Product packaging for DGAT-1 inhibitor 2(Cat. No.:CAS No. 942999-61-3)

DGAT-1 inhibitor 2

Cat. No.: B1258896
CAS No.: 942999-61-3
M. Wt: 420.5 g/mol
InChI Key: VGPKUACRBMPJLF-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N4O3 B1258896 DGAT-1 inhibitor 2 CAS No. 942999-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-22(2)19(28-18-20(25)26-14-27-21(18)31-22)15-3-5-16(6-4-15)24-10-7-23(8-11-24,9-12-24)13-17(29)30/h3-6,14H,7-13H2,1-2H3,(H,29,30)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPKUACRBMPJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583287
Record name {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942999-61-3
Record name {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a pivotal enzyme in lipid metabolism, catalyzing the final and committed step in triglyceride (TG) synthesis.[1][2] Its strategic location in the endoplasmic reticulum of enterocytes and adipocytes makes it a prime therapeutic target for metabolic diseases.[3] DGAT-1 inhibitors have emerged as a promising class of drugs for the treatment of obesity, type 2 diabetes, and hypertriglyceridemia. This guide provides a comprehensive overview of the mechanism of action of DGAT-1 inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of DGAT-1 inhibitors is the competitive or non-competitive blockage of the DGAT-1 enzyme's active site.[4] DGAT-1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[1][3] By binding to the enzyme, inhibitors prevent the substrates from accessing the active site, thereby directly impeding the synthesis of new triglycerides.[4] This inhibition leads to a reduction in the absorption of dietary fats in the intestine and a decrease in the storage of triglycerides in adipose tissue and the liver.[2][5]

Signaling Pathways and Downstream Effects

The inhibition of DGAT-1 initiates a cascade of downstream signaling events that contribute to its therapeutic effects. A key consequence is the modulation of gut hormone secretion. The accumulation of unabsorbed lipids in the intestinal lumen, a direct result of DGAT-1 inhibition, stimulates enteroendocrine L-cells to release glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[4][6][7] These hormones play crucial roles in regulating glucose homeostasis, appetite, and gastric emptying.

Furthermore, DGAT-1 inhibition has been shown to improve insulin sensitivity.[8][9] While the precise mechanisms are still under investigation, it is hypothesized that the reduction in ectopic lipid accumulation (in tissues like the liver and muscle) and the effects of increased GLP-1 contribute to this enhancement of insulin signaling.[10]

Below is a diagram illustrating the signaling pathway affected by DGAT-1 inhibition.

DGAT1_Signaling_Pathway Dietary_Fats Dietary Fats Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fats->Fatty_Acids Digestion Enterocyte Intestinal Enterocyte Fatty_Acids->Enterocyte Unabsorbed_Lipids ↑ Luminal Lipids Fatty_Acids->Unabsorbed_Lipids Accumulation due to DGAT-1 inhibition DAG Diacylglycerol (DAG) Enterocyte->DAG Acyl_CoA Fatty Acyl-CoA Enterocyte->Acyl_CoA DGAT1 DGAT-1 DAG->DGAT1 Acyl_CoA->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes DGAT1_Inhibitor DGAT-1 Inhibitor DGAT1_Inhibitor->DGAT1 Inhibits Chylomicrons Chylomicrons Triglycerides->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Absorption L_Cell Enteroendocrine L-Cell GLP1_PYY GLP-1 & PYY Secretion L_Cell->GLP1_PYY Pancreas Pancreas GLP1_PYY->Pancreas Brain Brain GLP1_PYY->Brain Stomach Stomach GLP1_PYY->Stomach Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Appetite ↓ Appetite Brain->Appetite Gastric_Emptying ↓ Gastric Emptying Stomach->Gastric_Emptying Unabsorbed_Lipids->L_Cell Stimulates

Caption: DGAT-1 Inhibition Signaling Pathway.

Data Presentation: Efficacy of DGAT-1 Inhibitors

The following tables summarize the quantitative data on the efficacy of various DGAT-1 inhibitors from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency of Selected DGAT-1 Inhibitors

CompoundIC50 (nM)Assay SystemReference
PF-0462011019Enzymatic[1]
T86315-50Enzymatic (recombinant human DGAT-1)[2]
H12898Human DGAT-1[8]
Compound K-Dose-dependent inhibition[11]
Compound L-Dose-dependent inhibition[11]
AZD7687-Dose-dependent inhibition[4]
Pradigastat (LCQ-908)-Dose-dependent inhibition[6][7]
A-92250039.9 nMSynthetic Inhibitor[11]
Gallic Acid0.667 µMBotanical[11]
Cyanidin8.60 µMBotanical[11]

Table 2: Effects of DGAT-1 Inhibitors on Plasma Triglycerides (Clinical Studies)

CompoundDose% Reduction in Fasting TriglyceridesStudy PopulationReference
Pradigastat20 mg41%Familial Chylomicronemia Syndrome[5][6][7]
Pradigastat40 mg70%Familial Chylomicronemia Syndrome[5][6][7]
AZD7687≥5 mg>75% reduction in postprandial TG AUCHealthy male subjects[12]

Table 3: Effects of DGAT-1 Inhibitors on Body Weight (Preclinical Studies)

CompoundSpeciesDoseDuration% Body Weight ReductionReference
T863Diet-induced obese mice10 mg/kg2 weeksSignificant weight loss[9]
H128db/db mice10 mg/kg/day5 weeksReduced body weight gain[1]
Compound KWild-type and Dgat1-/- mice--Mechanism-based body weight loss[11]
GSK2973980ADiet-induced obese mice--Reduced body weight

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize DGAT-1 inhibitors.

Cell-Free DGAT-1 Enzyme Activity Assay

This assay measures the direct inhibitory effect of a compound on DGAT-1 enzymatic activity.

Materials:

  • Human small intestinal microsomal preparation (as DGAT-1 enzyme source)

  • Dioleoyl glycerol (substrate)

  • Palmitoleoyl Coenzyme A (substrate)

  • [14C]oleoyl-CoA (radiolabeled substrate)

  • Tris-HCl buffer, MgCl2, Bovine Serum Albumin (BSA)

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, BSA, and dioleoyl glycerol.

  • Add the test inhibitor compound at various concentrations.

  • Initiate the reaction by adding the microsomal preparation and [14C]oleoyl-CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-60 minutes).

  • Stop the reaction by adding a solution of isopropanol:heptane:water.

  • Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

  • Transfer the upper organic phase containing the radiolabeled triglycerides to a new tube.

  • Evaporate the solvent and resuspend the lipid extract.

  • Separate the triglycerides from other lipids using thin-layer chromatography (TLC).

  • Scrape the triglyceride band from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition and IC50 values based on the reduction in radioactivity compared to a vehicle control.[3][13]

Cellular Triglyceride Synthesis Assay

This assay assesses the ability of an inhibitor to block triglyceride synthesis within a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line expressing DGAT-1)

  • Cell culture medium and supplements

  • [14C]-glycerol or [14C]-oleic acid (radiolabeled precursors)

  • Oleic acid complexed to BSA (to stimulate triglyceride synthesis)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • TLC plates and developing solvents

  • Phosphorimager or scintillation counter

Protocol:

  • Plate cells in a multi-well format and allow them to adhere and grow.

  • Pre-incubate the cells with various concentrations of the DGAT-1 inhibitor for a specified period.

  • Add [14C]-glycerol or [14C]-oleic acid to the medium, along with oleic acid-BSA to stimulate triglyceride synthesis.

  • Incubate for a defined period (e.g., 2-5 hours) to allow for the incorporation of the radiolabel into triglycerides.

  • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using a suitable solvent system.

  • Separate the triglycerides from other lipid species by TLC.

  • Visualize and quantify the radiolabeled triglyceride bands using a phosphorimager or by scraping the bands and using scintillation counting.

  • Determine the inhibitory effect of the compound on cellular triglyceride synthesis.[14]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the discovery and preclinical evaluation of a novel DGAT-1 inhibitor.

Experimental_Workflow Start Start: High-Throughput Screening CellFree_Assay Cell-Free DGAT-1 Enzyme Assay (IC50 Determination) Start->CellFree_Assay Cellular_Assay Cellular Triglyceride Synthesis Assay (Cellular Potency) CellFree_Assay->Cellular_Assay Active Hits Selectivity_Panel Selectivity Profiling (vs. DGAT-2, etc.) Cellular_Assay->Selectivity_Panel ADME In Vitro ADME/ Tox Profiling Selectivity_Panel->ADME Lead_Candidate Lead Candidate Selection ADME->Lead_Candidate Oral_Fat_Challenge Acute In Vivo Efficacy: Oral Fat Tolerance Test (Postprandial Triglycerides) Lead_Candidate->Oral_Fat_Challenge Promising Leads DIO_Model Chronic In Vivo Efficacy: Diet-Induced Obesity (DIO) Model (Body Weight, Insulin Sensitivity) Oral_Fat_Challenge->DIO_Model PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Modeling DIO_Model->PK_PD Tox_Studies Preclinical Toxicology Studies PK_PD->Tox_Studies IND Investigational New Drug (IND) Enabling Studies Tox_Studies->IND

Caption: DGAT-1 Inhibitor Discovery Workflow.

Conclusion

DGAT-1 inhibitors represent a compelling therapeutic strategy for metabolic disorders by directly targeting the final step of triglyceride synthesis. Their mechanism of action extends beyond simple lipid-lowering to encompass beneficial effects on gut hormone secretion and insulin sensitivity. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued research and development of this promising class of drugs. Further investigation into the intricate details of DGAT-1 signaling and regulation will undoubtedly unveil additional therapeutic opportunities.

References

The Pursuit of Potent and Selective DGAT-1 Inhibitors: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in the final and committed step of triglyceride synthesis.[1][2] Its role in lipid metabolism has made it an attractive target for the therapeutic intervention of metabolic diseases, including obesity and type 2 diabetes.[3][4] This technical guide provides an in-depth overview of the synthesis and discovery of DGAT-1 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Data Presentation: Comparative Efficacy of Lead DGAT-1 Inhibitors

The discovery of potent and selective DGAT-1 inhibitors has been a focus of pharmaceutical research, leading to the identification of several lead compounds. The following tables summarize the in vitro potency and selectivity of key DGAT-1 inhibitors.

CompoundTargetIC50 (nM)SpeciesNotes
PF-04620110 DGAT-119HumanPotent, selective, and orally bioavailable.[5][6]
T863 DGAT-115HumanOrally active and selective.[7]
DGAT-1~15MousePotent inhibitor of mouse DGAT-1.[3]
A-922500 DGAT-19HumanPotent, selective, and orally bioavailable.[8]
DGAT-122Mouse[8]
AZD7687 DGAT-180HumanReversible and selective inhibitor.[9][10]
Pradigastat (LCQ-908) DGAT-1157HumanSelective and orally effective.[2][11]
ABT-046 DGAT-18HumanPotent, selective, and orally active.[10]
DGAT-18Mouse[10]
AZD3988 DGAT-16Human[9]
DGAT-15Rat[9]
DGAT-111Mouse[9]
GSK2973980A DGAT-13HumanPotent and selective.[9]

Table 1: In Vitro Potency of Selected DGAT-1 Inhibitors

CompoundSelectivity ProfileFold Selectivity (vs. DGAT-1)Notes
PF-04620110 DGAT-2>1000-foldHighly selective against a panel of lipid-processing enzymes.[6]
T863 DGAT-2, MGAT2, MGAT3No inhibition at 10 µMDemonstrates high selectivity for DGAT-1.[3][7]
Compound 1A (Benzimidazole series) ACAT1ExcellentPrecursor to more advanced compounds with improved properties.[1][12]
Compound 5B (Piperidinyl-oxy-cyclohexanecarboxylic acid series) A2A ReceptorSignificantly reduced affinity compared to earlier seriesAbolishes ACAT1 off-target activity at 10 µM.[1]

Table 2: Selectivity of Key DGAT-1 Inhibitors

Experimental Protocols

The discovery and development of DGAT-1 inhibitors rely on a series of robust in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

In Vitro Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against DGAT-1.

Materials:

  • Recombinant human or mouse DGAT-1 enzyme

  • Acyl-CoA substrate (e.g., oleoyl-CoA)

  • Diacylglycerol (DAG) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 2 mM MgCl2, and 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., fluorescent probe for Coenzyme A release)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DGAT-1 enzyme, and DAG substrate.

  • Add the test compound at various concentrations to the reaction mixture. A DMSO control is run in parallel.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction and measure the product formation or substrate consumption using a suitable detection method.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Triglyceride Synthesis Assay

This assay measures the ability of a compound to inhibit triglyceride synthesis in a cellular context.

Materials:

  • A suitable cell line (e.g., HEK293 cells overexpressing DGAT-1, or adipocytes).[3]

  • Cell culture medium

  • Radiolabeled fatty acid precursor (e.g., [14C]-oleic acid)

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Solvents for lipid extraction (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Add the radiolabeled fatty acid precursor to the medium and incubate for an additional 2-4 hours.

  • Wash the cells with PBS and lyse them.

  • Extract the total lipids from the cell lysates using an organic solvent mixture.

  • Separate the different lipid species (including triglycerides) by TLC.

  • Visualize and quantify the radiolabeled triglycerides using a phosphorimager or by scraping the corresponding bands and measuring the radioactivity with a scintillation counter.

  • Calculate the inhibition of triglyceride synthesis relative to the vehicle-treated control cells.

In Vivo Oral Lipid Tolerance Test (OLTT)

The OLTT assesses the effect of a DGAT-1 inhibitor on postprandial triglyceride levels in animal models.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Test compound formulated for oral administration

  • Vehicle control

  • Lipid challenge (e.g., corn oil or olive oil)

  • Blood collection supplies

  • Triglyceride measurement kit

Procedure:

  • Fast the animals overnight (approximately 16 hours) with free access to water.

  • Administer the test compound or vehicle orally at a specific dose.

  • After a set period (e.g., 1 hour), administer an oral lipid bolus.[3]

  • Collect blood samples at various time points post-lipid challenge (e.g., 0, 1, 2, 4, and 6 hours).

  • Measure the plasma or serum triglyceride concentrations for each time point.

  • Plot the triglyceride levels over time and calculate the area under the curve (AUC) to assess the overall effect of the inhibitor on lipid excursion. A significant reduction in the triglyceride AUC indicates in vivo efficacy.[3]

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Materials:

  • Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).[13]

  • Minimal glucose agar plates

  • Top agar

  • S9 fraction (for metabolic activation)

  • Test compound

  • Positive and negative controls

Procedure:

  • Prepare different concentrations of the test compound.

  • In the presence or absence of the S9 mix, incubate the test compound with the bacterial strains.

  • Pour the mixture onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Mandatory Visualizations

Signaling and Metabolic Pathways

DGAT1_Pathway cluster_input Dietary Fats & De Novo Lipogenesis cluster_ER Endoplasmic Reticulum cluster_output Metabolic Fates cluster_inhibitor Pharmacological Intervention Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Substrate Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Substrate Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) Catalyzes Cholesterol Metabolism Cholesterol Metabolism DGAT1->Cholesterol Metabolism Influences Lipid Droplet Storage Lipid Droplet Storage Triglycerides (TG)->Lipid Droplet Storage VLDL Assembly & Secretion VLDL Assembly & Secretion Triglycerides (TG)->VLDL Assembly & Secretion DGAT-1 Inhibitor DGAT-1 Inhibitor DGAT-1 Inhibitor->DGAT1 Inhibits

Experimental and Logical Workflows

DGAT1_Discovery_Workflow start Start: Target Identification (DGAT-1) virtual_screening Virtual Screening / HTS start->virtual_screening hit_id Hit Identification virtual_screening->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead in_vitro In Vitro Characterization (IC50, Selectivity) hit_to_lead->in_vitro lead_opt Lead Optimization (ADME/Tox Profiling) in_vivo In Vivo Efficacy Studies (OLTT, DIO models) lead_opt->in_vivo in_vitro->lead_opt preclinical Preclinical Development (Safety, PK/PD) in_vivo->preclinical clinical Clinical Trials preclinical->clinical

DGAT1_Inhibitor_Synthesis start Starting Materials (e.g., substituted anilines, carboxylic acids) coupling Amide Bond Formation (Coupling Reagents) start->coupling cyclization Heterocycle Formation (e.g., Benzimidazole) coupling->cyclization modification Side Chain Modification (e.g., Suzuki, Buchwald-Hartwig coupling) cyclization->modification purification Purification (Chromatography) modification->purification final_product Final DGAT-1 Inhibitor purification->final_product

Conclusion

The discovery and synthesis of DGAT-1 inhibitors represent a promising avenue for the development of novel therapeutics for metabolic disorders. The compounds highlighted in this guide demonstrate the significant progress made in achieving high potency and selectivity. However, challenges, particularly concerning gastrointestinal side effects observed in clinical trials with compounds like AZD7687, underscore the need for continued optimization of pharmacokinetic and pharmacodynamic properties.[14][15][16] The experimental protocols and workflows detailed herein provide a framework for the continued exploration and development of the next generation of DGAT-1 inhibitors with improved therapeutic profiles.

References

The Pivotal Role of DGAT-1 in Triglyceride Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial integral membrane enzyme that catalyzes the final and rate-limiting step in the predominant pathway of triglyceride (TG) synthesis. This process involves the esterification of a fatty acyl-CoA molecule to a diacylglycerol (DAG), forming a triglyceride.[1][2][3] As the primary form of energy storage in eukaryotes, triglycerides play a vital role in metabolic homeostasis.[4] Dysregulation of TG synthesis is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making DGAT1 a compelling therapeutic target.[5][6] This technical guide provides an in-depth exploration of the core functions of DGAT1, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

Biochemical Function and Regulation of DGAT1

DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) superfamily and is broadly expressed in various tissues, with the highest concentrations found in the small intestine, adipose tissue, and mammary glands during lactation.[7] It is localized to the endoplasmic reticulum (ER), where it contributes to the synthesis of triglycerides that are subsequently stored in lipid droplets or packaged into lipoproteins.

Unlike its isoenzyme, DGAT2, which shares no sequence homology, DGAT1 exhibits a broader substrate specificity and is implicated in the esterification of other lipids, such as retinol.[8] While both enzymes contribute to overall triglyceride synthesis, they appear to have distinct and sometimes compensatory roles. Studies in knockout mice have revealed that while DGAT2 deficiency is lethal shortly after birth due to a severe reduction in triglycerides, DGAT1 knockout mice are viable but exhibit reduced TG stores and are resistant to diet-induced obesity.[4]

The regulation of DGAT1 activity is complex and occurs at both the transcriptional and post-translational levels. Key regulators include:

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor, a master regulator of lipogenesis, can upregulate the expression of the DGAT1 gene in response to insulin signaling.[9][10]

  • Insulin: Insulin signaling promotes triglyceride synthesis in part by activating SREBP-1c, thereby increasing DGAT1 expression.[6][11]

  • Endoplasmic Reticulum (ER) Stress: DGAT1 plays a protective role against lipotoxicity by channeling excess fatty acids into triglycerides, thereby alleviating ER stress.[12] Conversely, prolonged ER stress can modulate DGAT1 activity as part of the unfolded protein response (UPR).

Quantitative Data on DGAT1 Function

Table 1: Enzyme Kinetic Parameters of Human DGAT1
SubstrateK_m_ (µM)V_max_ (nmol/mg/min)Reference
Oleoyl-CoA14.6 ± 1.3956.6 ± 36.1[13]
Stearoyl-CoA8.6 ± 1.3839.4 ± 49.9[13]
Palmitoleoyl-CoA6.2 ± 0.9838.6 ± 31.6[13]
Palmitoyl-CoA6.4 ± 1.1767.8 ± 34.0[13]
Diacylglycerol (DAG)597.1 ± 94.53310 ± 279.1[13]
Table 2: IC₅₀ Values of Selected DGAT1 Inhibitors
InhibitorTargetIC₅₀Reference
A-922500Human DGAT19 nM[14]
A-922500Mouse DGAT122 nM[14]
T-863Human DGAT117-49 nM[5]
DGAT1-IN-1Human DGAT1< 10 nM[15]
Gallic AcidDGAT10.667 µM[16]
CyanidinDGAT18.60 µM[16]
Apple Peel ExtractDGAT11.4 µg/mL[17]
Grape ExtractDGAT15.6 µg/mL[17]
Table 3: Effects of DGAT1 Knockout on Triglyceride Levels in Mice
TissueDietTriglyceride ReductionReference
Adipose TissueChow~50%[4]
Adipose TissueHigh-Fat~30% (fat mass)[4]
LiverHigh-FatMarkedly reduced[1]
Skeletal MuscleChowModerately reduced[1]

Experimental Protocols

In Vitro DGAT1 Activity Assay (Radiolabeled)

This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

Materials:

  • Microsomal protein fraction (source of DGAT1)

  • [¹⁴C]oleoyl-CoA or other radiolabeled fatty acyl-CoA

  • 1,2-Diacylglycerol (DAG)

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 0.625 mg/mL BSA

  • Stop Solution: Chloroform:Methanol (2:1)

  • Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)

  • Scintillation counter and fluid

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer, DAG, and microsomal protein in a microcentrifuge tube.

  • Initiate the reaction by adding [¹⁴C]oleoyl-CoA.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.[18]

  • Stop the reaction by adding the chloroform:methanol stop solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the lipids.

  • Visualize the lipid spots (e.g., with iodine vapor).

  • Scrape the triglyceride spot into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate DGAT1 activity as pmol or nmol of product formed per minute per mg of protein.

In Vitro DGAT1 Activity Assay (Fluorescent)

This protocol offers a non-radioactive alternative by measuring the release of Coenzyme A (CoA).[5]

Materials:

  • Microsomal protein fraction

  • Oleoyl-CoA

  • 1,2-Diacylglycerol (DAG)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 1% Triton X-100

  • 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • 96- or 384-well plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a master mix containing the assay buffer, DAG, and oleoyl-CoA.

  • Add the microsomal protein to the wells of the plate.

  • Add the master mix to initiate the reaction.

  • Immediately add CPM, which reacts with the free sulfhydryl group of the released CoA to produce a fluorescent product.

  • Incubate at room temperature for a specified time.

  • Measure the fluorescence intensity using a plate reader.

  • A standard curve using known concentrations of CoA should be generated to quantify the amount of CoA released.[5]

  • Calculate DGAT1 activity based on the rate of CoA production.

Measurement of Triglyceride Synthesis in Cultured Cells

This protocol measures the incorporation of a labeled precursor into cellular triglycerides.

Materials:

  • Cultured cells (e.g., HEK293, adipocytes)

  • [¹⁴C]-glycerol or [³H]-oleic acid

  • Cell culture medium

  • Oleic acid complexed to BSA

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., hexane:isopropanol, 3:2)

  • TLC plates and developing solvent

  • Scintillation counter and fluid

Procedure:

  • Plate cells and grow to desired confluency.

  • Incubate the cells with the radiolabeled precursor ([¹⁴C]-glycerol or [³H]-oleic acid) and unlabeled oleic acid/BSA in the culture medium for a specified time (e.g., 2-5 hours).[17]

  • Wash the cells with ice-cold PBS to remove unincorporated label.

  • Lyse the cells and extract the total lipids using the hexane:isopropanol solvent.

  • Separate the triglyceride fraction from the total lipid extract using TLC as described in Protocol 3.1.

  • Quantify the radioactivity in the triglyceride spot using a scintillation counter.

  • Normalize the results to total protein content or cell number.

Visualizations

Signaling Pathways

DGAT1_Regulation cluster_upstream Upstream Signals cluster_intracellular Intracellular Regulation cluster_dgat DGAT1 Activity cluster_downstream Downstream Effects Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates FattyAcids High Fatty Acid Levels ER_Stress ER Stress (UPR) FattyAcids->ER_Stress induces DGAT1_Gene DGAT1 Gene Expression SREBP1c->DGAT1_Gene upregulates DGAT1_Enzyme DGAT1 Enzyme ER_Stress->DGAT1_Enzyme modulates DGAT1_Gene->DGAT1_Enzyme leads to TG_Synthesis Triglyceride Synthesis DGAT1_Enzyme->TG_Synthesis catalyzes Lipid_Droplets Lipid Droplet Formation TG_Synthesis->Lipid_Droplets ER_Stress_Alleviation Alleviation of ER Stress TG_Synthesis->ER_Stress_Alleviation

Caption: Regulatory pathways influencing DGAT1 expression and activity.

Experimental Workflow

DGAT1_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Assay DGAT1 Activity Assay (Radiolabeled or Fluorescent) Kinetics Enzyme Kinetics (Km, Vmax) Assay->Kinetics Inhibitor_Screening Inhibitor Screening (IC50 determination) Assay->Inhibitor_Screening TG_Synthesis_Cell Triglyceride Synthesis in Cultured Cells Gene_Expression DGAT1 Gene Expression (qPCR, Western Blot) TG_Synthesis_Cell->Gene_Expression Lipid_Droplet_Imaging Lipid Droplet Imaging (Microscopy) TG_Synthesis_Cell->Lipid_Droplet_Imaging KO_Mice DGAT1 Knockout or Transgenic Mice TG_Measurement Tissue Triglyceride Measurement KO_Mice->TG_Measurement Metabolic_Phenotyping Metabolic Phenotyping (Glucose Tolerance, etc.) KO_Mice->Metabolic_Phenotyping

Caption: A typical experimental workflow for studying DGAT1 function.

Conclusion

DGAT1 is a central figure in the landscape of lipid metabolism, playing a non-redundant and critical role in triglyceride synthesis. Its intricate regulation and profound physiological impact, as demonstrated by genetic and pharmacological studies, underscore its importance as a therapeutic target for metabolic diseases. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the multifaceted functions of DGAT1 and to develop novel therapeutic strategies targeting this key enzyme.

References

DGAT-1 vs DGAT-2 isozyme function and specificity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Function and Specificity of DGAT-1 and DGAT-2 Isozymes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a critical enzyme that catalyzes the final and only committed step in the biosynthesis of triacylglycerols (TGs), the primary form of energy storage in eukaryotes.[1][2] In mammals, two distinct and evolutionarily unrelated isozymes, DGAT-1 and DGAT-2, perform this function.[1][3][4][5] Despite catalyzing the same reaction, they possess unique structural characteristics, biochemical properties, and physiological roles. DGAT-1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, while DGAT-2 belongs to a separate gene family.[6][7] These differences lead to non-redundant functions in lipid metabolism, with DGAT-1 being crucial for dietary fat absorption and protection against lipotoxicity, and DGAT-2 playing a dominant role in storing TGs derived from de novo fatty acid synthesis.[3][8] Understanding the distinct functions and specificities of these isozymes is paramount for developing targeted therapeutic strategies for metabolic diseases such as obesity, diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[1][9][10]

Molecular and Structural Distinctions

DGAT-1 and DGAT-2 share no sequence homology, pointing to their convergent evolution.[3][6] Their structural differences are fundamental to their distinct functions.

  • DGAT-1: Belongs to the MBOAT (membrane-bound O-acyltransferase) family.[11] The human DGAT-1 gene is located on chromosome 8q24.3 and encodes a protein of approximately 500 amino acids with up to 10 predicted transmembrane domains.[7] Structural analysis by cryo-electron microscopy reveals that human DGAT-1 forms a homodimer.[11] Its active site is located within a large cavity inside the membrane, which opens laterally to the lipid bilayer, allowing access for lipid substrates like diacylglycerol (DAG).[11] Topological studies suggest DGAT-1 may have a dual topology, with the active site potentially facing either the cytoplasm or the ER lumen.[6]

  • DGAT-2: Is the founding member of a distinct gene family. The DGAT-2 protein is less hydrophobic than DGAT-1 and is predicted to have only one or two membrane-spanning domains, with its catalytic domain oriented toward the cytoplasm.[1][3][5] This cytosolic orientation is thought to facilitate the channeling of newly synthesized TGs to cytosolic lipid droplets for storage.[12] A highly conserved "His-Pro-His-Gly" motif is believed to be part of the active site.[12]

Biochemical Properties and Substrate Specificity

The enzymatic characteristics of DGAT-1 and DGAT-2 differ significantly in terms of substrate affinity and selectivity. These differences suggest that DGAT-1 is more active when substrate concentrations are high (e.g., during dietary fat intake), while DGAT-2 is more efficient at lower substrate concentrations typical of de novo synthesis.[1][3][5]

Quantitative Biochemical Data
FeatureDGAT-1DGAT-2
Gene Family Membrane-Bound O-Acyltransferase (MBOAT)[3][11]DGAT-2 Family[1][7]
Sequence Homology No homology with DGAT-2[6]No homology with DGAT-1[6]
Active Site Orientation Dual topology, potentially facing cytosol or ER lumen[6]Cytosolic[6][12]
Substrate Affinity (Km) Higher Km; more active at high substrate concentrations[1][3]Lower Km; more active at low substrate concentrations[1][3]
Acyl-CoA Preference Prefers monounsaturated acyl-CoAs (e.g., oleoyl-CoA) over saturated ones[1][11]Less preference between saturated and unsaturated acyl-CoAs[1]. May prefer shorter-chain fatty acids[13].
Acyl-Acceptor Specificity Broad: diacylglycerol, monoacylglycerol, retinol, long-chain alcohols[1][3][5][9][11]Narrow: Highly specific for diacylglycerol[3][5][9]
Substrate Selectivity Details

DGAT-1 exhibits broad substrate specificity. It can efficiently esterify diacylglycerol to form TG, but it also functions as a potent acyl-CoA:retinol acyltransferase (ARAT), synthesizing retinyl esters.[1] Furthermore, it can acylate long-chain alcohols to produce wax esters.[3][5] In competition assays, DGAT-1 shows a preference for the monounsaturated substrate oleoyl-CoA (18:1) compared to the saturated palmitoyl-CoA (16:0).[1]

DGAT-2 is largely specific to the synthesis of TGs from diacylglycerol and fatty acyl-CoA.[3][9] Unlike DGAT-1, it does not show a strong preference between oleoyl-CoA and palmitoyl-CoA in competition assays.[1] Some evidence suggests DGAT-2 may preferentially utilize substrates from de novo lipogenesis.[13] For example, DGAT2 from the protist Thraustochytrium aureum displayed broad specificity for C16 and C18 saturated and unsaturated fatty acyl-CoA substrates.[14]

Cellular Function and Localization

While both enzymes are primarily located in the endoplasmic reticulum (ER), where TG synthesis occurs, their precise sub-organellar localization and functional roles in lipid partitioning are distinct.[1][6]

  • Subcellular Localization: Both DGAT-1 and DGAT-2 are integral membrane proteins found in the ER.[1][6][12] However, DGAT-2 has also been identified on mitochondria-associated membranes (MAMs) and on the surface of cytoplasmic lipid droplets (CLDs), suggesting a role in channeling TGs directly to these compartments.[6][12] Studies in tobacco cells have shown that DGAT-1 and DGAT-2 can be enriched in distinct subdomains of the ER.[15]

  • Functional Partitioning of Triacylglycerols: A key functional distinction lies in how they partition newly synthesized TGs.

    • DGAT-1 is thought to synthesize TGs destined for secretion, such as in the formation of chylomicrons in the intestine for dietary fat absorption.[6][8] It also plays a crucial role in protecting cells from the lipotoxic effects of high fatty acid concentrations by esterifying them into TGs for storage.[3][4]

    • DGAT-2 is believed to channel TGs primarily towards storage in cytosolic lipid droplets.[8] In the liver, it is the dominant enzyme for incorporating endogenously synthesized fatty acids into TGs.[16] Overexpression of DGAT-2 tends to result in the formation of large, intracellular lipid droplets.[7]

G cluster_inputs Substrate Pools Exogenous_FA Exogenous Fatty Acids (Diet) DAG Diacylglycerol (DAG) Exogenous_FA->DAG Re-esterification DeNovo_FA De Novo Synthesized Fatty Acids (Liver) DeNovo_FA->DAG Glycerol-3-P Pathway DGAT1 DGAT-1 DAG->DGAT1 DGAT2 DGAT-2 DAG->DGAT2 Secretion Secretion (Chylomicrons / VLDL) DGAT1->Secretion Primary Role (Intestine) ER_Protection ER Protection (Lipotoxicity Prevention) DGAT1->ER_Protection DGAT2->Secretion Storage Storage (Cytosolic Lipid Droplets) DGAT2->Storage Primary Role (Liver, Adipose) G start Start prep_microsomes Prepare Microsomal Fraction from Tissue/Cells start->prep_microsomes add_protein Add Microsomal Protein to Reaction Tube prep_microsomes->add_protein prep_mix Prepare Reaction Master Mix (Buffer, MgCl2, Diacylglycerol) prep_mix->add_protein initiate Initiate Reaction: Add [14C]Acyl-CoA add_protein->initiate incubate Incubate at 37°C (e.g., 10-20 min) initiate->incubate stop_reaction Stop Reaction & Extract Lipids (e.g., Heptane/Water) incubate->stop_reaction separate_tlc Separate Lipids by TLC stop_reaction->separate_tlc quantify Scrape TG Band & Quantify Radioactivity (Scintillation Counting) separate_tlc->quantify end End quantify->end

References

Decoding the Druggable Pocket: A Structural Biology Guide to DGAT-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a critical enzyme in the final stage of triglyceride synthesis, making it a prime therapeutic target for metabolic diseases such as obesity and type 2 diabetes. The development of small molecule inhibitors against DGAT-1 has been a significant focus of drug discovery efforts. This guide provides an in-depth technical overview of the structural biology of the DGAT-1 binding pocket, with a specific focus on the well-characterized inhibitor, T863. By examining the intricate molecular interactions and the structural basis of inhibition, we aim to provide a comprehensive resource for researchers actively engaged in the design and development of novel DGAT-1 inhibitors.

Introduction to DGAT-1 and its Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT-1) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final and committed step in the biosynthesis of triglycerides, the primary form of energy storage in eukaryotes.[1] The reaction involves the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA.[1] Given its pivotal role in lipid metabolism, the inhibition of DGAT-1 presents a promising strategy for mitigating the pathological accumulation of triglycerides associated with various metabolic disorders.[2]

Small molecule inhibitors of DGAT-1 have been developed to block the enzyme's catalytic activity. These inhibitors typically act by competing with the enzyme's natural substrates, thereby preventing the formation of triglycerides.[2] One such inhibitor, T863, has been extensively studied and serves as a valuable tool for understanding the structural and mechanistic basis of DGAT-1 inhibition.[3][4]

Quantitative Analysis of DGAT-1 Inhibition

The potency and selectivity of DGAT-1 inhibitors are critical parameters in drug development. The inhibitor T863 has been shown to be a potent and selective inhibitor of DGAT-1. The following table summarizes key quantitative data for T863.

ParameterValueSpeciesAssay MethodReference
IC5015 nMHumanNot Specified[5]
IC5017 nMHumanTLC-based assay[3]
IC5049 nMHumanCPM fluorescent assay[3]

The Structural Landscape of the DGAT-1 Inhibitor Binding Pocket

The advent of cryo-electron microscopy (cryo-EM) has revolutionized the field of structural biology, enabling the determination of high-resolution structures of membrane proteins like DGAT-1. The structure of human DGAT-1 in complex with the inhibitor T863 has provided unprecedented insights into the inhibitor binding pocket.[6]

T863 binds within the acyl-CoA substrate binding tunnel of DGAT-1, effectively blocking the entry of the natural substrate.[6][7] This binding pocket is a hydrophobic tunnel that opens to the cytoplasmic side of the endoplasmic reticulum membrane.[6]

Key Residues Involved in T863 Binding:

The interaction between T863 and DGAT-1 is mediated by a network of hydrophobic and polar interactions with specific amino acid residues lining the binding pocket. While a complete list of all interacting residues is extensive, some of the key residues identified from structural studies are highlighted below.

  • Hydrophobic Interactions: The cyclohexylbenzene moiety of T863 forms hydrophobic interactions with several residues within the pocket.

  • Polar Interactions: The bulky region of T863 that inserts into the fatty acid binding tunnel forms hydrogen bonds with conserved residues.

While the overall structure of DGAT-1 does not undergo a dramatic conformational change upon T863 binding, subtle rearrangements of a few residues in the binding pocket, such as Phe408 and Asn465, are observed to accommodate the inhibitor.[6]

Signaling and Experimental Workflows

DGAT-1 Signaling Pathway

The following diagram illustrates the central role of DGAT-1 in the triglyceride synthesis pathway.

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 Substrate Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 Substrate Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes Storage Lipid Droplet Storage Triglycerides->Storage Inhibitor DGAT-1 Inhibitor (e.g., T863) Inhibitor->DGAT1 Inhibits Metabolic_Diseases Metabolic Diseases (Obesity, Type 2 Diabetes) Storage->Metabolic_Diseases Excess leads to

Caption: DGAT-1 catalyzes the final step in triglyceride synthesis.

Experimental Workflow for Structural Determination

The determination of the DGAT-1 inhibitor complex structure involves a multi-step process, as depicted in the workflow below.

Structural_Workflow Expression 1. Protein Expression (e.g., in HEK293 cells) Purification 2. Solubilization & Purification Expression->Purification Complex_Formation 3. Complex Formation with Inhibitor (T863) Purification->Complex_Formation CryoEM 4. Cryo-EM Grid Preparation & Data Collection Complex_Formation->CryoEM Image_Processing 5. Image Processing & 3D Reconstruction CryoEM->Image_Processing Model_Building 6. Atomic Model Building & Refinement Image_Processing->Model_Building Structure_Analysis 7. Structural Analysis of Binding Pocket Model_Building->Structure_Analysis

Caption: Workflow for determining DGAT-1 inhibitor complex structure.

Experimental Protocols

DGAT-1 Activity Assay (Fluorescence-based)

This protocol is adapted from a high-throughput fluorescence-based assay for DGAT-1 activity.[3]

Materials:

  • Microsomal preparations containing human DGAT-1

  • 1,2-dioctanoyl-sn-glycerol (DOG)

  • Oleoyl-CoA

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Triton X-100

  • Tris-HCl buffer (pH 7.4)

  • 96-well or 384-well plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DOG, oleoyl-CoA, and Triton X-100.

  • Add the DGAT-1 inhibitor (e.g., T863) at various concentrations to the wells of the plate.

  • Initiate the reaction by adding the microsomal protein preparation to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Add the CPM reagent to each well. CPM reacts with the free Coenzyme A (CoA-SH) released during the DGAT-1 reaction to produce a fluorescent product.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) of DGAT-1 Inhibitor Complex

The following is a generalized protocol for the structural determination of a membrane protein-ligand complex by cryo-EM.[6][8]

1. Protein Expression and Purification:

  • Express recombinant human DGAT-1 in a suitable expression system (e.g., HEK293 cells).

  • Solubilize the cell membranes using a mild detergent (e.g., digitonin) to extract the DGAT-1.

  • Purify the DGAT-1 protein using affinity chromatography followed by size-exclusion chromatography.

2. Complex Formation:

  • Incubate the purified DGAT-1 with an excess of the inhibitor (e.g., T863) to ensure saturation of the binding sites.

3. Cryo-EM Grid Preparation:

  • Apply a small volume (e.g., 3 µL) of the DGAT-1-inhibitor complex solution to a glow-discharged cryo-EM grid.

  • Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane using a vitrification robot (e.g., Vitrobot).

4. Data Collection:

  • Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

  • Collect a large dataset of high-resolution images (micrographs) of the frozen-hydrated particles using a high-end cryo-TEM equipped with a direct electron detector.

5. Image Processing and 3D Reconstruction:

  • Perform motion correction on the raw micrographs to correct for beam-induced motion.

  • Estimate the contrast transfer function (CTF) for each micrograph.

  • Automatically pick individual particle images from the corrected micrographs.

  • Perform 2D classification to sort the particles into different class averages, removing junk particles.

  • Generate an initial 3D model (ab initio reconstruction).

  • Perform 3D classification and refinement to obtain a high-resolution 3D density map of the DGAT-1-inhibitor complex.

6. Model Building and Refinement:

  • Build an atomic model of the DGAT-1-inhibitor complex into the cryo-EM density map using molecular modeling software.

  • Refine the atomic coordinates of the model against the experimental data to improve its fit to the density map and its stereochemistry.

  • Validate the final model using various quality assessment tools.

X-ray Crystallography of Membrane Proteins (General Protocol)

While the structure of the DGAT-1-T863 complex was determined by cryo-EM, X-ray crystallography remains a powerful technique for structural biology. The following is a general protocol for the crystallization of membrane proteins.[9][10][11]

1. Protein Preparation:

  • Obtain highly pure and homogenous membrane protein, solubilized in a suitable detergent. The protein concentration should be high (typically 5-20 mg/mL).

2. Crystallization Screening:

  • Use sparse matrix screening kits containing a wide range of precipitants, buffers, and salts to identify initial crystallization conditions.

  • Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or microbatch methods. In vapor diffusion, a drop containing the protein-detergent complex and the crystallization solution is equilibrated against a larger reservoir of the crystallization solution.

3. Optimization of Crystallization Conditions:

  • Once initial crystals are obtained, systematically vary the parameters of the successful condition (e.g., precipitant concentration, pH, temperature, additives) to improve crystal size and quality.

4. Crystal Harvesting and Cryo-protection:

  • Carefully harvest the crystals from the crystallization drop using a small loop.

  • Soak the crystals in a cryoprotectant solution (a solution containing the crystallization components plus a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Flash-cool the crystals in liquid nitrogen.

5. X-ray Diffraction Data Collection:

  • Mount the frozen crystal on a goniometer at a synchrotron beamline.

  • Expose the crystal to a high-intensity X-ray beam and collect diffraction data on a detector as the crystal is rotated.

6. Structure Determination:

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

  • Build and refine an atomic model of the protein into the resulting electron density map.

Conclusion

The structural and quantitative data presented in this guide offer a detailed view into the binding pocket of DGAT-1 and the mechanism of its inhibition by small molecules like T863. The cryo-EM structure of the DGAT-1-T863 complex provides a robust framework for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity. The detailed experimental protocols serve as a practical resource for researchers aiming to characterize novel DGAT-1 inhibitors and to further explore the structural biology of this important metabolic enzyme. A thorough understanding of the DGAT-1 binding pocket is paramount for the development of next-generation therapeutics for obesity, type 2 diabetes, and other metabolic diseases.

References

The Technical Guide to DGAT-1 Inhibitor 2: A Deep Dive into its Chemical Profile and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DGAT-1 inhibitor 2, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1). This document details its chemical structure and properties, mechanism of action, and key experimental findings from in vitro and in vivo studies. Detailed experimental protocols derived from published literature are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound, scientifically known as 2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1][2]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid, is a small molecule inhibitor with significant potential in metabolic disease research.[3][4]

Chemical Structure:

Chemical structure of this compound

Image Source: PubChem CID 3085888

Physicochemical Properties:

PropertyValueReference
CAS Number 942999-61-3[3]
Molecular Formula C₂₄H₂₈N₄O₃[3]
Molecular Weight 420.5 g/mol [3]
Appearance White to off-white solidN/A
Solubility Soluble in DMSON/A

Mechanism of Action and Biological Activity

DGAT-1 is a key enzyme that catalyzes the final step of triglyceride synthesis.[5] By inhibiting DGAT-1, this inhibitor effectively blocks the production of triglycerides, leading to a range of metabolic effects.[5]

In Vitro Activity:

ParameterSpeciesIC₅₀Reference
DGAT-1 InhibitionHuman15 nM[6]
DGAT-1 InhibitionRat9 nM[6]
Triglyceride Synthesis Inhibition (HuTu 80 cells)Human3 nM[6]

Studies have shown that this compound increases the concentration of reactive oxygen species (ROS), as well as the abundance of GRP78 and PERK proteins, suggesting an induction of endoplasmic reticulum (ER) stress.[6] Furthermore, it has been observed to increase the mRNA abundance of SREBF1, CPT1A, and MTTP in fatty acid-treated primary calf hepatocytes.[6]

In Vivo Activity:

In animal models, this compound has demonstrated significant effects on metabolic parameters.

Animal ModelDosingKey FindingsReference
Diet-induced obese (DIO) mice20 mg/kg, p.o., once daily for 3 daysModest but statistically significant reduction in body weight.[6]
Rats0.3 mg/kg, p.o.Significant reduction in plasma triacylglycerol excursion.[6]

These findings highlight the potential of this compound as a therapeutic agent for obesity and related metabolic disorders.

Signaling Pathways

The inhibition of DGAT-1 impacts several key metabolic pathways. The primary pathway affected is triglyceride synthesis.

Triglyceride Synthesis Pathway Diacylglycerol Diacylglycerol DGAT-1 DGAT-1 Diacylglycerol->DGAT-1 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->DGAT-1 Triglyceride Triglyceride DGAT-1->Triglyceride DGAT-1_Inhibitor_2 DGAT-1_Inhibitor_2 DGAT-1_Inhibitor_2->DGAT-1 Inhibition

Caption: Inhibition of Triglyceride Synthesis by this compound.

The metabolic consequences of DGAT-1 inhibition extend to other related pathways, including insulin signaling and ER stress response.

DGAT-1 Inhibition Effects cluster_0 DGAT-1 Inhibition cluster_1 Metabolic Consequences DGAT-1_Inhibitor_2 DGAT-1_Inhibitor_2 DGAT-1 DGAT-1 DGAT-1_Inhibitor_2->DGAT-1 Triglyceride_Synthesis Decreased Triglyceride Synthesis DGAT-1->Triglyceride_Synthesis Reduces ER_Stress Increased ER Stress DGAT-1->ER_Stress Induces Insulin_Sensitivity Improved Insulin Sensitivity Triglyceride_Synthesis->Insulin_Sensitivity Leads to

Caption: Downstream Effects of DGAT-1 Inhibition.

Experimental Protocols

The following are generalized protocols for key experiments based on published literature. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro DGAT-1 Enzyme Activity Assay

This protocol is adapted from fluorescence-based assays for DGAT-1 activity.

Materials:

  • Human recombinant DGAT-1 enzyme

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • NBD-Palmitoyl-CoA (fluorescently labeled fatty acyl-CoA)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 1 mg/mL BSA)

  • This compound

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add assay buffer.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the DGAT-1 enzyme to all wells except the no-enzyme control and incubate for 10 minutes at 37°C.

  • Prepare a substrate mix containing DAG and NBD-Palmitoyl-CoA in assay buffer.

  • Initiate the reaction by adding the substrate mix to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction (e.g., by adding a solution of isopropanol:heptane:water).

  • Measure the fluorescence of the formed NBD-labeled triglycerides using a microplate reader (Excitation/Emission ~485/535 nm).

  • Calculate the percent inhibition and determine the IC₅₀ value.

Cellular Lipid Accumulation Assay

This protocol describes the induction of lipid accumulation in hepatocytes and its inhibition.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Oleic acid

  • Bovine Serum Albumin (BSA)

  • This compound

  • Oil Red O staining solution or BODIPY 493/503

  • Microscope with imaging software

Procedure:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

  • Prepare a fatty acid solution by complexing oleic acid with BSA in serum-free medium.

  • Treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce lipid accumulation by adding the oleic acid-BSA complex to the cells. Include a vehicle-treated control group.

  • Incubate the cells for 24 hours.

  • Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Stain the intracellular lipid droplets with Oil Red O or BODIPY 493/503.

  • Visualize and quantify the lipid accumulation using microscopy and image analysis software.

In Vivo Oral Lipid Tolerance Test

This protocol outlines a method to assess the effect of this compound on postprandial lipemia in rodents.

Materials:

  • Rodent model (e.g., C57BL/6 mice or Wistar rats)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80)

  • Corn oil

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Triglyceride assay kit

Procedure:

  • Fast the animals overnight (approximately 16 hours) with free access to water.

  • Administer this compound or vehicle orally (p.o.) by gavage.

  • After a set pre-treatment time (e.g., 1 hour), administer an oral lipid challenge of corn oil (e.g., 10 mL/kg).

  • Collect blood samples at various time points post-lipid challenge (e.g., 0, 1, 2, 4, and 6 hours) via tail vein or retro-orbital sinus.

  • Separate plasma or serum by centrifugation.

  • Measure the triglyceride concentration in the plasma/serum samples using a commercial assay kit.

  • Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the effect of the inhibitor.

Conclusion

This compound is a potent and selective tool for studying the role of DGAT-1 in triglyceride metabolism and its implications in metabolic diseases. Its well-characterized chemical properties and biological activities, coupled with the experimental protocols provided, make it a valuable compound for researchers in academia and the pharmaceutical industry. Further investigation into its long-term efficacy and safety profile is warranted to explore its full therapeutic potential.

References

In Vitro Characterization of a Novel DGAT-1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor, herein referred to as DGAT-1 Inhibitor 2. This document details the experimental protocols used to assess its enzymatic and cellular activity, selectivity, and mechanism of action. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in triglyceride synthesis, catalyzing the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides.[1][2] Its role in lipid metabolism makes it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[3][4] this compound is an orally active compound that has demonstrated potent inhibition of both human and rat DGAT-1.[5] This guide outlines the in vitro studies performed to characterize its inhibitory properties.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound were assessed using various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Enzymatic Inhibition of DGAT-1

TargetSpeciesIC50 (nM)
DGAT-1Human15
DGAT-1Rat9

Data sourced from MedchemExpress.[5]

Table 2: Cellular Activity in Human Cells

Cell LineAssayIC50 (nM)
HuTu 80Triglyceride Synthesis3

Data sourced from MedchemExpress.[5]

Table 3: Selectivity Profile of a Representative DGAT-1 Inhibitor (T863)

EnzymeSpeciesInhibition at 10 µM
MGAT3HumanNo significant inhibition
DGAT2HumanNo significant inhibition
MGAT2HumanNo significant inhibition

Data for the well-characterized DGAT-1 inhibitor T863 is presented to illustrate a typical selectivity profile.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

DGAT-1 Enzymatic Assay (Fluorescence-Based)

This assay measures the release of Coenzyme A (CoA) during the DGAT-1-catalyzed reaction using a fluorescent probe.

Materials:

  • Human or rat DGAT-1 microsomes

  • 1,2-Dioleoyl-sn-glycerol (DOG)

  • Oleoyl-CoA

  • 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • HEPES buffer (pH 7.5)

  • Triton X-100

  • Dimethyl sulfoxide (DMSO)

  • Sodium dodecyl sulfate (SDS)

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 1% Triton X-100, 312.5 µM oleoyl-CoA, and 625 µM 1,2-DOG.

  • Add this compound at various concentrations (dissolved in DMSO, final concentration 10%).

  • Initiate the reaction by adding 0.25 µg of total microsomal protein.

  • Incubate for 30 minutes at room temperature.

  • Stop the reaction by adding SDS to a final concentration of 0.1%.

  • Incubate for an additional 30 minutes to allow the reaction between CoA and CPM to complete.

  • Measure the fluorescence with excitation and emission wavelengths of 355 nm and 460 nm, respectively.[6]

Cell-Based Triglyceride Synthesis Assay

This assay quantifies the inhibition of triglyceride synthesis in a cellular context by measuring the incorporation of a radiolabeled precursor.

Materials:

  • HEK293H or HuTu 80 cells

  • [¹⁴C]-glycerol

  • Oleic acid complexed to BSA

  • This compound

  • Cell culture medium

  • Scintillation fluid

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

  • Add 0.3 mM oleic acid/BSA and 1 µCi/mL [¹⁴C]-glycerol to the cells.

  • Incubate for 5 hours.

  • Wash the cells with PBS and lyse them.

  • Extract the total lipids from the cell lysate.

  • Separate the triglycerides from other lipids using thin-layer chromatography (TLC).

  • Quantify the amount of [¹⁴C]-triglyceride by scintillation counting.[7]

Off-Target Activity Profiling

To assess the selectivity of the inhibitor, its activity against related acyltransferases is measured.

Materials:

  • Microsomes expressing human DGAT-2, MGAT2, and MGAT3.

  • Substrates specific for each enzyme.

  • This compound

Procedure:

  • Perform enzymatic assays for DGAT-2, MGAT2, and MGAT3 using established protocols.

  • Include this compound at a high concentration (e.g., 10 µM) in the reaction mixtures.

  • Measure the enzyme activity in the presence and absence of the inhibitor.

  • Calculate the percent inhibition to determine the selectivity.[6]

Diagrams

The following diagrams illustrate the DGAT-1 signaling pathway and a typical experimental workflow.

DGAT1_Signaling_Pathway Glycerol_3_P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol_3_P->LPA GPAT Acyl_CoA1 Acyl-CoA Acyl_CoA1->LPA PA Phosphatidic Acid LPA->PA AGPAT Acyl_CoA2 Acyl-CoA Acyl_CoA2->PA DAG Diacylglycerol PA->DAG PAP TG Triglyceride DAG->TG Final Step Acyl_CoA3 Acyl-CoA Acyl_CoA3->TG DGAT1 DGAT-1 DGAT1->TG Inhibitor This compound Inhibitor->DGAT1 Inhibition

Caption: The Triglyceride Synthesis Pathway highlighting the final step catalyzed by DGAT-1 and the point of inhibition.

Experimental_Workflow start Start: In Vitro Characterization enzymatic_assay DGAT-1 Enzymatic Assay (Fluorescence-based) start->enzymatic_assay cellular_assay Cell-Based Triglyceride Synthesis Assay start->cellular_assay selectivity_assay Selectivity Profiling (DGAT-2, MGAT2, etc.) start->selectivity_assay ic50_determination Determine IC50 Values enzymatic_assay->ic50_determination cellular_potency Assess Cellular Potency cellular_assay->cellular_potency selectivity_profile Establish Selectivity Profile selectivity_assay->selectivity_profile data_analysis Data Analysis and Summary ic50_determination->data_analysis cellular_potency->data_analysis selectivity_profile->data_analysis end End: Comprehensive Profile data_analysis->end

Caption: A generalized workflow for the in vitro characterization of a DGAT-1 inhibitor.

Mechanism of Action

Studies on representative DGAT-1 inhibitors, such as T863, have shown that they act as competitive inhibitors with respect to the acyl-CoA binding site and uncompetitive inhibitors with respect to 1,2-diacylglycerol.[6] This suggests that these inhibitors bind to the enzyme-acyl-CoA complex. This compound is presumed to share a similar mechanism of action, effectively blocking the final and committed step of triglyceride synthesis.[8] The potent inhibition of triglyceride formation in cellular assays confirms its cell permeability and activity at the target within an intact biological system.[5] Furthermore, DGAT-1 inhibition has been shown to increase the expression of genes involved in fatty acid metabolism, such as SREBF1 and CPT1A, in fatty acid-treated primary calf hepatocytes.[5]

References

A Technical Guide to the Target Enzyme Kinetics of DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzyme kinetics of Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors. DGAT-1 is a key enzyme in triglyceride synthesis, making it a significant target for therapeutic intervention in metabolic diseases.[1][2] This document details the quantitative kinetic parameters of various inhibitors, outlines the experimental protocols for their determination, and visualizes key pathways and workflows.

Core Concepts in DGAT-1 Inhibition

DGAT-1 catalyzes the final step in the synthesis of triglycerides by transferring an acyl group from acyl-CoA to diacylglycerol.[3] By inhibiting this enzyme, DGAT-1 inhibitors aim to reduce triglyceride production and storage in tissues.[1] These inhibitors can act through different mechanisms, with some binding to the active site and competing with the natural substrates, while others may induce conformational changes in the enzyme to render it inactive.[2]

Quantitative Enzyme Kinetics Data

The efficacy and mechanism of DGAT-1 inhibitors are characterized by several key kinetic parameters. The following tables summarize the available quantitative data for prominent DGAT-1 inhibitors.

InhibitorTarget SpeciesIC50 (nM)Assay SystemReference
T863Human49Fluorescence-based CPM assay[2]
T863Human17TLC-based assay[2]
T863Mouse16Microsomes (adipose tissue)[2]
T863Mouse23Microsomes (small intestine)[2]
A922500Human9Not specified[4]
A922500Mouse22Not specified[4]
PF-04620110Human38Recombinant human DGAT-1[5]
PF-04620110Mouse64Recombinant mouse DGAT-1[5]
PF-04620110Rat94Recombinant rat DGAT-1[5]
DGAT-1 inhibitor 2Human15Not specified[6]
This compoundRat9Not specified[6]
Gallic AcidNot specified667Cell-free DGAT1 assay[1]
CyanidinNot specified8600Cell-free DGAT1 assay[1]
InhibitorTarget SpeciesKi (nM)Competition TypeReference
PF-04620110Mouse94Competitive[5]
T863HumanNot ReportedCompetitive with Oleoyl-CoA, Uncompetitive with 1,2-DOG[2]

Signaling Pathways and Mechanisms

The inhibition of DGAT-1 leads to a reduction in triglyceride synthesis, which has downstream effects on lipid metabolism and storage.

DGAT1_Inhibition_Pathway AcylCoA Acyl-CoA DGAT1 DGAT-1 AcylCoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglycerides (TG) DGAT1->TG Catalyzes ReducedTG Reduced TG Synthesis DGAT1->ReducedTG LipidDroplets Lipid Droplet Formation TG->LipidDroplets Inhibitor DGAT-1 Inhibitor Inhibitor->DGAT1 Inhibitor->ReducedTG

Figure 1: Mechanism of DGAT-1 Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DGAT-1 inhibitor kinetics. The following are protocols for key experiments cited in the literature.

Cell-Free DGAT-1 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on DGAT-1 activity using a microsomal preparation as the enzyme source.

Materials:

  • Human small intestinal microsomes

  • Dioleoyl glycerol (substrate)

  • Palmitoleoyl Coenzyme A (substrate)

  • Tris-HCl buffer

  • MgCl2

  • Bovine Serum Albumin (BSA)

  • DMSO (for dissolving compounds)

  • Test inhibitor compound

Procedure:

  • Prepare a stock solution of dioleoyl glycerol in DMSO and dilute it to 600 μM in a buffer containing 175 mM Tris-HCl and 100 mM MgCl2.[1]

  • Dissolve palmitoleoyl CoA in a 1.5% acetone-water solution to a concentration of 150 μM.[1]

  • Dilute the human intestinal microsomes to 25 μg/mL in a buffer containing 3.5 mg/mL BSA, Tris-HCl, and MgCl2.[1]

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the substrates.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

  • Terminate the reaction.

  • Quantify the product (triglyceride) formation, often using radiolabeled substrates and thin-layer chromatography (TLC) or a fluorescence-based method.

Cell_Free_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Microsomes - Substrates - Buffers Start->PrepareReagents AddInhibitor Add Test Inhibitor (Varying Concentrations) PrepareReagents->AddInhibitor InitiateReaction Initiate Reaction with Substrates AddInhibitor->InitiateReaction Incubate Incubate InitiateReaction->Incubate TerminateReaction Terminate Reaction Incubate->TerminateReaction QuantifyProduct Quantify Product (e.g., TLC, Fluorescence) TerminateReaction->QuantifyProduct CalculateIC50 Calculate IC50 QuantifyProduct->CalculateIC50 End End CalculateIC50->End

Figure 2: Workflow for a Cell-Free DGAT-1 Inhibition Assay.

High-Throughput Fluorescence-Based DGAT-1 Assay

This assay is suitable for screening large compound libraries and measures the release of Coenzyme A (CoA) as a product of the DGAT-1 reaction.

Materials:

  • DGAT-1 enzyme source (e.g., microsomes from overexpressing cells)

  • 1,2-dioleoyl-sn-glycerol (DOG)

  • Oleoyl-CoA

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) dye (thio-reactive)

  • Triton X-100

  • Buffer (e.g., Tris-HCl with MgCl2)

  • 96- or 384-well plates

Procedure:

  • Prepare a reaction mixture containing the DGAT-1 enzyme, DOG, and the CPM dye in a suitable buffer.

  • Add the test compounds at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding oleoyl-CoA.

  • The DGAT-1 reaction releases CoASH, which reacts with the CPM dye to produce a fluorescent product.[2]

  • Measure the fluorescence intensity at an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.[2]

  • The increase in fluorescence is proportional to DGAT-1 activity.

  • Calculate the percent inhibition and IC50 values for the test compounds.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and the DGAT-1 enzyme.[7]

General Protocol Outline:

  • Immobilization: The DGAT-1 enzyme is immobilized on the surface of a sensor chip.[7] This can be achieved through various chemistries, such as amine coupling or capture of a tagged protein.

  • Analyte Injection: A solution containing the DGAT-1 inhibitor (analyte) is flowed over the sensor surface.

  • Association: The binding of the inhibitor to the immobilized DGAT-1 is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU). This phase provides the association rate constant (kon).

  • Dissociation: A buffer solution without the inhibitor is flowed over the surface, and the dissociation of the inhibitor from the enzyme is monitored. This phase provides the dissociation rate constant (koff).

  • Data Analysis: The sensorgram (a plot of RU versus time) is analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic constants (kon, koff) and the equilibrium dissociation constant (KD = koff/kon).

SPR_Workflow Start Start Immobilize Immobilize DGAT-1 on Sensor Chip Start->Immobilize InjectInhibitor Inject Inhibitor (Analyte) Immobilize->InjectInhibitor MeasureAssociation Measure Association (kon) InjectInhibitor->MeasureAssociation InjectBuffer Inject Buffer MeasureAssociation->InjectBuffer MeasureDissociation Measure Dissociation (koff) InjectBuffer->MeasureDissociation AnalyzeData Analyze Sensorgram (Calculate KD) MeasureDissociation->AnalyzeData End End AnalyzeData->End

Figure 3: General Workflow for SPR Analysis of DGAT-1 Inhibitor Binding.

Conclusion

The study of DGAT-1 inhibitor enzyme kinetics is essential for the development of effective therapeutics for metabolic disorders. This guide has provided a summary of key quantitative data, detailed experimental protocols for the characterization of these inhibitors, and visual representations of the underlying mechanisms and workflows. The presented information serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Further research is warranted to expand the kinetic data to a wider range of inhibitors and to further elucidate the structural basis of their interaction with the DGAT-1 enzyme.

References

The Therapeutic Potential of DGAT-1 Inhibition for Obesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final, committed step in triglyceride synthesis. Its role in lipid metabolism has positioned it as a compelling therapeutic target for obesity and related metabolic disorders. Genetic and pharmacological inhibition of DGAT1 in preclinical models has consistently demonstrated resistance to diet-induced obesity, improved insulin sensitivity, and favorable alterations in lipid profiles. While the translation to clinical settings has been hampered by gastrointestinal side effects, the underlying mechanism holds significant therapeutic promise. This technical guide provides a comprehensive overview of the core science behind DGAT1 inhibition, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the intricate signaling pathways and experimental workflows.

Introduction: DGAT1 as a Therapeutic Target

Obesity arises from a chronic imbalance between energy intake and expenditure, leading to the excessive accumulation of triglycerides in adipose tissue.[1] The synthesis of these triglycerides is a fundamental metabolic process, and the enzymes involved represent logical targets for therapeutic intervention.[2] Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the esterification of diacylglycerol (DAG) and a fatty acyl-CoA to form a triglyceride (TG).[3][4] This is the final and only dedicated step in the primary pathway of TG synthesis.[5]

Mammals possess two DGAT enzymes, DGAT1 and DGAT2, which share no sequence homology.[5] While DGAT2-deficient mice are not viable, DGAT1-deficient (Dgat1-/-) mice are viable and exhibit a remarkable phenotype: they are lean, resistant to diet-induced obesity, and show increased sensitivity to both insulin and leptin.[5][6][7] These protective effects are largely attributed to increased energy expenditure rather than decreased food intake.[5] These findings from genetic knockout models have spurred the development of small-molecule inhibitors targeting DGAT1 as a potential treatment for obesity and type 2 diabetes.[1][8]

Mechanism of Action of DGAT-1 Inhibition

The therapeutic effects of DGAT1 inhibition are multifactorial, impacting lipid metabolism and energy homeostasis through several interconnected mechanisms.[3]

  • Reduced Intestinal Fat Absorption: DGAT1 is highly expressed in the enterocytes of the small intestine, where it plays a crucial role in the re-synthesis of triglycerides from dietary fats before they are packaged into chylomicrons and released into circulation.[9] Inhibition of intestinal DGAT1 delays and reduces the absorption of dietary fat, leading to a blunted postprandial spike in plasma triglycerides.[9][10]

  • Increased Energy Expenditure: A key finding in DGAT1 knockout mice is their resistance to obesity due to increased energy expenditure.[7] While the exact mechanism in humans is less clear, in rodents, this is linked to enhanced leptin sensitivity and increased expression of uncoupling proteins in brown adipose tissue.[1][7]

  • Modulation of Gut Hormones: DGAT1 inhibition has been shown to increase the secretion of anorexigenic gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[9][11] These hormones contribute to satiety and can improve glucose homeostasis, offering an additional pathway for weight management and anti-diabetic effects.[9]

  • Improved Insulin Sensitivity: By reducing lipid accumulation in non-adipose tissues like the liver and skeletal muscle (a condition known as ectopic fat), DGAT1 inhibition can alleviate lipotoxicity-induced insulin resistance.[3][12] Studies in DGAT1 knockout mice show enhanced insulin signaling in skeletal muscle.[1]

  • Altered Substrate Utilization: By blocking the final step of triglyceride synthesis, DGAT1 inhibition can lead to a metabolic shift. The diacylglycerol and fatty acyl-CoA that would have been converted to triglycerides can be shunted into other metabolic pathways, such as phospholipid synthesis or fatty acid oxidation, increasing the utilization of fats as an energy source.[3][13]

Preclinical Data on DGAT-1 Inhibitors

Numerous preclinical studies using both genetic knockout models and pharmacological inhibitors have validated the therapeutic potential of targeting DGAT1. These studies have consistently shown beneficial effects on body weight, adiposity, and various metabolic parameters.

Table 1: Summary of Preclinical Studies with DGAT-1 Inhibitors
Compound/ModelSpecies/ModelDosage/DurationKey FindingsReference
Dgat1-/- Mice Mouse (C57BL/6J)N/A (Genetic Knockout)Resistant to diet-induced obesity; Increased energy expenditure; Increased insulin and leptin sensitivity.[5][7]
H128 Mouse (db/db)3 and 10 mg/kg for 5 weeksReduced body weight gain; Decreased food intake; Reduced serum triglycerides; Ameliorated hepatic steatosis.[5]
T-863 Mouse (Diet-Induced Obese)Oral administration for 2 weeksCaused weight loss; Reduced serum and liver triglycerides; Improved insulin sensitivity; Lowered serum cholesterol.[10][14]
Compound B Mouse (Diet-Induced Obese)Long-term treatmentReduced body weight gain; Decreased white adipose tissue weight; Reduced hepatic triglyceride and cholesterol; Improved insulin resistance.[6]
Compounds K & L Mouse and DogN/ADose-dependently inhibited post-prandial triglyceride excursion; Caused body weight loss.[13]
PF-04620110 Mouse (C57/BL6J)Acute administrationIncreased active and total GLP-1 levels post-lipid challenge.[9]

Clinical Trial Data on DGAT-1 Inhibitors

The promising preclinical data led to the advancement of several DGAT1 inhibitors into clinical trials. While these trials have confirmed the mechanism of action in humans, they have also highlighted a significant challenge: gastrointestinal (GI) tolerability.

Table 2: Summary of Clinical Trials with DGAT-1 Inhibitors
CompoundPhasePopulationDosage/DurationKey Efficacy FindingsKey Safety/Tolerability FindingsReference
Pradigastat (LCQ-908) Phase I106 overweight/obese healthy subjects1, 5, 10, or 25 mg for 14 daysDose-dependent suppression of postprandial triglycerides; Suppressed postprandial glucose and insulin; Increased plasma GLP-1.Generally safe and tolerated at the tested doses.[8][15]
AZD7687 Phase I (Single Dose)80 healthy male subjectsSingle doses from 1-60 mgMarkedly reduced postprandial triglyceride excursion (>75% at ≥5 mg).Dose-dependent nausea, vomiting, and diarrhea.[16]
AZD7687 Phase I (Multiple Dose)62 overweight/obese men1, 2.5, 5, 10, and 20 mg/day for 1 weekDose-dependent reductions in postprandial serum triglycerides; Significant increases in GLP-1 and PYY.Increased GI side effects at doses >5 mg/day; 11/18 participants discontinued due to diarrhea.[11][17]

The primary adverse events, particularly diarrhea, are thought to be a direct consequence of the mechanism of action—the inhibition of fat absorption in the gut.[17][18] This has led to the discontinuation of several DGAT1 inhibitor development programs and has shifted focus towards developing intestine-targeted inhibitors or combination therapies to mitigate these side effects.[6][18]

Key Experimental Protocols

Reproducible and robust experimental methodologies are crucial for evaluating the therapeutic potential of DGAT1 inhibitors. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro DGAT-1 Enzyme Activity Assay

This protocol is designed to measure the direct inhibitory effect of a compound on DGAT1 enzymatic activity.

Objective: To determine the IC50 value of a test compound against human DGAT1.

Materials:

  • Microsomes from insect cells (e.g., Sf9) overexpressing human DGAT1.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mg/mL BSA.

  • Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), Oleoyl-CoA (with [14C]Oleoyl-CoA as tracer).

  • Test compound dissolved in DMSO.

  • Stop Solution: 2-propanol/heptane/water (80:20:2, v/v/v).

  • Silica gel plates for thin-layer chromatography (TLC).

  • TLC Mobile Phase: Heptane/isopropyl ether/acetic acid (60:40:3, v/v/v).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add 2 µL of the compound dilution to each well.

  • Add 50 µL of the microsomal preparation (containing DGAT1 enzyme) diluted in assay buffer to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Prepare the substrate mix containing DAG and [14C]Oleoyl-CoA in assay buffer.

  • Initiate the reaction by adding 50 µL of the substrate mix to each well.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding 200 µL of the stop solution.

  • Extract the lipids by adding 100 µL of heptane and mixing thoroughly.

  • Centrifuge the plate to separate the phases.

  • Spot an aliquot of the upper heptane layer onto a silica gel TLC plate.

  • Develop the TLC plate using the mobile phase to separate triglycerides from other lipids.

  • Visualize the lipid spots (e.g., using iodine vapor) and scrape the triglyceride spot into a scintillation vial.[19]

  • Add scintillation fluid and quantify the amount of [14C]-labeled triglyceride using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Oral Fat Tolerance Test (OFTT)

This protocol assesses the effect of a DGAT1 inhibitor on intestinal fat absorption in an animal model.

Objective: To evaluate the impact of an orally administered DGAT1 inhibitor on postprandial plasma triglyceride levels in mice.

Materials:

  • Male C57BL/6J mice (or other relevant model like db/db mice).[5]

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Corn oil or olive oil.

  • Blood collection supplies (e.g., EDTA-coated capillary tubes).

  • Centrifuge and plasma storage tubes.

  • Commercial triglyceride assay kit.

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline body weight of each mouse.

  • Collect a baseline blood sample (t=0) via tail snip or retro-orbital bleed.

  • Administer the test compound or vehicle to the mice via oral gavage.

  • After a set pre-treatment time (e.g., 1 hour), administer an oral bolus of corn oil (e.g., 10 mL/kg) by gavage.[5]

  • Collect blood samples at specified time points post-oil challenge (e.g., 1, 2, 4, and 6 hours).

  • Process the blood samples to obtain plasma by centrifugation.

  • Measure the triglyceride concentration in the plasma samples using a commercial assay kit.

  • Plot the plasma triglyceride concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the triglyceride excursion and compare the values between the inhibitor-treated and vehicle-treated groups to determine the extent of inhibition of fat absorption.

Visualizing Pathways and Processes

Signaling Pathway of Triglyceride Synthesis

DGAT1_Pathway G3P Glycerol-3-P LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP DGAT1_Node DGAT-1 DAG->DGAT1_Node TG Triglyceride (TG) FattyAcylCoA1 Fatty Acyl-CoA FattyAcylCoA1->LPA + FattyAcylCoA2 Fatty Acyl-CoA FattyAcylCoA2->PA + FattyAcylCoA3 Fatty Acyl-CoA FattyAcylCoA3->DGAT1_Node + DGAT1_Node->TG

Caption: The canonical pathway of triglyceride synthesis culminating in the DGAT1-catalyzed step.

Experimental Workflow for DGAT-1 Inhibitor Evaluation

Experimental_Workflow Start Compound Library Screening InVitro In Vitro Assay (DGAT-1 Enzyme Activity) Start->InVitro Hit Identify Potent Hits (Low IC50) InVitro->Hit Cellular Cell-Based Assay (TG Synthesis in Cells) Hit->Cellular InVivo_PK In Vivo Pharmacokinetics (Mouse/Rat) Cellular->InVivo_PK InVivo_PD In Vivo Pharmacodynamics (Oral Fat Tolerance Test) InVivo_PK->InVivo_PD Efficacy Chronic Efficacy Study (Diet-Induced Obesity Model) InVivo_PD->Efficacy Tox Toxicology & Safety Studies Efficacy->Tox Result Candidate for Clinical Development Tox->Result

Caption: A typical preclinical workflow for the discovery and evaluation of a DGAT-1 inhibitor.

Logical Flow of DGAT-1 Inhibition Effects

Logical_Flow Inhibition DGAT-1 Inhibition Gut ↓ Intestinal TG Synthesis & Chylomicron Formation Inhibition->Gut Liver ↓ Hepatic TG Synthesis Inhibition->Liver Adipose ↓ TG Storage in Adipose Tissue Inhibition->Adipose Absorption ↓ Dietary Fat Absorption Gut->Absorption GutHormone ↑ GLP-1 / PYY Release Gut->GutHormone HepaticSteatosis ↓ Hepatic Steatosis Liver->HepaticSteatosis EnergyExp ↑ Energy Expenditure Adipose->EnergyExp WeightLoss Body Weight Loss Absorption->WeightLoss GutHormone->WeightLoss Insulin Improved Insulin Sensitivity GutHormone->Insulin HepaticSteatosis->Insulin EnergyExp->WeightLoss

Caption: The cascade of metabolic effects resulting from the pharmacological inhibition of DGAT-1.

Challenges and Future Directions

The primary obstacle for the clinical development of systemic DGAT1 inhibitors has been the high incidence of mechanism-based gastrointestinal side effects, particularly diarrhea and nausea.[11][16] This has led to a poor therapeutic window, where doses high enough to achieve significant weight loss are not well-tolerated.

Future research and development efforts are likely to focus on several key areas:

  • Intestine-Specific Inhibitors: Developing inhibitors with limited systemic absorption could provide the benefits of reduced fat absorption and enhanced GLP-1 secretion while minimizing off-target effects.[6] A locally-acting agent might offer a better balance of efficacy and tolerability.

  • Combination Therapies: Combining a lower, better-tolerated dose of a DGAT1 inhibitor with other anti-obesity or anti-diabetic agents (such as DPP-4 inhibitors or GLP-1 receptor agonists) could achieve synergistic effects on weight loss and glycemic control.[20]

  • DGAT1 vs. DGAT2 Specificity: While DGAT1 has been the primary focus, understanding the distinct roles of DGAT1 and DGAT2 in different tissues could unveil new therapeutic strategies, potentially involving dual inhibitors or isoform-selective compounds for specific metabolic conditions like non-alcoholic steatohepatitis (NASH).[21]

Conclusion

Inhibition of DGAT1 remains a mechanistically sound and compelling strategy for the treatment of obesity and related metabolic diseases. Preclinical studies robustly support its role in regulating body weight, lipid metabolism, and glucose homeostasis. While the challenge of gastrointestinal tolerability has impeded the progress of first-generation inhibitors, the therapeutic principle is validated. Future innovations, including the development of intestine-restricted inhibitors and rational combination therapies, may yet unlock the full therapeutic potential of targeting this critical enzyme in the fight against the global obesity epidemic.

References

The Impact of DGAT-1 Inhibition on Hepatic Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a crucial enzyme in the final step of triglyceride (TG) synthesis. Its inhibition in hepatocytes has emerged as a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth analysis of the effects of DGAT-1 inhibition on lipid metabolism in hepatocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The liver plays a central role in maintaining lipid homeostasis. An imbalance in hepatic lipid metabolism, characterized by excessive triglyceride accumulation, leads to hepatic steatosis, the hallmark of NAFLD. DGAT-1, one of the two key enzymes that catalyze the final step of triglyceride synthesis, esterifies diacylglycerol (DAG) with a fatty acyl-CoA.[1] Inhibition of DGAT-1 in hepatocytes has been shown to reduce hepatic steatosis by decreasing TG synthesis and redirecting fatty acids towards oxidative pathways.[2] This guide focuses on the multifaceted effects of DGAT-1 inhibition on hepatocyte lipid metabolism, providing a comprehensive resource for researchers in the field.

Effects of DGAT-1 Inhibition on Hepatocyte Lipid Metabolism

Inhibition of DGAT-1 in hepatocytes leads to a significant reprogramming of lipid metabolism, affecting triglyceride synthesis, fatty acid oxidation, and the expression of key metabolic genes.

Reduction in Triglyceride Synthesis and Lipid Droplet Formation

The primary and most direct effect of DGAT-1 inhibition is the reduction of triglyceride synthesis.[3] Studies in various hepatocyte models, including primary hepatocytes and human hepatoma cell lines like Huh7 and HepG2, have consistently demonstrated a decrease in intracellular triglyceride content upon treatment with DGAT-1 inhibitors.[4][5][6] This reduction in TG synthesis directly impacts the formation and morphology of lipid droplets (LDs). DGAT-1 inhibition has been observed to result in fewer and larger lipid droplets, suggesting a role for DGAT-1 in the formation of new, small lipid droplets.[4]

Enhancement of Fatty Acid Oxidation

By blocking the esterification of fatty acids into triglycerides, DGAT-1 inhibition promotes the channeling of fatty acids towards mitochondrial β-oxidation. This is supported by increased expression of key genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][7] The upregulation of these genes suggests a transcriptional reprogramming that favors fatty acid catabolism over storage.

Modulation of Lipogenic Gene Expression

The impact of DGAT-1 inhibition on the expression of genes involved in de novo lipogenesis is more complex. Some studies report that DGAT-1 inhibition does not significantly affect the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1c) and its target genes, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1), particularly when hepatocytes are supplemented with oleic acid.[4] However, other studies in animal models have shown that global DGAT-1 deficiency can lead to reduced mRNA levels of SREBP1c and lipogenic enzymes, which might be an indirect effect of improved systemic insulin sensitivity.[2] In calf primary hepatocytes, a DGAT-1 inhibitor was reported to increase the mRNA abundance of SREBF1 and FASN.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of DGAT-1 inhibition on key parameters of hepatocyte lipid metabolism as reported in the scientific literature.

Table 1: Effects of DGAT-1 Inhibition on Triglyceride Content and Lipid Droplets in Hepatocytes

Cell TypeDGAT-1 Inhibitor/ConditionChange in Triglyceride ContentChange in Lipid Droplet MorphologyReference
Huh7 cellsDGAT-1 inhibitorSmall decrease in TG accretionReduced number, larger size[4]
HepG2 cellsiDGAT1Dose-independent reduction in TGNot specified[9]
Primary mouse hepatocytesDGAT-1 knockoutReduced TG synthesisNot specified[2]

Table 2: Effects of DGAT-1 Inhibition on Gene Expression in Hepatocytes

GeneCell/Animal ModelDGAT-1 Inhibitor/ConditionFold Change/EffectReference
CPT1Adb/db mice liverH128 (10 mg/kg)Significantly increased mRNA levels[7]
PPARαdb/db mice liverH128 (10 mg/kg)Significantly increased mRNA levels[7]
SREBF1Huh7 cells (with oleic acid)DGAT-1 inhibitorNo significant change in mRNA expression[4]
FASNHuh7 cells (with oleic acid)DGAT-1 inhibitorNo significant change in mRNA expression[4]
SREBF1Calf primary hepatocytesDGAT-1 inhibitor 2 (0.3 µM)Increased mRNA abundance (P < 0.01)[8]
FASNCalf primary hepatocytesThis compound (0.3 µM)Increased mRNA abundance (P < 0.01)[8]
APOBCalf primary hepatocytesThis compound (0.3 µM)Decreased mRNA abundance (P < 0.01)[8]
CPT1ACalf primary hepatocytesThis compound (0.3 µM)Decreased mRNA abundance (P < 0.01)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of DGAT-1 inhibitors on hepatocyte lipid metabolism.

Cell Culture and Treatment
  • Cell Lines: Human hepatoma cell lines such as Huh7 and HepG2 are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Fatty Acid Loading: To induce lipid accumulation, hepatocytes are often treated with a complex of oleic acid (e.g., 0.4 mM) and bovine serum albumin (BSA; e.g., 0.5%) for a specified period (e.g., 4-24 hours).[4]

  • Inhibitor Treatment: DGAT-1 inhibitors are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. A vehicle control (DMSO) is always included. Cells are typically pre-incubated with the inhibitor for a period (e.g., 1 hour) before the addition of fatty acids.[4]

Triglyceride Content Assay
  • Lipid Extraction: Cellular lipids are extracted using a method such as the Folch procedure (chloroform:methanol, 2:1 v/v).

  • Quantification: The triglyceride content in the lipid extracts is measured using a commercial colorimetric or fluorometric assay kit, following the manufacturer's instructions. The results are typically normalized to the total cellular protein content.

Lipid Droplet Staining and Imaging
  • Staining: Neutral lipids within lipid droplets are visualized by staining with lipophilic dyes such as BODIPY 493/503 or Oil Red O.

  • Imaging: Stained cells are imaged using fluorescence microscopy (for BODIPY) or bright-field microscopy (for Oil Red O).

  • Quantification: The number and size of lipid droplets can be quantified using image analysis software like ImageJ.[4]

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Total RNA is isolated from hepatocytes using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: The relative expression levels of target genes (e.g., CPT1A, PPARα, SREBF1, FASN) are quantified by real-time quantitative PCR (qRT-PCR) using gene-specific primers and a fluorescent dye such as SYBR Green. Gene expression is typically normalized to a housekeeping gene (e.g., β-actin or GAPDH).

DGAT Activity Assay
  • Microsome Preparation: Liver or cell homogenates are centrifuged to isolate the microsomal fraction, which is enriched in DGAT enzymes.[2]

  • Enzymatic Reaction: The DGAT activity is measured by incubating the microsomal proteins with radiolabeled [14C]-oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.[2]

  • Lipid Separation and Detection: The reaction products are separated by thin-layer chromatography (TLC), and the amount of radiolabeled triglyceride formed is quantified by scintillation counting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by DGAT-1 inhibition and typical experimental workflows.

DGAT1_Inhibition_Pathway cluster_process Metabolic Pathways Fatty_Acids Fatty Acids DGAT1 DGAT-1 Fatty_Acids->DGAT1 Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglyceride_Synthesis Triglyceride Synthesis DGAT1->Triglyceride_Synthesis Triglycerides Triglycerides (Stored in LDs) Triglyceride_Synthesis->Triglycerides ATP ATP (Energy) Beta_Oxidation->ATP DGAT1_Inhibitor DGAT-1 Inhibitor DGAT1_Inhibitor->DGAT1

Figure 1: Simplified signaling pathway of DGAT-1 inhibition in hepatocytes.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_lipid_details Lipid Analysis Details cluster_gene_details Gene Expression Details cluster_imaging_details Imaging Details Culture_Hepatocytes Culture Hepatocytes (e.g., Huh7, HepG2) Fatty_Acid_Loading Induce Steatosis (Oleic Acid Treatment) Culture_Hepatocytes->Fatty_Acid_Loading DGAT1_Inhibitor_Treatment Treat with DGAT-1 Inhibitor (and Vehicle Control) Fatty_Acid_Loading->DGAT1_Inhibitor_Treatment Lipid_Analysis Lipid Analysis DGAT1_Inhibitor_Treatment->Lipid_Analysis Gene_Expression_Analysis Gene Expression Analysis DGAT1_Inhibitor_Treatment->Gene_Expression_Analysis Lipid_Droplet_Imaging Lipid Droplet Imaging DGAT1_Inhibitor_Treatment->Lipid_Droplet_Imaging TG_Quantification Triglyceride Quantification Lipid_Analysis->TG_Quantification qRT_PCR qRT-PCR for key genes (CPT1A, PPARa, SREBP1c, etc.) Gene_Expression_Analysis->qRT_PCR BODIPY_Staining BODIPY/Oil Red O Staining & Microscopy Lipid_Droplet_Imaging->BODIPY_Staining

Figure 2: General experimental workflow for studying DGAT-1 inhibitor effects.

Conclusion

Inhibition of DGAT-1 in hepatocytes presents a compelling strategy to ameliorate hepatic steatosis. The primary mechanism involves the direct reduction of triglyceride synthesis, which subsequently shunts fatty acids towards oxidative pathways, thereby alleviating the lipid burden on the liver. The effects on lipogenic gene expression appear to be more context-dependent. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of DGAT-1 inhibitors for NAFLD and other metabolic disorders. Further research is warranted to fully elucidate the long-term effects and potential compensatory mechanisms that may arise from chronic DGAT-1 inhibition in the liver.

References

Methodological & Application

Application Note: In Vitro Assay Protocols for Diacylglycerol O-Acyltransferase 1 (DGAT-1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a crucial enzyme in the triglyceride (TG) synthesis pathway, catalyzing the final step where a fatty acyl-CoA is added to a diacylglycerol.[1][2] This function places DGAT-1 at a key regulatory point in lipid metabolism. Its role in repackaging dietary triglycerides into chylomicrons makes it a significant therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[1][3][4] The development of potent and selective DGAT-1 inhibitors is a promising strategy for managing these conditions.[4][5]

This document provides detailed protocols for several common in vitro assays used to identify and characterize DGAT-1 inhibitors, including cell-free enzymatic assays and cell-based functional assays. These methods are essential for screening compound libraries, determining inhibitor potency (e.g., IC50 values), and understanding the mechanism of action.

Signaling Pathway of DGAT-1

DGAT-1 is an integral membrane enzyme that catalyzes the terminal and only committed step in the glycerol phosphate pathway of triglyceride synthesis.

DGAT1_Pathway DAG 1,2-Diacylglycerol (DAG) DAG->sub AcylCoA Fatty Acyl-CoA AcylCoA->sub DGAT1 DGAT-1 TG Triglyceride (TG) DGAT1->TG CoA Coenzyme A (CoA) DGAT1->CoA + sub->DGAT1

Caption: DGAT-1 catalyzes the formation of Triglyceride from DAG and Acyl-CoA.

Cell-Free Enzymatic Assays

Cell-free assays directly measure the catalytic activity of DGAT-1 using isolated enzyme sources, typically microsomal fractions from cells or tissues overexpressing the enzyme.[5]

Protocol 1.1: Radiometric TLC-Based Assay

This is a highly sensitive, traditional method that measures the incorporation of a radiolabeled fatty acid into the triglyceride product.[2][5]

Principle: The assay quantifies the amount of radiolabeled triglyceride ([¹⁴C]-TG) produced from [¹⁴C]oleoyl-CoA and a diacylglycerol acceptor. The product is separated from the substrate using thin-layer chromatography (TLC) and quantified by scintillation counting.[2][5]

Experimental Protocol:

  • Enzyme Source Preparation: Prepare microsomal fractions from Sf9 insect cells overexpressing human DGAT-1 (hDGAT-1) or from relevant tissues like mouse small intestine.[5]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.4[5]

    • 5 mM MgCl₂[5]

    • 1 mg/mL fatty acid-free Bovine Serum Albumin (BSA)[5]

    • 200 mM sucrose[5]

    • 200 µM 1,2-dioleoylglycerol (DOG) as the acyl acceptor[5]

    • Test inhibitor at desired concentrations (dissolved in DMSO, final concentration ≤1%).

  • Reaction Initiation: Initiate the reaction by adding 25 µM [¹⁴C]oleoyl-CoA (50 mCi/mmol) and 50 µg of microsomal protein. The final reaction volume is typically 50 µL.[5]

  • Incubation: Incubate the reaction at room temperature for 15 minutes.[5]

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 1 mL of chloroform/methanol (2:1, v/v). Vortex for 30 seconds and centrifuge to separate the phases.[5]

  • TLC Analysis:

    • Spot an aliquot of the lower organic phase onto a Linear-K Preadsorbent TLC plate.[5]

    • Develop the plate using a solvent system such as hexane/ethyl ether/acetic acid (80:20:1, v/v/v).

    • Visualize the lipid spots using iodine vapor or by autoradiography.

  • Quantification: Scrape the silica area corresponding to the triglyceride band into a scintillation vial, add scintillant, and measure the radioactivity using a scintillation counter.[2]

  • Data Analysis: Calculate the percent inhibition relative to a DMSO vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

TLC_Workflow start Prepare Reaction Mix (Buffer, DOG, Inhibitor) initiate Initiate Reaction (Add Microsomes & [¹⁴C]oleoyl-CoA) start->initiate incubate Incubate (Room Temp, 15 min) initiate->incubate stop Stop & Extract Lipids (Chloroform/Methanol) incubate->stop tlc Spot Organic Phase on TLC Plate stop->tlc develop Develop & Visualize Plate tlc->develop quantify Scrape TG Band & Quantify (Scintillation Counting) develop->quantify

Caption: Workflow for the radiometric TLC-based DGAT-1 assay.

Cellular DGAT-1 Assay

Cell-based assays measure the ability of an inhibitor to block triglyceride synthesis within a living cell, providing data in a more physiologically relevant context.

Protocol 2.1: Radiometric TG Synthesis in HEK293 Cells

This assay is performed in a cell line that endogenously expresses DGAT-1 but not DGAT-2, providing a specific model for DGAT-1 activity.[1]

Principle: Whole cells are treated with an inhibitor, followed by the addition of oleic acid to stimulate triglyceride synthesis and [¹⁴C]-glycerol as a tracer. The incorporation of the radiolabel into the cellular triglyceride pool is measured to determine DGAT-1 inhibition.[1]

Experimental Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293H) cells in appropriate media until they reach 80-90% confluency in multi-well plates.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the test inhibitor (or vehicle control) in serum-free media for a defined period (e.g., 1 hour).

  • Stimulation and Labeling: Add 0.3 mM oleic acid complexed to BSA to stimulate TG synthesis. Simultaneously, add [¹⁴C]-glycerol (1 µCi/mL) to the media.[1]

  • Incubation: Incubate the cells for 5 hours at 37°C in a CO₂ incubator.[1]

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with cold PBS to remove unincorporated radiolabel.

    • Lyse the cells and extract total lipids using a solvent mixture like hexane/isopropanol (3:2, v/v).

  • Analysis and Quantification:

    • Separate the extracted lipids using TLC as described in Protocol 1.1.

    • Quantify the radioactivity in the triglyceride band using a scintillation counter.[1]

  • Data Analysis: Determine the percent inhibition of [¹⁴C]-triglyceride synthesis for each inhibitor concentration and calculate the IC50 value.

Cellular_Assay_Workflow seed Seed HEK293 Cells in Plate treat Pre-incubate with Inhibitor seed->treat stimulate Add Oleic Acid & [¹⁴C]-Glycerol treat->stimulate incubate Incubate for 5 hours stimulate->incubate extract Lyse Cells & Extract Lipids incubate->extract analyze TLC Separation of Lipids extract->analyze quantify Quantify [¹⁴C]-Triglycerides analyze->quantify

References

Application Notes and Protocols for Cell-Based Assay of DGAT-1 Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to determine the activity of Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1] It is responsible for the conversion of diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride.[2][3] As such, DGAT-1 is a significant therapeutic target for metabolic diseases including obesity, type 2 diabetes, and cardiovascular diseases.[2][4] Inhibition of DGAT-1 can lead to reduced triglyceride synthesis, decreased fat storage, and improved insulin sensitivity.[2][4] Cell-based assays are crucial for the primary screening and characterization of potential DGAT-1 inhibitors in a physiologically relevant environment.

Principle of the Assay

The primary method for assessing DGAT-1 inhibitor activity in a cell-based format involves the quantification of newly synthesized triglycerides in the presence and absence of the test compound. This is typically achieved by supplying the cells with a radiolabeled precursor, such as [¹⁴C]oleic acid or [³H]glycerol, which gets incorporated into triglycerides during their synthesis.[5][6] The amount of radiolabeled triglyceride is then measured after lipid extraction and separation, commonly by thin-layer chromatography (TLC).[7] A reduction in the amount of radiolabeled triglyceride in the presence of the inhibitor is indicative of its potency. Alternatively, non-radioactive methods involving the measurement of total triglyceride content using colorimetric assay kits can also be employed.[8][9]

Signaling Pathway

DGAT-1 is an integral membrane protein located in the endoplasmic reticulum.[10] It plays a crucial role in the final step of the triglyceride synthesis pathway.

DGAT1_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol TG Triglyceride (TG) LD Lipid Droplet Storage TG->LD Stored as DGAT1 DGAT-1 Enzyme DGAT1->TG Catalyzes Synthesis DAG Diacylglycerol (DAG) DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Inhibitor DGAT-1 Inhibitor Inhibitor->DGAT1 Blocks Active Site Experimental_Workflow Start Start: Cell Seeding Incubation Cell Culture Incubation (e.g., 24-48 hours) Start->Incubation Pretreatment Pre-incubation with DGAT-1 Inhibitor Incubation->Pretreatment Labeling Addition of Radiolabeled Precursor (e.g., [¹⁴C]oleic acid) Pretreatment->Labeling Incubation2 Incubation with Label (e.g., 2-4 hours) Labeling->Incubation2 Lysis Cell Lysis and Lipid Extraction Incubation2->Lysis Separation Lipid Separation (Thin-Layer Chromatography) Lysis->Separation Quantification Quantification of Radiolabeled Triglycerides Separation->Quantification Analysis Data Analysis (IC₅₀ determination) Quantification->Analysis End End Analysis->End

References

Application Notes and Protocols: Utilizing DGAT-1 Inhibitor 2 in Diet-Induced Obese Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in triglyceride synthesis.[1] Its inhibition has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). DGAT1 is highly expressed in the small intestine, adipose tissue, and liver, where it plays a crucial role in dietary fat absorption and triglyceride storage.[2][3] Preclinical studies using genetic knockout models and pharmacological inhibitors have demonstrated that targeting DGAT1 leads to a range of beneficial metabolic effects. DGAT1 knockout mice are resistant to diet-induced obesity (DIO), exhibit enhanced insulin and leptin sensitivity, and are protected from hepatic steatosis.[2][3][4][5] These favorable outcomes are attributed to mechanisms including reduced intestinal fat absorption, increased energy expenditure, and modulation of gut hormone secretion.[2][6][7]

These application notes provide a comprehensive guide for researchers on the use of a representative DGAT-1 inhibitor, referred to herein as "DGAT-1 Inhibitor 2," in diet-induced obese (DIO) mouse models. This document outlines detailed protocols for inducing obesity, preparing and administering the inhibitor, and performing key metabolic assessments. Additionally, it presents quantitative data from representative studies in a structured format and visualizes key experimental workflows and signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of DGAT-1 inhibitors in diet-induced and other genetic models of obesity in mice. These data are compiled from various studies and are intended to provide a comparative overview of the potential efficacy of DGAT-1 inhibition.

Table 1: Effects of DGAT-1 Inhibition on Body Weight and Adipose Tissue

DGAT-1 InhibitorMouse ModelTreatment DurationDosageChange in Body WeightChange in Adipose Tissue WeightReference
Compound B (A-922500)DIO Mice4 weeks30 mg/kg, twice dailySignificant reduction in body weight gainSignificant reduction in mesenteric and epididymal adipose tissue weight[3]
H128db/db Mice5 weeks10 mg/kg/daySignificant inhibition of body weight gainNot reported[2][8]
T863DIO Mice2 weeksNot specifiedWeight lossNot reported[9]

Table 2: Effects of DGAT-1 Inhibition on Glucose Metabolism

DGAT-1 InhibitorMouse ModelTreatment DurationDosageEffect on Fasting GlucoseEffect on Glucose ToleranceEffect on Insulin SensitivityReference
Compound B (A-922500)DIO Mice4 weeks30 mg/kg, twice dailyReduced plasma glucose levelsImprovedTended to reduce insulin concentrations[3][5]
H128db/db Mice5 weeks10 mg/kg/dayNo significant effectNot improvedNot improved[2][8]
T863DIO Mice2 weeksNot specifiedNot reportedImprovedImproved[9]
DGAT-1 Inhibitor 4adb/db MiceNot specified100 mg/kgSignificantly decreasedImprovedImproved[10]

Table 3: Effects of DGAT-1 Inhibition on Serum and Hepatic Lipids

DGAT-1 InhibitorMouse ModelTreatment DurationDosageChange in Serum TriglyceridesChange in Serum CholesterolChange in Hepatic TriglyceridesReference
Compound B (A-922500)DIO Mice4 weeks30 mg/kg, twice dailyNot reportedReduced hepatic total cholesterolReduced hepatic triglyceride content[3][5]
H128db/db Mice5 weeks10 mg/kg/dayPronounced reductionNot reportedMarkedly ameliorated hepatic steatosis and reduced triglyceride content[2][8]
T863DIO Mice2 weeksNot specifiedReductionLoweredReduction[9]
A-922500C57BL/6 MiceAcute0.03-3 mg/kgDose-dependent attenuation of postprandial riseNot reportedNot applicable[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in DIO mouse models.

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
  • Animal Model: Use male C57BL/6J mice, a commonly used strain susceptible to diet-induced obesity.

  • Age: Start the high-fat diet feeding at 6-8 weeks of age.

  • Housing: House mice in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Feed a high-fat diet (HFD), typically with 45% or 60% of calories derived from fat.

  • Duration: Continue the respective diets for a minimum of 10-12 weeks to induce a significant obese phenotype, characterized by increased body weight, adiposity, and insulin resistance.

  • Monitoring: Monitor body weight and food intake weekly.

Protocol 2: Preparation and Administration of this compound
  • Reconstitution:

    • Consult the manufacturer's instructions for the solubility of this compound.

    • A common vehicle for oral administration is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) or 1% Tween 80 in sterile water.

    • Prepare a stock solution of the desired concentration. For example, to achieve a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 ml/kg, the concentration of the solution should be 1 mg/ml.

  • Administration Route: Oral gavage is a common and effective route for administering DGAT-1 inhibitors.

  • Dosage: The optimal dosage should be determined through dose-response studies. Based on published data for similar compounds, a starting dose in the range of 10-30 mg/kg, administered once or twice daily, is recommended.

  • Oral Gavage Procedure:

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for adult mice).

    • Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth.

    • Gently restrain the mouse and insert the gavage needle along the upper palate, allowing the mouse to swallow the tube.

    • Slowly administer the calculated volume of the inhibitor solution.

    • Carefully withdraw the needle and monitor the animal for any signs of distress.

Protocol 3: Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast the mice for 6 hours prior to the test, with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood sample (time 0) from the tail vein and measure blood glucose using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Protocol 4: Insulin Tolerance Test (ITT)
  • Fasting: Fast the mice for 4-6 hours before the test, with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level (time 0) from a tail vein blood sample.

  • Insulin Injection: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes after the insulin injection.

  • Data Analysis: Plot the percentage of initial blood glucose over time to evaluate insulin sensitivity.

Protocol 5: Measurement of Serum Lipids
  • Sample Collection: Collect blood from fasted mice via cardiac puncture or retro-orbital bleeding under terminal anesthesia.

  • Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

  • Lipid Analysis: Use commercially available enzymatic kits to measure the concentrations of triglycerides and total cholesterol in the serum according to the manufacturer's protocols.

Protocol 6: Assessment of Hepatic Steatosis
  • Tissue Collection: At the end of the study, euthanize the mice and excise the liver.

  • Histological Analysis (Oil Red O Staining):

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Embed another portion in optimal cutting temperature (OCT) compound and freeze rapidly.

    • Cryosection the frozen liver tissue (5-10 µm thickness).

    • Stain the sections with Oil Red O solution to visualize neutral lipids.

    • Counterstain with hematoxylin.

    • Capture images using a microscope and quantify the stained area using image analysis software.

  • Biochemical Analysis:

    • Homogenize a known weight of liver tissue.

    • Extract total lipids from the homogenate.

    • Measure the triglyceride content using a commercial enzymatic kit.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DGAT1_Inhibition_Signaling_Pathway cluster_inhibition DGAT-1 Inhibition cluster_metabolic_effects Metabolic Consequences cluster_outcomes Phenotypic Outcomes DGAT-1_Inhibitor_2 This compound DGAT1 DGAT1 Enzyme DGAT-1_Inhibitor_2->DGAT1 Inhibits Triglyceride_Synthesis Triglyceride Synthesis DGAT1->Triglyceride_Synthesis Catalyzes Dietary_Fat_Absorption Intestinal Fat Absorption DGAT1->Dietary_Fat_Absorption Reduces Energy_Expenditure Energy Expenditure DGAT1->Energy_Expenditure Increases Fatty_Acid_Oxidation Fatty Acid Oxidation DGAT1->Fatty_Acid_Oxidation Increases Insulin_Sensitivity Insulin Sensitivity DGAT1->Insulin_Sensitivity Improves Leptin_Sensitivity Leptin Sensitivity DGAT1->Leptin_Sensitivity Improves Reduced Body Weight Reduced Body Weight & Adiposity Reduced Hepatic Steatosis Reduced Hepatic Steatosis Triglyceride_Synthesis->Reduced Hepatic Steatosis Leads to Improved Glucose Homeostasis Improved Glucose Homeostasis

Caption: Signaling pathway of DGAT-1 inhibition leading to improved metabolic outcomes.

Experimental_Workflow_DIO_Mouse_Study cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Metabolic Assessment Start Start: 6-8 week old C57BL/6J Mice Diet Dietary Intervention (10-12 weeks) Start->Diet Control_Diet Control Diet (10% kcal fat) Diet->Control_Diet HFD High-Fat Diet (45-60% kcal fat) Diet->HFD Control_Vehicle Control Group (Vehicle) Control_Diet->Control_Vehicle Treatment Treatment with this compound (e.g., 4 weeks) HFD->Treatment DIO_Vehicle DIO Group (Vehicle) Treatment->DIO_Vehicle DIO_Treated DIO Group (this compound) Treatment->DIO_Treated Monitoring Weekly Monitoring: Body Weight, Food Intake Treatment->Monitoring Metabolic_Tests Metabolic Tests: OGTT, ITT Treatment->Metabolic_Tests Terminal_Analysis Terminal Analysis: Serum Lipids, Hepatic Steatosis Metabolic_Tests->Terminal_Analysis

Caption: Experimental workflow for evaluating this compound in DIO mice.

References

Determining the Optimal Concentration of DGAT-1 Inhibitor 2 for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. DGAT-1 inhibitor 2 is a potent and orally active inhibitor of DGAT-1, with IC50 values of 15 nM and 9 nM for human and rat DGAT-1, respectively[1]. Determining the optimal concentration of this inhibitor for in vitro cell culture experiments is critical to achieving significant target engagement without inducing cytotoxicity. This document provides a detailed protocol and application notes to guide researchers in establishing the optimal working concentration of this compound for their specific cell culture models.

Data Presentation

The following tables summarize quantitative data from various studies, providing a starting point for concentration range selection.

Table 1: In Vitro Efficacy of DGAT-1 Inhibitors

InhibitorCell LineAssayIC50 / Effective ConcentrationReference
This compoundHuTu 80Triglyceride Synthesis InhibitionIC50: 3 nM[1]
This compoundPrimary Calf HepatocytesFatty Acid Treatment0.3 µM[1]
A922500 (DGAT-1 inhibitor)HEK293HTriglyceride SynthesisIC50: 39.9 nM[2]
iA (DGAT-1 inhibitor)Insect cell membranes (expressing human DGAT1)DGAT1 InhibitionIC50: 38.3 nM[3]
iB (DGAT-1 inhibitor)Insect cell membranes (expressing human DGAT1)DGAT1 InhibitionIC50: 3.4 nM[3]
DGAT1 and DGAT2 inhibitor combinationHepG2Cell Viability / TG Synthesis25 µM, 50 µM, 100 µM tested; 25 µM chosen[4]
DGAT1 inhibitor (T863)Kidney OrganoidsLipid Droplet Formation20 µM[5]
DGAT1 inhibitor (D1i, A922500)Human MyotubesLipid Metabolism1 µM[6]

Table 2: Experimental Conditions for DGAT-1 Inhibition Studies

Cell LineInhibitor ConcentrationTreatment DurationKey FindingsReference
Primary Calf Hepatocytes0.3 µM12 hoursIncreased mRNA abundance of SREBF1, CPT1A, and MTTP in fatty acid-treated cells.[1]
HepG225 µM (iDGAT1/2 combo)Not specifiedReduced triglyceride synthesis and DNL.[4]
HEK293HTitration experiments5 hoursDose-dependent inhibition of DGAT1 enzyme activity.[2]
Human Myotubes1 µM (D1i)4 hoursStudied effects on incorporation of glycerol, acetate, and glucose into TAG.[6]
MIN6 β-cellsDose-dependentNot specifiedIncreased cell viability in palmitic acid-induced injury.[7]

Experimental Protocols

To determine the optimal concentration of this compound for a specific cell line and experimental endpoint, a systematic approach involving dose-response and cytotoxicity assessments is recommended.

Dose-Response Experiment to Determine IC50 for Triglyceride Synthesis Inhibition

This protocol aims to determine the concentration of this compound that inhibits 50% of DGAT-1 activity in your cell model.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • Oleic acid complexed to BSA

  • [¹⁴C]-glycerol or a commercial triglyceride quantification kit

  • Scintillation counter or plate reader

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the experiment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only control (DMSO).

  • Pre-incubation: Pre-incubate the cells with the different concentrations of this compound or vehicle for 30 minutes to 1 hour.

  • Stimulation of Triglyceride Synthesis: Induce triglyceride synthesis by adding oleic acid complexed to BSA to the culture medium.

  • Radiolabeling (or colorimetric assay):

    • Radiolabeling: Add [¹⁴C]-glycerol to the medium and incubate for a defined period (e.g., 4-5 hours)[2].

    • Colorimetric Assay: After the incubation period, lyse the cells and use a commercial triglyceride quantification kit.

  • Measurement:

    • Radiolabeling: Extract total lipids, separate triglycerides using thin-layer chromatography (TLC), and quantify the radioactivity of the triglyceride spots using a scintillation counter[2].

    • Colorimetric Assay: Measure the absorbance according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of triglyceride synthesis inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity Assay

This protocol is essential to ensure that the observed effects of the inhibitor are not due to cell death.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • Cytotoxicity assay kit (e.g., MTS, MTT, or LDH release assay)

  • Plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: Treat the cells with the same range of this compound concentrations used in the dose-response experiment, including a vehicle control. Also include a positive control for cytotoxicity if available.

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cytotoxicity assay according to the manufacturer's instructions. For example, with an MTS assay, add the MTS reagent and incubate for 1-4 hours before measuring the absorbance.

  • Data Analysis: Plot cell viability (%) against the inhibitor concentration. The optimal concentration should have minimal to no effect on cell viability. A recent study on a combination of DGAT1 and DGAT2 inhibitors found that a lower concentration (25 µM) improved cell viability compared to higher concentrations (50 and 100 µM)[4].

Functional Assay for Downstream Effects

Based on the results from the dose-response and cytotoxicity assays, select a range of non-toxic concentrations to test in a functional assay relevant to your research question.

Example: Measurement of Lipid Droplet Formation

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • Oleic acid complexed to BSA

  • BODIPY 493/503 or Nile Red stain

  • Hoechst 33342 (for nuclear staining)

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or appropriate imaging plates.

  • Inhibitor Treatment: Treat cells with a selected range of non-toxic concentrations of this compound or vehicle.

  • Lipid Loading: Add oleic acid to the medium to induce lipid droplet formation and incubate for a suitable duration (e.g., 4 to 24 hours)[6].

  • Staining: Stain the cells with BODIPY 493/503 and Hoechst 33342 to visualize lipid droplets and nuclei, respectively[6].

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and size of lipid droplets per cell using image analysis software.

Mandatory Visualization

Signaling Pathway

DGAT1_Pathway cluster_effects Cellular Consequences of DGAT-1 Inhibition Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT-1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes DGAT1_Inhibitor_2 This compound DGAT1_Inhibitor_2->DGAT1 Inhibits ER_Stress ER Stress DGAT1_Inhibitor_2->ER_Stress Reduces Lipid_Droplets Lipid Droplets Triglycerides->Lipid_Droplets Stored in Apoptosis Apoptosis ER_Stress->Apoptosis Leads to

Caption: DGAT-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Select Cell Line Dose_Response 1. Dose-Response Curve (e.g., 1 nM - 10 µM) Start->Dose_Response Cytotoxicity 2. Cytotoxicity Assay (Same concentration range) Start->Cytotoxicity Determine_IC50 Determine IC50 for DGAT-1 Inhibition Dose_Response->Determine_IC50 Determine_Toxicity Determine Non-Toxic Concentration Range Cytotoxicity->Determine_Toxicity Select_Concentrations 3. Select Optimal Concentration Range (e.g., IC50 and 2-5x IC50) Determine_IC50->Select_Concentrations Determine_Toxicity->Select_Concentrations Functional_Assay 4. Functional Assay (e.g., Lipid Droplet Formation, Gene Expression) Select_Concentrations->Functional_Assay End End: Optimal Concentration Determined Functional_Assay->End

Caption: Workflow for determining the optimal concentration of this compound.

Conclusion

The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being addressed. By following the outlined protocols for dose-response, cytotoxicity, and functional assays, researchers can confidently determine an effective and non-toxic working concentration for their experiments. The provided data from existing literature serves as a valuable starting point for designing these validation experiments.

References

Application Notes and Protocols for DGAT-1 Inhibitor 2 Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor 2 and other relevant DGAT-1 inhibitors in rodent models for metabolic research. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][2][3][4][5][6] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1][2][7][8] DGAT1-deficient mice have demonstrated resistance to diet-induced obesity, increased insulin sensitivity, and reduced tissue triglyceride levels.[2][3][5][9][10] Pharmacological inhibition of DGAT1 in rodent models recapitulates many of these beneficial metabolic phenotypes.[2][10]

This document outlines the administration of DGAT-1 inhibitor 2 and other commonly used DGAT-1 inhibitors in rodent studies, providing quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data from Rodent Studies

The following tables summarize the quantitative outcomes of administering various DGAT-1 inhibitors in different rodent models.

Table 1: Effects of this compound (Compound 4) on Body Weight and Plasma Triglycerides
Animal ModelInhibitor & DoseAdministration Route & DurationChange in Body WeightChange in Plasma TriglyceridesReference
Diet-Induced Obesity (DIO) MiceThis compound (20 mg/kg)Oral gavage, once daily for 3 days2% reduction vs. start weight, 3% reduction vs. vehicleNot Reported[11]
RatThis compound (0.3 mg/kg)Oral gavage, acute doseNot ApplicableSignificant reduction in plasma triacylglycerol excursion[11]
Table 2: Effects of Other DGAT-1 Inhibitors on Metabolic Parameters
Animal ModelInhibitor & DoseAdministration Route & DurationKey OutcomesReference
db/db MiceH128 (3 and 10 mg/kg)Oral gavage, 5 weeksSignificant inhibition of body weight gain, decreased food intake, pronounced reduction of serum triglycerides, ameliorated hepatic steatosis. No effect on blood glucose or insulin tolerance.[2]
C57BL/6J MicePF-04620110 (0.01, 0.1, 1, 10 mg/kg)Oral gavage, acute doseDose-dependent increase in GLP-1 and PYY, blunted GIP.[9]
Diet-Induced Obese (DIO) MiceT-863 (oral administration)Oral gavage, 2 weeksCaused weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity.[6]
High-Fat Diet-fed RatsCompound 2 (3 and 9 mg/kg)Intragastric infusion, acute doseReduced energy intake.[12]
Wild Type MiceCompound 5B (10 mg/kg)Daily dosing, 6 daysSignificant reduction in cumulative body weight gain and food intake.[4]

Experimental Protocols

General Animal Handling and Preparation
  • Animals: Male C57BL/6J mice, db/db mice, or Sprague-Dawley rats are commonly used.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Acclimation: Allow animals to acclimate to the facility for at least one week before the start of any experiment.

  • Diet: For diet-induced obesity models, animals are typically fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 4-12 weeks) to induce the desired phenotype.[13][14] Control animals are fed a standard chow diet.

Protocol for Acute Oral Administration in a Lipid Challenge Model

This protocol is adapted from studies evaluating the acute effects of DGAT-1 inhibitors on postprandial lipemia.[2][9]

  • Fasting: Fast the animals for 3-4 hours prior to the experiment.

  • Inhibitor Preparation: Prepare the DGAT-1 inhibitor (e.g., PF-04620110, H128) in a suitable vehicle, such as 0.5% methylcellulose or 0.5% w/v hydroxypropylmethylcellulose aqueous solution.[9][14]

  • Inhibitor Administration: Administer the prepared inhibitor solution or vehicle to the animals via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Lipid Challenge: Thirty minutes after inhibitor administration, administer a bolus of corn oil (e.g., 5 mL/kg) via oral gavage.[9]

  • Blood Sampling: Collect blood samples at baseline (time 0, just before the lipid challenge) and at various time points post-challenge (e.g., 1, 2, 4, 6, 8, and 10 hours).[9] Blood can be collected via tail vein or cardiac puncture into tubes containing appropriate anticoagulants (e.g., EDTA).

  • Plasma Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma for triglyceride levels and other relevant parameters (e.g., GLP-1, PYY, GIP).[9]

Protocol for Chronic Administration in a Diet-Induced Obesity Model

This protocol is based on studies assessing the long-term effects of DGAT-1 inhibitors on body weight and metabolic health.[2][11]

  • Induction of Obesity: Feed mice a high-fat diet for an extended period (e.g., 8-12 weeks) to induce obesity.

  • Inhibitor Preparation: Prepare the DGAT-1 inhibitor (e.g., this compound, H128) in a suitable vehicle.

  • Inhibitor Administration: Administer the inhibitor or vehicle via oral gavage once daily at the desired dose (e.g., 3-20 mg/kg) for the duration of the study (e.g., 3 days to 5 weeks).[2][11]

  • Monitoring: Monitor body weight and food intake regularly (e.g., daily or weekly).

  • Terminal Procedures: At the end of the treatment period, collect terminal blood samples for analysis of serum lipids, glucose, and insulin. Tissues such as the liver, adipose tissue, and intestine can be harvested for histological analysis and measurement of triglyceride content.

  • Insulin Tolerance Test (Optional): To assess insulin sensitivity, an insulin tolerance test can be performed at the end of the study.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of DGAT-1 Inhibition

DGAT-1 inhibition impacts several key metabolic signaling pathways. By blocking the final step of triglyceride synthesis, DGAT-1 inhibitors lead to an accumulation of diacylglycerol (DAG) and fatty acyl-CoAs. This can lead to increased fatty acid oxidation and influences the expression of genes involved in lipid metabolism, often through transcription factors like PPARα and SREBP.[2][15] Additionally, in the gut, DGAT-1 inhibition has been shown to increase the secretion of incretin hormones like GLP-1 and PYY, which can improve glucose homeostasis and reduce food intake.[9] In the liver, DGAT-1 inhibition can improve insulin sensitivity, potentially through the upregulation of Insulin Receptor Substrate 2 (IRS2).[6]

Caption: Signaling pathway of DGAT-1 inhibition in the intestine and liver.

Experimental Workflow for Chronic DGAT-1 Inhibitor Study

The following diagram illustrates a typical experimental workflow for evaluating the chronic effects of a DGAT-1 inhibitor in a diet-induced obesity mouse model.

Chronic_Study_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation diet_induction High-Fat Diet Induction (8-12 weeks) acclimation->diet_induction randomization Randomization into Treatment Groups diet_induction->randomization treatment Daily Oral Gavage (DGAT-1 Inhibitor or Vehicle) (3 days - 5 weeks) randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring end_of_study End of Study treatment->end_of_study monitoring->treatment terminal_procedures Terminal Blood & Tissue Collection end_of_study->terminal_procedures analysis Biochemical & Histological Analysis terminal_procedures->analysis end End analysis->end

Caption: Experimental workflow for a chronic DGAT-1 inhibitor study.

Logical Relationship of DGAT Isoforms in Triglyceride Synthesis

Both DGAT1 and DGAT2 catalyze the final step of triglyceride synthesis, but they are encoded by different genes and have distinct roles. While DGAT1 is predominant in the intestine for dietary fat absorption, DGAT2 is crucial in the liver. In some tissues, there may be compensatory mechanisms between the two isoforms.[2][14] Simultaneous inhibition of both DGAT1 and DGAT2 can lead to more severe phenotypes, such as diarrhea, than inhibiting either one alone, highlighting their complementary roles.[13][14]

DGAT_Isoforms cluster_DGAT1 DGAT1 Pathway cluster_DGAT2 DGAT2 Pathway FA_CoA Fatty Acyl-CoA DGAT1 DGAT1 FA_CoA->DGAT1 DGAT2 DGAT2 FA_CoA->DGAT2 DAG Diacylglycerol DAG->DGAT1 DAG->DGAT2 TG Triglycerides DGAT1->TG DGAT1_Inhibitor DGAT1 Inhibitor DGAT1_Inhibitor->DGAT1 DGAT2->TG DGAT2_Inhibitor DGAT2 Inhibitor DGAT2_Inhibitor->DGAT2 Note DGAT1 and DGAT2 are not homologous and can have compensatory roles.

References

Application Notes and Protocols: Measuring Triglyceride Synthesis Inhibition with a DGAT-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) synthesis.[1] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, forming a triglyceride.[2] DGAT1 is highly expressed in tissues active in TG synthesis, such as the small intestine, adipose tissue, and liver.[1] Due to its central role in energy storage, DGAT1 has emerged as a significant therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and hepatic steatosis.[3][4]

Inhibition of DGAT1 reduces the synthesis and storage of triglycerides, leading to decreased fat accumulation and improved lipid profiles.[2] Preclinical studies using DGAT1-deficient mice have demonstrated resistance to diet-induced obesity, enhanced insulin and leptin sensitivity, and reduced tissue TG concentrations.[3][5] Consequently, the development and characterization of small molecule inhibitors of DGAT1 are of high interest in drug discovery.

These application notes provide detailed protocols for measuring the inhibition of triglyceride synthesis using a representative DGAT-1 inhibitor. While the user requested information on "DGAT-1 inhibitor 2," this specific nomenclature is not widely associated with published experimental data. Therefore, this document will use well-characterized, potent, and selective DGAT-1 inhibitors, such as T863 and A-922500, as representative examples to illustrate the principles and methodologies.[6][7] The provided assays are fundamental for screening and characterizing the potency and cellular efficacy of DGAT-1 inhibitors.

Principle of the Assays

The inhibition of DGAT1 can be quantified through two primary experimental approaches:

  • Cell-Free (Enzymatic) Assay : This in vitro assay directly measures the enzymatic activity of DGAT1. It utilizes a source of the enzyme, typically microsomal fractions from cells or tissues expressing DGAT1, and provides the necessary substrates (e.g., diacylglycerol and a fatty acyl-CoA).[8] The inhibitor's potency is determined by measuring the reduction in the formation of the triglyceride product. This can be achieved using radiolabeled or fluorescently tagged substrates.[6]

  • Cell-Based (Cellular) Assay : This assay measures the overall effect of an inhibitor on triglyceride synthesis within a cellular context. Intact cells are incubated with the inhibitor and a labeled precursor, such as [¹⁴C]-oleic acid or [¹⁴C]-glycerol.[8][9] The incorporation of the label into the cellular triglyceride pool is quantified to determine the inhibitor's efficacy in a more physiologically relevant environment.

Data Presentation: Potency and Selectivity of Representative DGAT-1 Inhibitors

The following tables summarize the quantitative data for several well-characterized DGAT-1 inhibitors, providing a benchmark for experimental outcomes.

Table 1: In Vitro Potency (IC₅₀) of Selective DGAT-1 Inhibitors

InhibitorTargetIC₅₀ (nM)Assay SystemReference
T863 Human DGAT115Recombinant hDGAT1[6]
Mouse DGAT1Potent (not specified)Recombinant mDGAT1[10]
A-922500 Human DGAT17 - 9Recombinant hDGAT1[2][7]
Mouse DGAT122 - 24Recombinant mDGAT1[2][7]
PF-04620110 Human DGAT119Recombinant hDGAT1[11]

Table 2: Cellular Activity and Selectivity of DGAT-1 Inhibitors

InhibitorCellular AssayIC₅₀ (nM)Selectivity (IC₅₀)Reference
T863 TG Synthesis (HuTu 80 cells)4>10,000 nM (DGAT2)[5]
TG Synthesis (HEK293A cells)~50>10,000 nM (MGAT2/3)[10]
A-922500 Not specifiedNot specified53,000 nM (DGAT2)[7]
Not specifiedNot specified296,000 nM (ACAT1/2)[7]
PF-04620110 TG Synthesis (HT-29 cells)8>100-fold vs DGAT2, ACAT1, etc.[11]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the DGAT1-mediated triglyceride synthesis pathway and a typical experimental workflow for assessing its inhibition.

DGAT1_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1_Enzyme DGAT1 Enzyme Fatty_Acyl_CoA->DGAT1_Enzyme Substrate Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->DGAT1_Enzyme Substrate Triglyceride Triglyceride (TG) DGAT1_Enzyme->Triglyceride Catalyzes Lipid_Droplet Storage in Lipid Droplets Triglyceride->Lipid_Droplet Inhibitor This compound (e.g., T863) Inhibitor->DGAT1_Enzyme Inhibition

Caption: DGAT1-mediated triglyceride synthesis pathway and point of inhibition.

Cellular_Assay_Workflow start Start: Seed Cells (e.g., HEK293, HepG2) pretreat 1. Pre-treat with DGAT-1 Inhibitor (Varying concentrations, 1 hr) start->pretreat add_label 2. Add Radiolabeled Precursor (e.g., [14C]-oleic acid, 4 hrs) pretreat->add_label wash 3. Wash Cells with PBS add_label->wash extract 4. Extract Total Lipids (Hexane:Isopropanol) wash->extract separate 5. Separate Lipids via TLC extract->separate quantify 6. Quantify Radioactivity in TG band (Scintillation Counting) separate->quantify analyze 7. Analyze Data & Calculate IC50 quantify->analyze

Caption: Experimental workflow for a cell-based triglyceride synthesis assay.

Experimental Protocols

Protocol 1: Cell-Free DGAT1 Enzyme Inhibition Assay

This protocol measures the direct inhibition of DGAT1 enzymatic activity using microsomal preparations.

5.1.1 Materials and Reagents

  • Enzyme Source : Microsomes from HEK293 cells overexpressing human DGAT1 (or other suitable source).

  • DGAT-1 Inhibitor : e.g., T863 or A-922500, dissolved in DMSO.

  • Substrates :

    • 1,2-Dioleoyl-sn-glycerol (DAG)

    • [¹⁴C]-Oleoyl-CoA (radiolabeled acyl donor)

  • Assay Buffer : 100 mM Tris-HCl (pH 7.4), 25 mM MgCl₂.[12]

  • Reaction Stop Solution : Isopropanol:Heptane:Water (80:20:2, v/v/v).

  • Lipid Extraction Solvent : Hexane:Isopropanol (3:2, v/v).

  • TLC Plates : Silica Gel 60 Å.

  • TLC Mobile Phase : Heptane:Isopropyl Ether:Acetic Acid (60:40:3, v/v/v).

  • Scintillation fluid and counter.

5.1.2 Procedure

  • Prepare Reagents :

    • Dilute the DGAT-1 inhibitor to various concentrations in DMSO. The final DMSO concentration in the assay should be ≤1%.

    • Prepare the substrate mix in the assay buffer containing 100 µM DAG and 25 µM [¹⁴C]-Oleoyl-CoA.[12]

  • Assay Reaction :

    • In a microcentrifuge tube, add 5-10 µg of microsomal protein.

    • Add the DGAT-1 inhibitor at the desired final concentration (and a DMSO vehicle control).

    • Pre-incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the substrate mix. The final reaction volume is typically 50-100 µL.

    • Incubate for 30-60 minutes at 37°C with gentle shaking.

  • Stop Reaction and Lipid Extraction :

    • Stop the reaction by adding 1.5 mL of the stop solution.

    • Add 1 mL of heptane and 0.5 mL of water, vortex thoroughly, and centrifuge for 5 minutes to separate the phases.

    • Carefully collect the upper organic (heptane) phase, which contains the lipids.

  • Analysis :

    • Spot the extracted lipids onto a TLC plate.

    • Develop the plate using the TLC mobile phase until the solvent front is near the top.

    • Allow the plate to dry completely.

    • Identify the triglyceride band (co-spot with a non-radiolabeled TG standard if necessary).

    • Scrape the silica corresponding to the TG band into a scintillation vial.

    • Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Triglyceride Synthesis Inhibition Assay

This protocol measures the inhibition of de novo TG synthesis in whole cells. HEK293 or HepG2 cells are commonly used.[8][10]

5.2.1 Materials and Reagents

  • Cell Line : HEK293 or HepG2 cells.

  • Cell Culture Medium : DMEM supplemented with 10% FBS and antibiotics.

  • DGAT-1 Inhibitor : Dissolved in DMSO.

  • Radiolabeled Precursor : [¹⁴C]-oleic acid complexed to fatty-acid-free BSA.

  • Wash Buffer : Phosphate-Buffered Saline (PBS).

  • Lipid Extraction Solvent : Hexane:Isopropanol (3:2, v/v).

  • TLC plates, mobile phase, and scintillation supplies as described in Protocol 5.1.

5.2.2 Procedure

  • Cell Culture :

    • Seed cells in 12-well or 24-well plates and grow to ~80-90% confluency.

  • Inhibitor Treatment :

    • Prepare serial dilutions of the DGAT-1 inhibitor in the cell culture medium.

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add the medium containing the inhibitor (or DMSO vehicle control) to the cells.

    • Pre-incubate for 1 hour at 37°C in a CO₂ incubator.[10]

  • Radiolabeling :

    • To each well, add [¹⁴C]-oleic acid (e.g., to a final concentration of 10 µM with 0.1% BSA).[10]

    • Incubate for 4-5 hours at 37°C.[8][10]

  • Lipid Extraction :

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add the lipid extraction solvent directly to the wells and incubate for 10-15 minutes with shaking to lyse the cells and extract lipids.[13]

    • Transfer the solvent to a new tube.

  • Analysis :

    • Follow steps 4 and 5 from Protocol 5.1 (TLC separation and scintillation counting) to quantify the radioactivity incorporated into triglycerides.

  • Data Analysis :

    • Normalize the radioactivity counts to total protein content in a parallel well if desired.

    • Calculate the percent inhibition of TG synthesis for each inhibitor concentration and determine the IC₅₀ value as described previously.

Conclusion

The protocols described provide robust and reliable methods for assessing the inhibitory activity of compounds targeting DGAT1. The cell-free assay is ideal for determining direct enzyme kinetics and inhibitor potency (IC₅₀), making it suitable for primary screening and structure-activity relationship (SAR) studies. The cell-based assay offers a more physiologically relevant system to confirm inhibitor efficacy on triglyceride synthesis within a cellular environment, accounting for factors like cell permeability and off-target effects. Together, these assays are essential tools for the characterization and development of novel DGAT-1 inhibitors for the treatment of metabolic diseases.

References

Application Notes and Protocols for Assessing DGAT-1 Inhibitor 2 in Human Myotubes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the assessment of Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitor 2 in human myotubes. The following procedures cover cell culture, induction of insulin resistance, analysis of lipid metabolism, and evaluation of insulin sensitivity.

Data Presentation

Table 1: Effects of DGAT-1 Inhibition on Lipid Metabolism in Human Myotubes

ParameterControlDGAT-1 Inhibitor 2Percentage ChangeReference
Fatty Acid Uptake ([¹⁴C]oleic acid)100%DecreasedVaries with inhibitor concentration[1]
Fatty Acid Oxidation (to CO₂)100%No significant change-[2]
De Novo Lipogenesis ([¹⁴C]acetate incorporation into TAGs)100%DecreasedVaries with inhibitor concentration[1][3]
Triacylglycerol (TAG) Synthesis ([¹⁴C]glycerol incorporation)100%DecreasedVaries with inhibitor concentration[3]
Total Lipid Accumulation (Oil Red O Staining)HighReducedVaries with inhibitor concentrationVisual Assessment

Table 2: Effects of this compound on Insulin Sensitivity in Human Myotubes with Palmitate-Induced Insulin Resistance

ParameterControl (Vehicle)PalmitatePalmitate + this compoundReference
Insulin-Stimulated Glucose Uptake ([³H]2-deoxy-D-glucose)~1.3-fold increase over basalReduced insulin responsePartially or fully restored insulin response[4][5]
Insulin-Stimulated Akt Phosphorylation (p-Akt Ser473)IncreasedDecreasedIncreased compared to palmitate alone[2][6]

Experimental Protocols

Culture and Differentiation of Human Myotubes

This protocol describes the process of culturing human primary myoblasts and differentiating them into myotubes.[7][8][9][10]

Materials:

  • Human Skeletal Myoblasts (HSkM)

  • Skeletal Muscle Cell Growth Medium

  • Skeletal Muscle Cell Differentiation Medium

  • Collagen-coated culture flasks and plates

  • Dulbecco's Phosphate Buffered Saline (DPBS)

  • Trypsin-EDTA solution

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Thawing and Plating Myoblasts:

    • Rapidly thaw a cryovial of HSkM in a 37°C water bath.

    • Transfer the cells to a tube containing pre-warmed Skeletal Muscle Cell Growth Medium and centrifuge.

    • Resuspend the cell pellet in Growth Medium and plate onto a collagen-coated T-75 flask.

    • Incubate at 37°C, 5% CO₂.

  • Myoblast Expansion:

    • Change the Growth Medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them using Trypsin-EDTA.

    • Seed myoblasts onto collagen-coated multi-well plates suitable for the planned experiments.

  • Myotube Differentiation:

    • When myoblasts reach ~90% confluency, aspirate the Growth Medium.

    • Wash the cells once with DPBS.

    • Add Skeletal Muscle Cell Differentiation Medium.

    • Incubate for 5-7 days, changing the differentiation medium every 2 days, until multinucleated myotubes are formed.

Induction of Insulin Resistance with Palmitate

This protocol describes how to induce a state of insulin resistance in differentiated human myotubes using palmitate.[6][11][12][13][14]

Materials:

  • Differentiated human myotubes in culture plates

  • Palmitate stock solution (e.g., 100 mM in ethanol)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • DMEM (serum-free)

Procedure:

  • Preparation of Palmitate-BSA Complex:

    • Prepare a 10% BSA solution in serum-free DMEM.

    • Warm the BSA solution to 37°C.

    • Add the palmitate stock solution dropwise to the warm BSA solution while stirring to achieve the desired final concentration (e.g., 0.5 mM palmitate in 1% BSA).

    • Filter-sterilize the palmitate-BSA solution.

  • Treatment of Myotubes:

    • Aspirate the differentiation medium from the myotube cultures.

    • Wash the cells once with warm serum-free DMEM.

    • Add the prepared palmitate-BSA solution or a BSA-only control medium to the respective wells.

    • Incubate for 16-24 hours at 37°C, 5% CO₂ to induce insulin resistance.

Assessment of Lipid Accumulation by Oil Red O Staining

This protocol provides a method to visualize intracellular lipid droplets in myotubes.[15][16][17][18][19]

Materials:

  • Treated myotubes in culture plates

  • Phosphate Buffered Saline (PBS)

  • 10% Formalin

  • 60% Isopropanol

  • Oil Red O working solution

  • Mayer's Hematoxylin

  • Microscope

Procedure:

  • Fixation:

    • Wash cells with PBS.

    • Fix the cells with 10% formalin for 30-60 minutes at room temperature.

  • Staining:

    • Wash the fixed cells twice with distilled water.

    • Incubate with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add Oil Red O working solution for 15-20 minutes.

  • Counterstaining and Imaging:

    • Wash the cells with distilled water until the excess stain is removed.

    • Counterstain the nuclei with Mayer's Hematoxylin for 1 minute.

    • Wash with water.

    • Visualize and capture images of the red-stained lipid droplets and blue nuclei under a microscope.

Measurement of Glucose Uptake

This protocol details the measurement of glucose uptake in myotubes, a key indicator of insulin sensitivity.[4][5][20][21][22]

Materials:

  • Treated myotubes in culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin (100 nM)

  • [³H] 2-deoxy-D-glucose

  • Cytochalasin B (as a negative control)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter

Procedure:

  • Serum Starvation:

    • After treatment with the DGAT-1 inhibitor and/or palmitate, wash the myotubes with serum-free medium.

    • Incubate in serum-free medium for 3-4 hours.

  • Insulin Stimulation:

    • Wash the cells with KRH buffer.

    • Incubate half of the wells with KRH buffer containing 100 nM insulin and the other half with KRH buffer alone for 20-30 minutes at 37°C.

  • Glucose Uptake:

    • Add [³H] 2-deoxy-D-glucose to all wells and incubate for 5-10 minutes.

    • To stop the uptake, wash the cells rapidly three times with ice-cold PBS.

  • Quantification:

    • Lyse the cells with lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize the counts to the protein concentration of each well.

Analysis of Akt Phosphorylation by Western Blot

This protocol describes the analysis of the insulin signaling pathway by measuring the phosphorylation of Akt.[2][6][13][23][24][25][26][27][28]

Materials:

  • Treated myotubes

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatments and a brief insulin stimulation (10-15 minutes where applicable), lyse the cells on ice.

    • Collect the lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against total Akt for normalization.

    • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assessment Assessment Culture Culture Human Myoblasts Differentiate Differentiate into Myotubes Culture->Differentiate Palmitate Induce Insulin Resistance (Palmitate Treatment) Differentiate->Palmitate 16-24h DGAT1i Treat with this compound Palmitate->DGAT1i Co-treatment or Pre-treatment Lipid Lipid Metabolism Analysis (Oil Red O, Fatty Acid Uptake/Oxidation) DGAT1i->Lipid Insulin Insulin Sensitivity Analysis (Glucose Uptake, Akt Phosphorylation) DGAT1i->Insulin

Caption: Experimental workflow for assessing this compound in human myotubes.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Palmitate Palmitate DAG DAG Palmitate->DAG DGAT1i This compound DGAT1i->DAG Reduces PKC PKC DAG->PKC PKC->IRS Inhibits

Caption: Simplified insulin signaling pathway and points of intervention.

References

Application Notes and Protocols for the Detection of DGAT-1 Inhibitors in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a crucial enzyme in the final step of triglyceride synthesis.[1][2][3][4] Its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis.[3][5] This document provides detailed application notes and protocols for the analytical detection of DGAT-1 inhibitors in plasma, a critical aspect of preclinical and clinical drug development. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantifying small molecules in complex biological matrices.[6][7]

Signaling Pathway of DGAT-1

DGAT-1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final step of triglyceride (TG) biosynthesis from diacylglycerol (DAG) and a long-chain fatty acyl-CoA.[1][2] This process is fundamental for energy storage in the form of lipid droplets. Inhibition of DGAT-1 can lead to reduced TG synthesis, which in turn can affect various metabolic pathways. For instance, DGAT-1 deficiency has been shown to increase insulin sensitivity and protect against diet-induced obesity.[3][8] The activity of DGAT-1 is also interconnected with other metabolic signaling pathways, including those regulated by insulin and leptin.[1]

DGAT1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_cell Cellular Processes DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG InsulinSignaling Insulin Signaling DGAT1->InsulinSignaling Modulates LipidDroplet Lipid Droplet Formation TG->LipidDroplet VLDL VLDL Secretion TG->VLDL DGAT1_Inhibitor DGAT-1 Inhibitor 2 DGAT1_Inhibitor->DGAT1 Inhibition

Figure 1: Simplified DGAT-1 Signaling Pathway.

Experimental Protocols

A robust and validated bioanalytical method is essential for the accurate determination of drug concentrations in biological matrices.[9] The following protocol outlines a general procedure for the quantification of a DGAT-1 inhibitor in plasma using LC-MS/MS, based on methods described for similar compounds like T863.[3]

Protocol 1: Plasma Sample Preparation by Protein Precipitation

This protocol is a common and effective method for extracting small molecule drugs from plasma samples.

Materials:

  • Plasma samples (stored at -80°C)

  • Internal Standard (IS) solution (a structurally similar compound to the DGAT-1 inhibitor)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard solution to the plasma sample and vortex briefly. The concentration of the IS should be optimized to produce a consistent and appropriate response.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, and then reconstitute in the mobile phase.

Sample_Prep_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Start->Add_IS Add_ACN Add Acetonitrile (200 µL) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze LC-MS/MS Analysis Transfer->Analyze

References

Application Notes and Protocols for Efficacy Studies of DGAT-1 Inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] It plays a crucial role in the absorption of dietary fats in the intestine and the storage of energy in adipose tissue.[1][2] Inhibition of DGAT-1 has emerged as a promising therapeutic strategy for the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.[1][3][4] DGAT-1 inhibitors work by blocking the DGAT-1 enzyme, which reduces the synthesis and storage of triglycerides and can lead to decreased fat accumulation, improved insulin sensitivity, and a better lipid profile.[1][3] This document provides detailed protocols for in vitro and in vivo efficacy studies of a novel DGAT-1 inhibitor, referred to as "Inhibitor 2."

Mechanism of Action

DGAT-1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. Inhibitor 2 is designed to competitively bind to the active site of the DGAT-1 enzyme, preventing the binding of its natural substrates and thereby inhibiting triglyceride synthesis.[1]

DGAT1_Pathway cluster_0 Triglyceride Synthesis Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT-1 DGAT-1 Fatty Acyl-CoA->DGAT-1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT-1 Triglyceride (TG) Triglyceride (TG) DGAT-1->Triglyceride (TG) Catalyzes Inhibitor 2 Inhibitor 2 Inhibitor 2->DGAT-1 Inhibits

Caption: DGAT-1 signaling pathway and the inhibitory action of Inhibitor 2.

In Vitro Efficacy Studies

DGAT-1 Enzyme Activity Assay

This assay directly measures the inhibitory effect of Inhibitor 2 on the enzymatic activity of DGAT-1. A cell-free assay using human intestinal microsomes as the enzyme source is recommended.[5]

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 175 mM Tris-HCl, 100 mM MgCl₂, pH 7.4.

    • Substrate 1 (Diacylglycerol): 600 µM 1,2-dioleoyl-sn-glycerol in DMSO, diluted in Assay Buffer.

    • Substrate 2 (Fatty Acyl-CoA): 150 µM [¹⁴C]-palmitoyl-CoA in 1.5% acetone solution.

    • Enzyme Source: Human intestinal microsomes diluted to 25 µg/mL in Assay Buffer containing 3.5 mg/mL BSA.

    • Inhibitor 2: Prepare a serial dilution in DMSO.

  • Assay Procedure:

    • Add 2 µL of Inhibitor 2 dilution or DMSO (vehicle control) to a 96-well plate.

    • Add 50 µL of the diluted microsome solution to each well.

    • Add 50 µL of the diacylglycerol solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the [¹⁴C]-palmitoyl-CoA solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 2-propanol/heptane/water (80:20:2, v/v/v).

    • Separate the newly synthesized [¹⁴C]-triglycerides by thin-layer chromatography (TLC).

    • Quantify the radioactivity of the triglyceride spots using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Inhibitor 2 compared to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

Inhibitor 2 Conc. (nM)% Inhibition (Mean ± SD)
115.2 ± 2.1
1048.9 ± 3.5
5075.6 ± 4.2
10092.1 ± 1.8
50098.5 ± 0.9
IC₅₀ (nM) 12.5
Cell-Based Lipid Accumulation Assay

This assay evaluates the ability of Inhibitor 2 to reduce triglyceride synthesis in a cellular context. HEK293 cells overexpressing human DGAT-1 are a suitable model.[3][5]

Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably overexpressing human DGAT-1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Assay Procedure:

    • Seed the cells in a 24-well plate and allow them to reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of Inhibitor 2 or vehicle (DMSO) for 1 hour.

    • Add [¹⁴C]-oleic acid (final concentration 10 µM) complexed to fatty acid-free BSA to each well.

    • Incubate for 4 hours at 37°C.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract total lipids using a suitable organic solvent.

    • Separate the lipids by TLC and quantify the [¹⁴C]-triglyceride levels.

  • Data Analysis:

    • Calculate the percentage of inhibition of triglyceride synthesis for each concentration of Inhibitor 2.

    • Determine the EC₅₀ value.

Data Presentation:

Inhibitor 2 Conc. (nM)TG Synthesis Inhibition (Mean ± SD)
1022.7 ± 3.1
5055.4 ± 4.8
10080.1 ± 5.2
50095.3 ± 2.9
100097.8 ± 1.5
EC₅₀ (nM) 45.8

In Vivo Efficacy Studies

Oral Lipid Tolerance Test (LTT) in Rodents

The LTT is an acute in vivo model to assess the effect of Inhibitor 2 on the absorption of dietary fat.[6]

Protocol:

  • Animal Model:

    • Use male C57BL/6 mice, fasted for 4-6 hours.

  • Experimental Procedure:

    • Administer Inhibitor 2 or vehicle orally (p.o.) by gavage.

    • After 30-60 minutes, administer an oral bolus of corn oil (e.g., 10 mL/kg).

    • Collect blood samples via the tail vein at baseline (0 min) and at 1, 2, 3, and 4 hours post-oil administration.

    • Measure plasma triglyceride levels at each time point.

  • Data Analysis:

    • Plot the plasma triglyceride concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the triglyceride excursion.

    • Determine the percentage reduction in triglyceride AUC in the Inhibitor 2-treated groups compared to the vehicle group.

Data Presentation:

Treatment GroupDose (mg/kg)Triglyceride AUC₀₋₄ₕ (mg/dL*h) (Mean ± SEM)% Reduction in AUC
Vehicle-1500 ± 120-
Inhibitor 21950 ± 9536.7
Inhibitor 23620 ± 7858.7
Inhibitor 210310 ± 5579.3
Chronic Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This long-term study evaluates the effects of Inhibitor 2 on body weight, adiposity, and metabolic parameters in a model that mimics human obesity.[3][7]

Protocol:

  • Animal Model:

    • Induce obesity in male C57BL/6 mice by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.[8]

  • Experimental Procedure:

    • Randomize the DIO mice into treatment groups (vehicle and different doses of Inhibitor 2).

    • Administer Inhibitor 2 or vehicle daily by oral gavage for 4-8 weeks.

    • Monitor body weight and food intake regularly (e.g., twice weekly).

    • At the end of the study, perform an oral glucose tolerance test (OGTT) to assess insulin sensitivity.

    • Collect terminal blood samples for analysis of plasma lipids (triglycerides, cholesterol) and glucose.

    • Harvest and weigh key organs, including liver and adipose tissue depots (e.g., epididymal, subcutaneous).

  • Data Analysis:

    • Compare the change in body weight, food intake, and organ weights between the treatment groups.

    • Analyze the results of the OGTT and plasma biomarkers.

Data Presentation:

Body Weight and Food Intake

Treatment GroupDose (mg/kg/day)Initial Body Weight (g) (Mean ± SEM)Final Body Weight (g) (Mean ± SEM)Body Weight Change (%)Average Daily Food Intake (g) (Mean ± SEM)
Vehicle-42.5 ± 1.248.2 ± 1.5+13.43.5 ± 0.2
Inhibitor 2342.8 ± 1.143.1 ± 1.3+0.73.1 ± 0.3
Inhibitor 21042.6 ± 1.340.5 ± 1.4-4.92.8 ± 0.2

Plasma Parameters at Study Termination

Treatment GroupDose (mg/kg/day)Triglycerides (mg/dL) (Mean ± SEM)Total Cholesterol (mg/dL) (Mean ± SEM)Fasting Glucose (mg/dL) (Mean ± SEM)
Vehicle-125 ± 10210 ± 15145 ± 8
Inhibitor 2395 ± 8180 ± 12120 ± 7
Inhibitor 21070 ± 6155 ± 10105 ± 6

Experimental Workflow

Experimental_Workflow cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy Enzyme_Assay DGAT-1 Enzyme Activity Assay (IC50 Determination) Cell_Assay Cell-Based Lipid Accumulation Assay (EC50 Determination) Enzyme_Assay->Cell_Assay LTT Acute Oral Lipid Tolerance Test (Target Engagement) Cell_Assay->LTT Proceed if potent in vitro activity DIO Chronic Diet-Induced Obesity Study (Therapeutic Efficacy) LTT->DIO

Caption: A logical workflow for the efficacy evaluation of a DGAT-1 inhibitor.

References

Application Notes and Protocols for High-Throughput Screening of DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in the final step of triglyceride synthesis.[1][2] Its role in lipid metabolism makes it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes. High-throughput screening (HTS) assays are essential for identifying novel DGAT-1 inhibitors from large compound libraries. These application notes provide detailed protocols for various HTS assays targeting DGAT-1, along with a representative screening cascade for hit identification and validation.

Signaling Pathway of DGAT-1 in Triglyceride Synthesis

DGAT-1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the reaction between diacylglycerol (DAG) and a long-chain fatty acyl-CoA to form a triglyceride (TAG). This is the final and committed step in the primary pathway of triglyceride synthesis.

DGAT1_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TAG Triglyceride (TAG) DGAT1->TAG CoA Coenzyme A (CoA) DGAT1->CoA Inhibitor DGAT-1 Inhibitor 2 Inhibitor->DGAT1 FattyAcid Fatty Acid FattyAcid->AcylCoA Glycerol3P Glycerol-3-Phosphate Glycerol3P->DAG

Caption: DGAT-1 catalyzes the final step of triglyceride synthesis.

High-Throughput Screening (HTS) Workflow for DGAT-1 Inhibitors

A typical HTS campaign for DGAT-1 inhibitors follows a multi-step process to identify and validate true positive hits while eliminating false positives.

HTS_Workflow PrimaryScreen Primary Screen (e.g., Fluorescence-based Assay) ~800,000 compounds HitSelection Hit Selection (Activity Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation HitSelection->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., LC/MS-based Assay) DoseResponse->OrthogonalAssay CellularAssay Cell-based Assay (Triglyceride Synthesis) OrthogonalAssay->CellularAssay SelectivityAssay Selectivity Assays (e.g., DGAT-2) CellularAssay->SelectivityAssay LeadOptimization Lead Optimization SelectivityAssay->LeadOptimization

Caption: A typical HTS workflow for DGAT-1 inhibitor discovery.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical DGAT-1 inhibitor HTS campaign.

Table 1: Primary HTS Campaign Summary

ParameterValueReference
Compound Library Size~800,000[3]
Screening Concentration10 µM[3]
Primary Assay FormatFluorescence-based (CPM Assay)[2]
Hit Cutoff (% Inhibition)≥ 50%[4]
Initial Hit Rate~0.5%
Number of Initial Hits~4,000

Table 2: Hit Confirmation and Validation Summary

StageAssay TypeNumber of Compounds TestedConfirmation Rate (%)
Dose-ResponseFluorescence-based~4,00075%
Orthogonal ConfirmationLC/MS-based~3,00080%
Cellular Activity[¹⁴C]-Oleic Acid Incorporation~2,40060%
Selectivity (vs. DGAT-2)Biochemical Assay~1,44090%
Confirmed Hits ~1,296

Table 3: Potency of Confirmed Hits (Example Data)

Compound IDPrimary Assay IC₅₀ (nM)Orthogonal Assay IC₅₀ (nM)Cellular Assay IC₅₀ (nM)DGAT-2 Selectivity (Fold)
Hit-A4552150>200
Hit-B7885210>150
Hit-C120135400>100
T863 (Control)4917100>200[2]

Experimental Protocols

Protocol 1: Fluorescence-Based Primary HTS Assay (CPM Assay)

This assay measures the release of Coenzyme A (CoA) from the DGAT-1 reaction, which then reacts with the fluorescent probe 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM) to produce a fluorescent signal.[2]

Materials:

  • Human DGAT-1 microsomes (from Sf9 cells)

  • 1,2-Dioleoyl-sn-glycerol (DOG)

  • Oleoyl-CoA

  • HEPES buffer (pH 7.5)

  • Triton X-100

  • CPM dye

  • Test compounds in DMSO

  • 384-well black plates

Procedure:

  • Prepare the assay buffer: 50 mM HEPES, pH 7.5.

  • Prepare the substrate solution: 625 µM DOG and 312.5 µM Oleoyl-CoA in assay buffer with 1% Triton X-100.

  • Dispense 0.25 µL of test compounds (or DMSO for controls) into the wells of a 384-well plate.

  • Add 12.5 µL of the substrate solution to each well.

  • Initiate the reaction by adding 12.5 µL of DGAT-1 microsomes (0.25 µg total protein) to each well.

  • Incubate for 30 minutes at room temperature.

  • Stop the reaction by adding 5 µL of 0.1% SDS.

  • Add 5 µL of CPM dye solution and incubate for an additional 30 minutes.

  • Read the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.

Protocol 2: LC/MS-Based Orthogonal Assay

This label-free assay directly measures the formation of the triglyceride product.[3]

Materials:

  • Human DGAT-1 microsomes

  • 1,2-Dioleoyl-sn-glycerol (DOG)

  • Oleoyl-CoA

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds in DMSO

  • LC/MS system

Procedure:

  • Prepare the reaction mixture containing 100 µM DOG and 100 µM Oleoyl-CoA in assay buffer.

  • Dispense test compounds into the reaction mixture.

  • Initiate the reaction by adding DGAT-1 microsomes (0.025 mg/mL).

  • Incubate for 20 minutes at room temperature.

  • Stop the reaction by adding an organic solvent (e.g., acetonitrile with an internal standard).

  • Centrifuge to pellet the protein.

  • Transfer the supernatant to an analysis plate.

  • Inject an aliquot onto the LC/MS system for analysis of the triglyceride product.

Protocol 3: Cell-Based Triglyceride Synthesis Assay

This assay measures the incorporation of a radiolabeled fatty acid into triglycerides in a cellular context.

Materials:

  • HEK293 cells overexpressing human DGAT-1

  • DMEM media

  • Fetal Bovine Serum (FBS)

  • [¹⁴C]-Oleic acid

  • Fatty acid-free BSA

  • Test compounds in DMSO

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Scintillation fluid and counter

Procedure:

  • Plate HEK293-DGAT1 cells in 96-well plates and grow to confluence.

  • Pre-treat the cells with various concentrations of test compounds for 1 hour.

  • Add 10 µM [¹⁴C]-oleic acid complexed with 0.1% fatty acid-free BSA to the cells.

  • Incubate for 4 hours.

  • Wash the cells twice with PBS.

  • Extract total lipids from the cells using a suitable solvent system.

  • Separate the triglycerides from other lipids using thin-layer chromatography (TLC).

  • Scrape the triglyceride spots from the TLC plate.

  • Quantify the amount of [¹⁴C] incorporated into triglycerides using a scintillation counter.

Mandatory Visualizations

Assay_Principle cluster_Reaction DGAT-1 Reaction cluster_Detection Fluorescence Detection DAG DAG DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TAG TAG DGAT1->TAG CoA CoA-SH DGAT1->CoA CoACPM CoA-CPM (fluorescent) CoA->CoACPM CPM CPM (non-fluorescent) CPM->CoACPM

References

Application Notes and Protocols for Tissue-Specific Delivery of DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT-1) is a critical enzyme that catalyzes the final step in triglyceride synthesis.[1][2] Its role in lipid metabolism makes it a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2] Systemic inhibition of DGAT-1, however, can lead to undesirable side effects, such as gastrointestinal issues, due to its widespread expression, particularly in the small intestine.[1] Consequently, tissue-specific delivery of DGAT-1 inhibitors is a key strategy to enhance therapeutic efficacy while minimizing off-target effects. These application notes provide an overview of current strategies and detailed protocols for the development and evaluation of tissue-specific DGAT-1 inhibitor delivery systems.

Strategies for Tissue-Specific Delivery

The primary tissues of interest for targeted DGAT-1 inhibition are the liver, adipose tissue, and the intestine. Each tissue offers unique physiological features that can be exploited for targeted drug delivery.

Liver-Specific Delivery

The liver plays a central role in lipid metabolism, and hepatic DGAT-1 is implicated in the development of hepatic steatosis.[3][4] Targeting DGAT-1 inhibitors to the liver can be achieved through several mechanisms.

  • Asialoglycoprotein Receptor (ASGPR) Targeting: Hepatocytes express a high density of the asialoglycoprotein receptor (ASGPR), which recognizes and internalizes molecules with terminal galactose or N-acetylgalactosamine (GalNAc) residues.[5][6][7] This receptor provides an efficient pathway for the selective delivery of drugs to the liver.

    • Prodrug Approach: DGAT-1 inhibitors can be conjugated to galactose or GalNAc moieties. Once in circulation, these conjugates are recognized by ASGPR and internalized into hepatocytes, where the active drug is released.[5][8]

    • Nanoparticle Functionalization: Nanoparticles, such as liposomes or polymeric nanoparticles, can be decorated with galactose or GalNAc ligands on their surface to facilitate ASGPR-mediated uptake.[5]

  • Cytochrome P450-Activated Prodrugs: The "HepDirect" prodrug approach utilizes the high concentration of cytochrome P450 enzymes in the liver to activate a prodrug.[9] The prodrug is designed to be cleaved by a specific P450 isozyme that is predominantly expressed in the liver, leading to the localized release of the active DGAT-1 inhibitor.[9]

Adipose Tissue-Specific Delivery

Adipose tissue is the primary site of energy storage in the form of triglycerides, and DGAT-1 in adipocytes plays a crucial role in this process.[10][11] Targeting adipose tissue can be achieved by leveraging specific cell surface markers or the unique microenvironment.

  • Targeting Adipocyte Surface Receptors: Various receptors are enriched on the surface of adipocytes or the vasculature of adipose tissue, which can be targeted with specific ligands.

    • Peptide Ligands: Short peptides that bind to receptors on adipose stromal cells or vasculature have been identified.[11][12] Examples include peptides targeting the resistin receptor (CSWKYWFGEC) or prohibitin (KGGRAKD).[11][12] These peptides can be conjugated to DGAT-1 inhibitors or nanoparticle carriers.

    • Antibodies: Antibodies against specific cell surface proteins, such as anti-angiopoietin receptors, anti-integrins, or anti-fatty acid binding protein (FABP), can be used to deliver DGAT-1 inhibitors via antibody-drug conjugates (ADCs).[10]

  • Nanoparticle-Based Delivery: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or dendritic poly(amidoamine) (PAMAM), can be formulated to accumulate in adipose tissue.[11] Surface modification with targeting ligands can further enhance their specificity.[11]

Intestine-Specific Delivery

Given the high expression of DGAT-1 in the small intestine and the gastrointestinal side effects associated with its systemic inhibition, developing inhibitors with limited systemic absorption is a key strategy.[1]

  • Physicochemical Property Optimization: DGAT-1 inhibitors can be designed to have physicochemical properties that favor high intestinal retention and low systemic absorption. This can be achieved by designing molecules that are substrates for efflux transporters like P-glycoprotein, which actively pump the drug back into the intestinal lumen.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies on DGAT-1 inhibitors and targeted delivery systems.

Table 1: In Vitro Potency of Select DGAT-1 Inhibitors

InhibitorTargetAssay SystemIC50 (nM)Reference
T863Human DGAT-1Purified enzyme~17-49[13]
DGAT1IN1Human DGAT-1Purified enzyme~20[14]
AZD7687Human DGAT-1In vitro assayNot specified[15]
Compound 5BHuman DGAT-1In vitro assay~2[2]

Table 2: In Vivo Efficacy of DGAT-1 Inhibitors

Inhibitor/Delivery SystemAnimal ModelDoseEffectReference
T863Diet-induced obese mice30 mg/kg, oralWeight loss, reduced serum and liver triglycerides[13][16]
Intestinally-targeted inhibitorRat5 mg/kg, oral67.8% reduction in intracellular triglycerides[1]
AZD7687Healthy male subjects≥5 mg, oral>75% decrease in postprandial triglyceride AUC[15]
Compound 5BRat1 and 3 mg/kg, oral~80% reduction in lipid excursion[2]

Table 3: Biodistribution of a DGAT-1 Inhibitor (Compound 5B) in Mice

TissueConcentration at 3h (ng/g or ng/mL)Concentration at 24h (ng/g or ng/mL)
Plasma10<3
Liver1080190
Small Intestine1480180
Skin3414
Data extracted from a study by Pfizer, demonstrating preferential distribution to the liver and intestine.

Experimental Protocols

The following are generalized protocols for the synthesis, characterization, and evaluation of tissue-specific DGAT-1 inhibitor delivery systems.

Protocol 1: Synthesis of a Galactose-Conjugated DGAT-1 Inhibitor for Liver Targeting

Objective: To synthesize a DGAT-1 inhibitor prodrug that targets the asialoglycoprotein receptor on hepatocytes.

Materials:

  • DGAT-1 inhibitor with a reactive functional group (e.g., amine or carboxylic acid)

  • Galactose derivative with a linker and a complementary reactive group (e.g., N-hydroxysuccinimide [NHS] ester)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIEA)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolution: Dissolve the DGAT-1 inhibitor in anhydrous DMF.

  • Base Addition: Add TEA or DIEA to the solution to act as a base.

  • Conjugation: Add the galactose-linker-NHS ester derivative to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench any remaining NHS ester by adding a small amount of water.

  • Purification: Purify the galactose-conjugated DGAT-1 inhibitor using preparative HPLC.

  • Characterization: Confirm the structure and purity of the final product using high-resolution MS and NMR spectroscopy.

Protocol 2: Preparation of Adipose Tissue-Targeting Peptide-Coated Liposomes

Objective: To formulate liposomes encapsulating a DGAT-1 inhibitor and surface-functionalized with an adipose-homing peptide.

Materials:

  • DGAT-1 inhibitor

  • Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG)

  • DSPE-PEG-maleimide

  • Adipose-homing peptide with a terminal cysteine (e.g., CKGGRAKDC)

  • Chloroform and Methanol

  • Phosphate-buffered saline (PBS)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic light scattering (DLS) and Zeta potential analyzer

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-maleimide) and the DGAT-1 inhibitor in a chloroform:methanol mixture.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with PBS by vortexing, to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Extrude the MLV suspension through polycarbonate membranes with a 100 nm pore size using a mini-extruder to form small unilamellar vesicles (SUVs).

  • Peptide Conjugation:

    • Add the cysteine-terminated adipose-homing peptide to the liposome suspension.

    • Allow the maleimide-thiol reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • Purification: Remove unconjugated peptide by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using DLS.

    • Quantify the amount of encapsulated DGAT-1 inhibitor using HPLC after lysing the liposomes.

    • Confirm peptide conjugation using a suitable assay (e.g., BCA protein assay).

Protocol 3: In Vivo Biodistribution and Efficacy Study

Objective: To evaluate the tissue distribution and therapeutic efficacy of a targeted DGAT-1 inhibitor delivery system in an animal model of obesity.

Materials:

  • Targeted DGAT-1 inhibitor formulation

  • Non-targeted DGAT-1 inhibitor (control)

  • Vehicle control (e.g., saline or PBS)

  • Diet-induced obese mice

  • Blood collection supplies

  • Tissue homogenization equipment

  • LC-MS/MS for drug quantification

  • Equipment for measuring metabolic parameters (e.g., body weight, food intake, glucose tolerance)

Procedure:

  • Animal Model: Use diet-induced obese mice as a relevant preclinical model.

  • Dosing: Administer the targeted formulation, non-targeted inhibitor, or vehicle to different groups of mice via an appropriate route (e.g., intravenous injection for nanoparticles, oral gavage for prodrugs).

  • Biodistribution:

    • At selected time points post-administration, euthanize a subset of animals from each group.

    • Collect blood and various tissues (liver, adipose tissue, intestine, muscle, kidney, spleen, etc.).

    • Homogenize the tissues and extract the drug.

    • Quantify the concentration of the DGAT-1 inhibitor in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Efficacy Study:

    • For the remaining animals, monitor body weight, food intake, and other relevant metabolic parameters over a period of several weeks.

    • Perform an oral lipid tolerance test to assess the effect on postprandial triglyceride levels.

    • At the end of the study, measure liver and adipose tissue triglyceride content.

  • Data Analysis: Compare the biodistribution profiles and therapeutic outcomes between the targeted and non-targeted groups to assess the effectiveness of the targeting strategy.

Visualization of Pathways and Workflows

Signaling Pathways

DGAT1_Signaling cluster_liver Hepatocyte cluster_adipose Adipocyte Exogenous Fatty Acids Exogenous Fatty Acids DGAT1_Liver DGAT1 Triglycerides_Liver Triglycerides (Storage) Fatty Acid Oxidation_Liver Fatty Acid Oxidation Hepatic Steatosis Hepatic Steatosis Insulin Signaling_Liver Insulin Signaling Free Fatty Acids_Adipose Free Fatty Acids (from lipolysis) DGAT1_Adipose DGAT1 Triglycerides_Adipose Triglycerides (Re-esterification) ER Stress ER Stress

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize Targeted DGAT-1 Inhibitor Formulation Formulate Delivery System (e.g., Liposomes) Synthesis->Formulation Characterization Physicochemical Characterization (DLS, HPLC) Formulation->Characterization Cell_Uptake Cellular Uptake Studies (e.g., in Hepatocytes) Characterization->Cell_Uptake In_Vitro_Efficacy In Vitro Efficacy (DGAT-1 Inhibition Assay) Cell_Uptake->In_Vitro_Efficacy Animal_Model Administer to Animal Model (e.g., DIO Mice) In_Vitro_Efficacy->Animal_Model Biodistribution Biodistribution Analysis (LC-MS/MS) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy (Weight, Lipids, Glucose) Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity

References

Troubleshooting & Optimization

DGAT-1 inhibitor 2 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges commonly encountered with these compounds and to offer effective solutions and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why do many DGAT-1 inhibitors have poor aqueous solubility?

A1: DGAT-1 inhibitors are often highly lipophilic ("grease-ball" molecules) with complex aromatic structures. This inherent hydrophobicity, which contributes to their binding affinity for the enzyme's active site, also leads to low solubility in aqueous solutions.[1][2] Factors such as high melting points due to a stable crystalline lattice ("brick-dust" molecules) can further impede dissolution.

Q2: What are the common consequences of poor DGAT-1 inhibitor solubility in my experiments?

A2: Poor solubility can lead to several experimental issues, including:

  • Precipitation: The compound may fall out of solution when diluted into aqueous buffers or cell culture media, leading to inaccurate concentrations.[3]

  • Inaccurate Potency Measurement: Undissolved compound will not be available to interact with the target enzyme, resulting in an underestimation of its true potency (e.g., an artificially high IC50 value).

  • Poor Bioavailability: In animal studies, low solubility can limit oral absorption, leading to low and variable drug exposure.[4]

  • Cellular Toxicity: High concentrations of co-solvents like DMSO used to dissolve the inhibitor can be toxic to cells.[5]

  • Non-Specific Binding: Hydrophobic compounds tend to adsorb to plastic surfaces of labware, reducing the effective concentration in your experiment.[5]

Q3: I've dissolved my DGAT-1 inhibitor in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A3: This is a common problem. The inhibitor's solubility in DMSO doesn't guarantee its solubility in an aqueous environment.[3] Here are some troubleshooting steps:

  • Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a serial dilution. First, dilute the stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media.[6]

  • Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5%, to minimize both solvent toxicity and precipitation.[5]

  • Use a Formulation with Excipients: Consider using solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) or non-ionic surfactants (e.g., Tween-80, Pluronic F-68) in your media.[5][7][8]

  • Pre-warm the Media: Adding the inhibitor to pre-warmed media can sometimes help maintain solubility.

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro enzyme assays.
  • Possible Cause: Precipitation of the inhibitor in the assay buffer.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your assay plate for any signs of precipitation after adding the inhibitor.

    • Solubility Test: Perform a solubility test of your inhibitor in the specific assay buffer you are using.

    • Co-solvent Concentration: Check the final concentration of your co-solvent (e.g., DMSO) in the assay. If it's too low, the inhibitor may precipitate. If it's too high, it could affect enzyme activity. Maintain a consistent and low co-solvent concentration across all wells.

    • Formulation: Consider using a buffer containing a low percentage of a non-ionic surfactant like Triton X-100 (e.g., 0.01%) to improve solubility and prevent non-specific binding.[5]

Issue 2: Difficulty preparing a stable formulation for in vivo studies.
  • Possible Cause: The DGAT-1 inhibitor is not sufficiently soluble or stable in the chosen vehicle.

  • Troubleshooting Steps:

    • Vehicle Screening: Test the solubility of your inhibitor in a variety of pharmaceutically acceptable vehicles. Common options include:

      • Aqueous solutions with co-solvents and surfactants (e.g., DMSO, PEG300, Tween-80, Saline).[7][8]

      • Solutions containing cyclodextrins (e.g., 20% SBE-β-CD in Saline).[7][8]

      • Oil-based vehicles like corn oil for oral administration.[9]

    • Sonication and Warming: Use of an ultrasonic bath and gentle warming can aid in the dissolution of the compound in the vehicle.[7][8]

    • Suspension Formulation: If a clear solution cannot be achieved at the desired concentration, a homogenous suspension can be prepared using vehicles like 0.5% carboxymethyl cellulose sodium (CMC-Na).[10]

    • Fresh Preparation: Prepare the formulation fresh before each experiment to avoid degradation or precipitation over time.

Quantitative Data: Solubility of Common DGAT-1 Inhibitors

DGAT-1 InhibitorSolvent/VehicleSolubilityReference(s)
PF-04620110 DMSO≥10 mM[11]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥1.25 mg/mL (clear solution)[9]
10% DMSO / 90% Corn oil≥1.25 mg/mL (clear solution)[9]
T-863 DMSO45 mg/mL (114.08 mM)[12]
DMSO79 mg/mL (200.26 mM)[10]
Ethanol1.5 mg/mL[10]
WaterInsoluble[10]
AZD7687 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline2.5 mg/mL (6.80 mM) (suspended solution)[8]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥2.5 mg/mL (6.80 mM) (clear solution)[8]
LCQ908 (Pradigastat) DMSO≥10 mg/mL[13]
DMSO91 mg/mL (199.79 mM)[14]
WaterInsoluble[14]
EthanolInsoluble[14]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline2.5 mg/mL (5.49 mM) (suspended solution)[7]
10% DMSO / 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.49 mM) (suspended solution)[7]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh the desired amount of the DGAT-1 inhibitor into a sterile, low-binding microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be helpful.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

Protocol 2: General Method for Preparing Working Dilutions for In Vitro Assays
  • Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks if a wide range of concentrations is needed.

  • To prepare the final working solution, add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed aqueous assay buffer. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.5%).

  • Immediately after adding the compound to the buffer, vortex the solution well to ensure rapid and uniform dispersion.[5]

Protocol 3: Formulation of a DGAT-1 Inhibitor for Oral Administration in Mice (Suspension)

This protocol is a general guideline and may need to be optimized for your specific inhibitor and study.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose sodium (CMC-Na) in sterile water.

  • Compound Preparation: Weigh the required amount of the DGAT-1 inhibitor for your desired dose.

  • Formulation: a. Add the weighed inhibitor to a suitable volume of the 0.5% CMC-Na solution. b. Mix thoroughly using a vortex mixer to create a homogenous suspension. c. If necessary, sonicate the suspension in a water bath to aid in dispersion.

  • Administration: Administer the suspension orally to the mice immediately after preparation. Ensure the suspension is well-mixed before drawing each dose.[10]

Visualizations

DGAT1_Signaling_Pathway Fatty_Acids Dietary/Free Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Activation DGAT1 DGAT-1 Acyl_CoA->DGAT1 Glycerol_3_Phosphate Glycerol-3-Phosphate Diacylglycerol Diacylglycerol (DAG) Glycerol_3_Phosphate->Diacylglycerol Glycerol-3-Phosphate Pathway Monoacylglycerol Monoacylglycerol (MAG) Monoacylglycerol->Diacylglycerol Monoacylglycerol Pathway Diacylglycerol->DGAT1 Triglycerides Triglycerides (TG) Lipid_Droplets Lipid Droplet Storage Triglycerides->Lipid_Droplets Chylomicrons Chylomicron Assembly (Intestine) Triglycerides->Chylomicrons VLDL VLDL Assembly (Liver) Triglycerides->VLDL DGAT1_Inhibitor DGAT-1 Inhibitor DGAT1_Inhibitor->DGAT1 Inhibits DGAT1->Triglycerides Catalyzes ER_Stress Reduced ER Stress (in lipolysis) DGAT1->ER_Stress Protects from

Caption: DGAT-1 signaling pathway in triglyceride synthesis.

Troubleshooting_Workflow Start Start: Inconsistent Experimental Results Check_Precipitation Visually inspect for precipitate in media/buffer Start->Check_Precipitation Precipitate_Yes Precipitate Observed Check_Precipitation->Precipitate_Yes Yes Precipitate_No No Precipitate Check_Precipitation->Precipitate_No No Optimize_Dilution Optimize dilution method (e.g., serial dilution) Precipitate_Yes->Optimize_Dilution Check_Other Investigate other experimental variables Precipitate_No->Check_Other Use_Excipients Use solubilizing agents (e.g., cyclodextrins, surfactants) Optimize_Dilution->Use_Excipients End_Resolved Issue Resolved Use_Excipients->End_Resolved End_Unresolved Issue Persists: Contact Technical Support Check_Other->End_Unresolved

Caption: Troubleshooting workflow for DGAT-1 inhibitor precipitation.

References

Technical Support Center: Optimizing DGAT-1 Inhibitor 2 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of DGAT-1 Inhibitor 2 for in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for a DGAT-1 inhibitor in in vivo rodent studies?

A1: The starting dose for a DGAT-1 inhibitor can vary depending on the specific compound, the animal model, and the study's objective. Based on published literature, oral doses in mice and rats have ranged from as low as 0.03 mg/kg to as high as 100 mg/kg.[1][2][3] For a novel DGAT-1 inhibitor, it is advisable to start with a low dose, such as 1-10 mg/kg, and perform a dose-escalation study to determine the optimal dose for the desired biological effect while monitoring for adverse events.

Q2: How do I perform a dose-response study for a DGAT-1 inhibitor?

A2: A dose-response study is crucial for determining the effective dose range of your DGAT-1 inhibitor. A typical approach involves administering a range of doses to different groups of animals and measuring a key pharmacodynamic marker, such as the reduction in postprandial serum triglycerides after a lipid challenge. For example, the potent and selective DGAT-1 inhibitor A-922500 was shown to dose-dependently attenuate the maximal postprandial rise in serum triglyceride concentrations in multiple rodent species at doses of 0.03, 0.3, and 3 mg/kg.[1] At the highest dose, the postprandial triglyceride response was abolished.[1]

Q3: What are the common animal models used for in vivo studies with DGAT-1 inhibitors?

A3: Several rodent models are commonly used to evaluate the in vivo efficacy of DGAT-1 inhibitors. These include:

  • C57BL/6 mice: A standard inbred strain for metabolic studies.[1]

  • ob/ob mice: A model of obesity and hyperglycemia due to a mutation in the leptin gene.[1]

  • db/db mice: A model of obesity, diabetes, and dyslipidemia due to a mutation in the leptin receptor gene.[2]

  • ApoE(-/-) mice: A model for hyperlipidemia and atherosclerosis.[1]

  • Sprague-Dawley rats: A common outbred strain used in toxicology and pharmacology.[4]

  • JCR/LA-cp rats: A model of insulin resistance and obesity.[1]

Q4: What is the primary mechanism of action of DGAT-1 inhibitors in vivo?

A4: Diacylglycerol acyltransferase 1 (DGAT-1) is an enzyme that catalyzes the final step in triglyceride synthesis.[5][6] By inhibiting DGAT-1, these compounds primarily block the absorption and synthesis of dietary fats in the intestine, leading to a reduction in postprandial hyperlipidemia.[1][2] Some studies also suggest that DGAT-1 inhibition may increase energy expenditure.[2]

Troubleshooting Guide

Issue 1: Gastrointestinal side effects (diarrhea, nausea, vomiting) are observed.

  • Cause: Gastrointestinal (GI) side effects are a known class effect of DGAT-1 inhibitors, particularly at higher doses.[7] This is due to the accumulation of unabsorbed lipids in the gastrointestinal tract. In humans, loss-of-function mutations in DGAT1 are associated with severe diarrhea.[6]

  • Solution:

    • Dose Reduction: The most straightforward solution is to lower the dose of the DGAT-1 inhibitor. GI side effects are often dose-dependent.

    • Dietary Fat Content: The fat content of the diet can significantly impact the severity of GI side effects. Reducing the fat content in the animal's diet may alleviate these issues.[7]

    • Combined Inhibition: While single inhibition of DGAT1 may cause GI issues, simultaneous inhibition of DGAT1 and DGAT2 has been shown to induce severe watery diarrhea in mice on a high-fat diet.[6][8] Ensure your inhibitor is selective for DGAT-1 if this is not the intended target.

Issue 2: Lack of efficacy (no significant reduction in triglycerides or body weight).

  • Cause:

    • Insufficient Dose: The administered dose may be too low to achieve a therapeutic effect.

    • Poor Bioavailability: The compound may have poor oral bioavailability, meaning not enough of the drug is being absorbed into the bloodstream to be effective.

    • Compound Stability: The inhibitor may be unstable in vivo and rapidly metabolized.

  • Solution:

    • Dose Escalation: If no adverse effects are observed, a carefully planned dose-escalation study should be performed.

    • Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the concentration of the inhibitor in the plasma over time. This will help determine if the compound is being absorbed and if it is reaching concentrations high enough to inhibit the target.

    • Formulation Optimization: The formulation of the drug can be optimized to improve its solubility and absorption.

Issue 3: Unexpected off-target effects are observed.

  • Cause: The DGAT-1 inhibitor may not be entirely selective and could be interacting with other targets, such as DGAT-2 or other enzymes involved in lipid metabolism.

  • Solution:

    • Selectivity Profiling: Test the inhibitor against a panel of related enzymes (e.g., DGAT-2, ACAT1, MGAT) to determine its selectivity. For example, the DGAT-1 inhibitor T863 was shown to have no inhibitory activity against human MGAT3, human DGAT2, or human MGAT2 at concentrations as high as 10 μM.[9]

    • Literature Review: Thoroughly review the literature for any known off-target effects of the chemical scaffold of your inhibitor.

Data Presentation

Table 1: Summary of In Vivo Doses of DGAT-1 Inhibitors and Their Effects in Rodent Models

DGAT-1 InhibitorAnimal ModelDoseRoute of AdministrationKey EffectsReference
A-922500C57BL/6, ob/ob, apoE(-/-), CD-1 mice; Sprague-Dawley, JCR/LA-cp rats0.03, 0.3, 3 mg/kgOral (p.o.)Dose-dependent attenuation of postprandial hyperlipidemia[1]
Compound 2HFD-fed rats3, 9 mg/kgIntragastric (IG)Reduced energy intake[4]
H128db/db mice10 mg/kgOral (p.o.)Acutely inhibited intestinal fat absorption[2]
PF-04620110Mice on 60% HFD1 mg/kgOral (p.o.)Significantly decreased plasma radioactivity after [14C] TAG gavage[8]
4adb/db mice100 mg/kgOral (p.o.)Reduced fasting blood glucose and TG, improved glucose and insulin tolerance[3]
T863C57BL/6 mice30 mg/kgOral (p.o.)Significant reduction in serum triglycerides after a corn oil bolus[9]

Experimental Protocols

Protocol 1: Acute Lipid Challenge Model for Evaluating DGAT-1 Inhibitor Efficacy

This protocol is adapted from studies evaluating the effect of DGAT-1 inhibitors on postprandial hyperlipidemia.[1][9]

  • Animal Acclimation: Acclimate animals (e.g., C57BL/6 mice) to the housing conditions for at least one week.

  • Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

  • Inhibitor Administration: Administer the DGAT-1 inhibitor or vehicle control orally via gavage.

  • Lipid Challenge: One hour after inhibitor administration, administer a bolus of corn oil (e.g., 10 ml/kg) via oral gavage.[9]

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at baseline (pre-dose) and at various time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).

  • Triglyceride Measurement: Centrifuge the blood samples to obtain plasma or serum. Measure triglyceride concentrations using a commercial assay kit.

  • Data Analysis: Plot the serum triglyceride concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify the total triglyceride excursion.

Mandatory Visualizations

DGAT1_Signaling_Pathway Dietary_Fat Dietary Fat (Triglycerides) Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids Digestion DAG Diacylglycerol (DAG) Fatty_Acids->DAG Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA DGAT1 DGAT-1 DAG->DGAT1 Acyl_CoA->DGAT1 Triglycerides Triglycerides (TAG) Chylomicrons Chylomicrons Triglycerides->Chylomicrons Absorption Intestinal Absorption Chylomicrons->Absorption DGAT1->Triglycerides Esterification DGAT1_Inhibitor This compound DGAT1_Inhibitor->DGAT1

Caption: DGAT-1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Dose Optimization Study Dose_Selection Select Dose Range (e.g., 1, 10, 100 mg/kg) Start->Dose_Selection Animal_Grouping Randomize Animals into Treatment Groups Dose_Selection->Animal_Grouping Dosing Administer DGAT-1 Inhibitor or Vehicle Animal_Grouping->Dosing Lipid_Challenge Perform Acute Lipid Challenge Dosing->Lipid_Challenge Adverse_Effects Monitor for Adverse Effects (e.g., GI issues) Dosing->Adverse_Effects Data_Collection Collect Blood Samples & Measure Triglycerides Lipid_Challenge->Data_Collection Analysis Analyze Dose-Response Relationship Data_Collection->Analysis Decision Optimal Dose Identified? Analysis->Decision Adverse_Effects->Decision End End: Proceed with Efficacy Studies Decision->End Yes Refine_Dose Refine Dose Range or Troubleshoot Decision->Refine_Dose No Refine_Dose->Dose_Selection Troubleshooting_Guide Start Adverse Effects Observed? GI_Issues Gastrointestinal Issues (Diarrhea, Nausea)? Start->GI_Issues Yes No_Issues No Issues: Continue Study Start->No_Issues No Lower_Dose Action: Lower the Dose GI_Issues->Lower_Dose Yes Reduce_Fat Action: Reduce Dietary Fat GI_Issues->Reduce_Fat Also Consider No_Efficacy Lack of Efficacy? GI_Issues->No_Efficacy No Increase_Dose Action: Increase Dose (if no toxicity) No_Efficacy->Increase_Dose Yes PK_Study Action: Conduct PK Study No_Efficacy->PK_Study Also Consider Off_Target Unexpected Off-Target Effects? No_Efficacy->Off_Target No Selectivity_Assay Action: Perform Selectivity Assay Off_Target->Selectivity_Assay Yes

References

Technical Support Center: Managing Gastrointestinal Side Effects of DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the gastrointestinal (GI) side effects associated with Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues encountered during your experiments with DGAT-1 inhibitors.

Issue 1: Unexpectedly Severe Diarrhea or Steatorrhea in Animal Models

Question: We are observing severe diarrhea and oily feces in our rodent models treated with a DGAT-1 inhibitor, which is impacting the health of the animals and the consistency of our results. What are the potential causes and how can we mitigate this?

Answer:

Severe diarrhea and steatorrhea are the most commonly reported dose-limiting side effects of potent DGAT-1 inhibitors.[1][2] The primary cause is the malabsorption of dietary fats due to the inhibition of triglyceride (TG) synthesis in enterocytes. This leads to an accumulation of fatty acids and monoacylglycerols in the intestinal lumen, which can induce fluid secretion and accelerate intestinal transit.

Troubleshooting Steps:

  • Dose Titration: The severity of GI side effects is often dose-dependent.[1] Perform a dose-response study to identify the minimum effective dose that achieves the desired therapeutic effect (e.g., reduction in postprandial triglycerides) with tolerable GI side effects.

  • Dietary Modification: The fat content of the diet can significantly influence the severity of GI side effects.[2][3]

    • Reduce Total Fat Content: Lowering the percentage of fat in the diet can decrease the substrate for the uninhibited steps of fat absorption, thereby reducing the luminal accumulation of lipids.[3]

    • Modify Fat Composition: While direct evidence for DGAT-1 inhibitors is still emerging, diets rich in long-chain saturated fatty acids may exacerbate GI issues. Consider evaluating the impact of diets with higher proportions of medium-chain fatty acids (MCFAs) or unsaturated fats, which are absorbed differently.

  • Co-administration with Mitigating Agents:

    • Bile Acid Sequestrants (e.g., Cholestyramine, Colesevelam): Unabsorbed fatty acids can stimulate bile acid secretion, which can further contribute to diarrhea. Bile acid sequestrants can bind to excess bile acids in the intestine, potentially reducing their diarrheal effects.[4][5][6]

    • Anti-diarrheal Agents (e.g., Loperamide): Loperamide is a peripherally acting mu-opioid receptor agonist that can reduce intestinal motility.[7] Co-administration may help to normalize intestinal transit time. A pilot study to determine the optimal dose and timing of loperamide administration relative to the DGAT-1 inhibitor is recommended.

  • Use of Gut-Restricted Inhibitors: If available, consider using a DGAT-1 inhibitor specifically designed to have high intestinal exposure and low systemic absorption.[8][9] This can help to localize the therapeutic effect and reduce systemic side effects.

Issue 2: High Variability in Efficacy and Side Effect Profile

Question: We are observing high inter-animal variability in both the reduction of postprandial triglycerides and the severity of GI side effects. What could be causing this?

Answer:

High variability can stem from several factors, including genetic differences in the animal strain, variations in the gut microbiome, and subtle differences in experimental conditions.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Fasting Period: Ensure a consistent fasting period before the administration of the DGAT-1 inhibitor and the oral fat challenge.

    • Diet Acclimation: Allow for a sufficient period of acclimation to the experimental diet before starting the study.

    • Gavage Technique: Standardize the gavage technique to ensure consistent delivery of the inhibitor and the lipid bolus.

  • Animal Strain: Different mouse strains can exhibit varying sensitivities to metabolic interventions. Ensure that the chosen strain is appropriate for lipid metabolism studies.

  • Gut Microbiome: The gut microbiome can influence lipid metabolism and intestinal health. Consider co-housing animals or using other methods to normalize the gut microbiome across experimental groups.

  • Monitor Food and Water Intake: Diarrhea can lead to dehydration and reduced food intake, which can confound metabolic measurements. Monitor food and water consumption and consider subcutaneous fluid administration if dehydration is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of DGAT-1 inhibitor-induced GI side effects?

A1: DGAT-1 is a key enzyme in the final step of triglyceride synthesis in enterocytes. By inhibiting DGAT-1, the re-esterification of absorbed fatty acids and monoacylglycerols into triglycerides is blocked. This leads to an accumulation of these lipid species within the enterocytes and in the intestinal lumen.[10] This lipid accumulation is thought to trigger several downstream events:

  • Increased Gut Hormone Secretion: The build-up of lipids in the small intestine stimulates enteroendocrine L-cells to release glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][11][12] While this contributes to some of the beneficial metabolic effects of DGAT-1 inhibitors (e.g., improved glucose tolerance, reduced food intake), excessive stimulation can lead to nausea and delayed gastric emptying.

  • Osmotic Diarrhea: The presence of unabsorbed fatty acids and monoacylglycerols in the intestinal lumen creates an osmotic gradient, drawing water into the intestines and leading to diarrhea.

  • Increased Intestinal Motility: The altered lipid signaling and gut hormone release can lead to increased intestinal motility, further contributing to diarrhea.

Q2: How can I assess the severity of GI side effects in my animal models?

A2: A combination of qualitative and quantitative methods can be used:

  • Stool Scoring: A standardized scoring system can be used to assess stool consistency, from well-formed pellets to watery diarrhea.[13][14]

  • Fecal Water Content: This provides a quantitative measure of diarrhea. Fecal pellets are collected, weighed, dried in an oven, and weighed again. The difference in weight represents the water content.[15][16][17]

  • Histological Analysis: Intestinal tissue can be collected for histological examination to assess for signs of inflammation, villus blunting, or other morphological changes.[18]

  • Intestinal Permeability Assays: In vivo intestinal permeability can be assessed by oral gavage of a fluorescent marker (e.g., FITC-dextran) and subsequent measurement of its concentration in the plasma. An increase in plasma FITC-dextran indicates compromised intestinal barrier function.

Q3: Will strategies to mitigate GI side effects compromise the efficacy of the DGAT-1 inhibitor?

A3: This is a critical consideration. The goal is to find a therapeutic window where efficacy is maintained and side effects are minimized.

  • Dose Reduction: This is the most straightforward approach, but it may lead to a reduction in efficacy. A careful dose-response study is essential to determine the optimal balance.

  • Gut-Restricted Inhibitors: These are designed to maximize intestinal target engagement while minimizing systemic exposure. In principle, they should maintain efficacy on postprandial hypertriglyceridemia with a reduced risk of systemic side effects.[8][9]

  • Co-administration Strategies: The impact on efficacy will depend on the co-administered agent. For example, bile acid sequestrants are not expected to interfere with the direct mechanism of DGAT-1 inhibition but may help to manage a downstream consequence (bile acid-related diarrhea). It is important to empirically test the effect of any co-administered agent on the primary efficacy endpoint of the DGAT-1 inhibitor.

Data Presentation

Table 1: Dose-Dependent Effects of DGAT-1 Inhibitor AZD7687 on Postprandial Triglycerides and GI Side Effects in Humans

Daily Dose of AZD7687Change in Postprandial Triglyceride AUCIncidence of Diarrhea
Placebo--
1 mgNot significantLow
2.5 mgNot significantLow
5 mgSignificant reduction (p < 0.01)Moderate
10 mgSignificant reduction (p < 0.01)High (11/18 participants discontinued)
20 mgSignificant reduction (p < 0.01)High (11/18 participants discontinued)

Data summarized from a clinical trial of AZD7687.[1]

Table 2: Preclinical Efficacy of an Intestinally Targeted DGAT-1 Inhibitor

Treatment GroupPostprandial Triglyceride ReductionSystemic Exposure (Plasma AUC)GI Side Effects
Vehicle--Not observed
Systemic DGAT-1 InhibitorHighHighObserved
Gut-Restricted DGAT-1 InhibitorHighLowNot observed at efficacious doses

Qualitative summary based on studies of gut-restricted DGAT-1 inhibitors.[8][9]

Experimental Protocols

Protocol 1: Oral Fat Tolerance Test (OFTT) in Mice

Objective: To assess the in vivo efficacy of a DGAT-1 inhibitor on postprandial triglyceride levels.

Materials:

  • DGAT-1 inhibitor formulated in an appropriate vehicle

  • Lipid source (e.g., corn oil, olive oil)

  • Gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Triglyceride assay kit

Procedure:

  • Fast mice for 4-6 hours.

  • Administer the DGAT-1 inhibitor or vehicle by oral gavage.

  • After a set pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0).

  • Administer a lipid bolus (e.g., 10 µL/g body weight of corn oil) by oral gavage.

  • Collect blood samples at specified time points post-lipid challenge (e.g., 1, 2, 4, and 6 hours).

  • Separate plasma or serum and measure triglyceride concentrations using a commercial assay kit.

  • Calculate the area under the curve (AUC) for the triglyceride excursion over time.

Protocol 2: In Vivo Intestinal Permeability Assay (FITC-Dextran)

Objective: To assess the impact of DGAT-1 inhibitor treatment on intestinal barrier function.

Materials:

  • DGAT-1 inhibitor formulated in an appropriate vehicle

  • FITC-dextran (4 kDa)

  • Phosphate-buffered saline (PBS)

  • Gavage needles

  • Blood collection supplies

  • Fluorometer

Procedure:

  • Treat mice with the DGAT-1 inhibitor or vehicle for the desired duration.

  • Fast mice for 4 hours.

  • Administer FITC-dextran (e.g., 600 mg/kg) dissolved in PBS by oral gavage.

  • After a set time (e.g., 4 hours), collect a blood sample via cardiac puncture.

  • Separate plasma and dilute with PBS.

  • Measure the fluorescence of the plasma samples using a fluorometer with excitation at ~485 nm and emission at ~528 nm.

  • Generate a standard curve with known concentrations of FITC-dextran to quantify the amount in the plasma.

Visualizations

DGAT1_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_effects Downstream Effects Dietary TGs Dietary TGs FFAs_MGs Fatty Acids & Monoacylglycerols Dietary TGs->FFAs_MGs Lipolysis FFAs_MGs_uptake Uptake FFAs_MGs->FFAs_MGs_uptake TG_synthesis Triglyceride Synthesis FFAs_MGs_uptake->TG_synthesis Lipid_Accumulation Lipid Accumulation (FFAs, MGs) FFAs_MGs_uptake->Lipid_Accumulation Pathway with DGAT-1 Inhibition DGAT1 DGAT-1 DGAT1->TG_synthesis Catalyzes Inhibitor DGAT-1 Inhibitor Inhibitor->DGAT1 Chylomicrons Chylomicrons TG_synthesis->Chylomicrons Bloodstream To Bloodstream Chylomicrons->Bloodstream L_Cell Enteroendocrine L-Cell Lipid_Accumulation->L_Cell Stimulates Osmotic_Effect Osmotic Effect in Lumen Lipid_Accumulation->Osmotic_Effect Leads to GLP1_PYY GLP-1 & PYY Secretion L_Cell->GLP1_PYY GI_Side_Effects Diarrhea, Nausea GLP1_PYY->GI_Side_Effects Osmotic_Effect->GI_Side_Effects

Caption: Mechanism of DGAT-1 inhibitor-induced GI side effects.

Troubleshooting_Workflow start Severe GI Side Effects Observed dose_titration Perform Dose Titration Study start->dose_titration diet_mod Modify Diet (Reduce/Change Fat) start->diet_mod coadmin Co-administer Mitigating Agent (e.g., Bile Acid Sequestrant) start->coadmin gut_restricted Switch to Gut-Restricted Inhibitor start->gut_restricted assess_efficacy Assess Efficacy (OFTT) dose_titration->assess_efficacy diet_mod->assess_efficacy coadmin->assess_efficacy gut_restricted->assess_efficacy assess_gi Assess GI Tolerance (Stool Score, Water Content) assess_efficacy->assess_gi end_success Optimized Protocol assess_gi->end_success Acceptable Window end_fail Re-evaluate Compound/Target assess_gi->end_fail No Acceptable Window

Caption: Troubleshooting workflow for managing DGAT-1 inhibitor GI side effects.

References

Technical Support Center: DGAT-1 Inhibitor Off-Target Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target activity screening of Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target effects with our DGAT-1 inhibitor in preliminary screens. What are the common off-target families for this class of compounds?

A1: DGAT-1 inhibitors, depending on their scaffold, can exhibit off-target activity across several protein families. Due to the conserved nature of ATP-binding sites, kinases are a common off-target class for many small molecule inhibitors.[1] Additionally, interactions with G-protein coupled receptors (GPCRs), such as adrenergic and serotonergic receptors, have been observed for some inhibitor series.[2] It is also prudent to assess for activity against related acyltransferases like DGAT-2 and Acyl-CoA:cholesterol acyltransferase (ACAT).[3]

Q2: How do we differentiate between on-target and off-target mediated cytotoxicity observed in our cell-based assays?

A2: Distinguishing between on-target and off-target cytotoxicity is crucial. A recommended strategy involves several experimental approaches:

  • Use of Structurally Unrelated Inhibitors: Test a DGAT-1 inhibitor with a different chemical scaffold. If the cytotoxicity persists, it may be an on-target effect.[4]

  • Target Knockdown/Knockout Models: Employ siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate DGAT-1 expression. If the cytotoxic phenotype is recapitulated, it is likely an on-target effect.

  • Rescue Experiments: In a DGAT-1 knockout/knockdown background, introduce a version of the DGAT-1 enzyme that is resistant to the inhibitor. If the inhibitor's cytotoxic effect is diminished, it confirms on-target activity.

Q3: Our DGAT-1 inhibitor shows activity at several adrenergic and serotonin receptors in a GPCR panel. What is the functional relevance of these findings?

A3: Binding to adrenergic and serotonin receptors can have significant physiological consequences. For instance, antagonism of alpha-1A adrenergic receptors could lead to hypotension.[5] Activity at serotonin receptors, such as 5-HT2C, could influence appetite and mood.[6][7] It is essential to follow up these binding findings with functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist at these off-target receptors.

Q4: What is the best practice for an initial, broad off-target liability screen for a novel DGAT-1 inhibitor?

A4: A tiered approach is generally most effective.[8]

  • Tier 1 (Broad Screen): Start with a broad kinase panel screen at a single high concentration (e.g., 10 µM) to identify potential kinase off-targets.[8][9] Concurrently, screen against a panel of common GPCRs and other receptors known to be frequent off-targets for small molecules.

  • Tier 2 (Dose-Response): For any "hits" identified in the initial screen (e.g., >50% inhibition), perform a dose-response analysis to determine the IC50 or Ki value.[9] This will quantify the potency of the off-target interaction.

  • Tier 3 (Functional Assays): For potent off-target interactions, proceed to relevant functional cell-based assays to understand the downstream consequences of the interaction.

Data Presentation

The following tables summarize illustrative quantitative data for a hypothetical DGAT-1 inhibitor, "DGATi-X," in various off-target screening assays.

Table 1: Kinase Selectivity Profile of DGATi-X (1 µM Screen)

Kinase Target% Inhibition at 1 µM
DGAT-1 (On-Target) 98%
ABL115%
AURKA8%
CDK212%
EGFR5%
GSK3B 65%
MAPK1 (ERK2)9%
PIM1 58%
SRC22%
VEGFR218%

This table presents a selection of kinases from a larger panel. Hits ( >50% inhibition) are highlighted in bold.

Table 2: GPCR Binding Affinity of DGATi-X

Receptor TargetRadioligandKi (nM)
α1A Adrenergic [3H]-Prazosin75
α2A Adrenergic [3H]-Rauwolscine150
β1 Adrenergic[125I]-Iodocyanopindolol>10,000
β2 Adrenergic[125I]-Iodocyanopindolol>10,000
5-HT2C Serotonin [3H]-Mesulergine250
D2 Dopamine[3H]-Spiperone>10,000
M1 Muscarinic[3H]-Pirenzepine>10,000

This table shows the binding affinity (Ki) of DGATi-X for a panel of GPCRs. Potent interactions are highlighted in bold.

Table 3: Functional Off-Target Activity of DGATi-X

AssayCell LineEndpoint MeasuredResult (EC50/IC50 in µM)
β-endorphin ReleaseAtT-20β-endorphin concentrationNo significant effect
Glucose Uptake3T3-L1 Adipocytes2-Deoxyglucose uptakeNo significant effect

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of a DGAT-1 inhibitor against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare the DGAT-1 inhibitor at a concentration 100-fold higher than the desired screening concentration in 100% DMSO. A common initial screening concentration is 1 µM.[4]

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases (e.g., >400). These services typically use radiometric or fluorescence-based assays.[8]

  • Binding/Activity Assay: The service will perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase, or a kinase activity assay measuring the phosphorylation of a substrate.

  • Data Analysis: Results are typically provided as the percentage of remaining kinase activity or percentage of inhibition at the tested concentration. A "hit" is often defined as a kinase with >50% inhibition. For these hits, a follow-up dose-response curve is generated to determine the IC50 value.[8]

Protocol 2: GPCR Radioligand Binding Assay (α1A Adrenergic Receptor)

Objective: To determine the binding affinity of a DGAT-1 inhibitor for the α1A adrenergic receptor.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the human α1A adrenergic receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) with protease inhibitors. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.[10]

  • Assay Setup (96-well plate):

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of competing test compound (DGAT-1 inhibitor at various concentrations), and 50 µL of radioligand (e.g., [3H]-Prazosin at a concentration near its Kd) to each well.[10]

    • Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM phentolamine), and 50 µL of radioligand.[11]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the DGAT-1 inhibitor to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 3: β-Endorphin Release Assay

Objective: To assess the effect of a DGAT-1 inhibitor on β-endorphin release from pituitary cells.

Methodology:

  • Cell Culture: Culture AtT-20 mouse pituitary tumor cells in DMEM supplemented with 10% FBS.

  • Cell Plating: Seed AtT-20 cells in 24-well plates and allow them to adhere and grow to near confluence.

  • Treatment: Wash the cells with serum-free DMEM. Treat the cells with the DGAT-1 inhibitor at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for stimulating β-endorphin release (e.g., corticotropin-releasing hormone).

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of β-endorphin in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[12][13]

  • Data Analysis: Normalize the β-endorphin concentration to the total protein content of the cells in each well. Compare the β-endorphin release in treated wells to the vehicle control.

Protocol 4: Glucose Uptake Assay

Objective: To determine if a DGAT-1 inhibitor affects glucose uptake in adipocytes.

Methodology:

  • Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

  • Serum Starvation: Once differentiated, wash the adipocytes with PBS and starve them in serum-free medium overnight to increase glucose uptake.

  • Treatment: Pre-treat the cells with the DGAT-1 inhibitor at various concentrations for a specified time (e.g., 1 hour). Include a vehicle control and a positive control (e.g., insulin).

  • Glucose Uptake Measurement: Use a commercially available colorimetric or fluorescent glucose uptake assay kit. Typically, this involves incubating the cells with 2-deoxyglucose (2-DG), a glucose analog that is taken up by glucose transporters but not fully metabolized.

  • Lysis and Detection: Lyse the cells and measure the intracellular accumulation of 2-DG-6-phosphate according to the kit manufacturer's protocol.

  • Data Analysis: Normalize the glucose uptake signal to the total protein content. Compare the glucose uptake in treated wells to the vehicle control.

Mandatory Visualization

Experimental_Workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Dose-Response cluster_tier3 Tier 3: Functional Assays Kinase_Panel Kinase Panel (1 µM) Kinase_IC50 Kinase IC50 Determination Kinase_Panel->Kinase_IC50 Hits (>50% inhibition) GPCR_Panel GPCR Panel (10 µM) GPCR_Ki GPCR Ki Determination GPCR_Panel->GPCR_Ki Hits (>50% inhibition) Cellular_Kinase_Assay Cellular Kinase Assay Kinase_IC50->Cellular_Kinase_Assay Potent Hits GPCR_Functional_Assay GPCR Functional Assay GPCR_Ki->GPCR_Functional_Assay Potent Hits Other_Functional_Assays Other Functional Assays (e.g., Glucose Uptake) DGAT1_Inhibitor DGAT-1 Inhibitor DGAT1_Inhibitor->Kinase_Panel DGAT1_Inhibitor->GPCR_Panel DGAT1_Inhibitor->Other_Functional_Assays

Caption: Tiered workflow for DGAT-1 inhibitor off-target screening.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., α1A-adrenergic) G_Protein Gq Protein GPCR->G_Protein activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces G_Protein->PLC activates Ligand Ligand (e.g., Norepinephrine) Ligand->GPCR Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified Gq-coupled GPCR signaling pathway.

Troubleshooting Guides

Issue 1: High background or inconsistent results in the kinase assay.

Possible CauseTroubleshooting StepExpected Outcome
Inhibitor Precipitation Check the solubility of the DGAT-1 inhibitor in the assay buffer. Lower the concentration or use a different solvent system if necessary.[4]Reduced variability and more reliable data.
ATP Concentration Ensure the ATP concentration in the assay is appropriate. For competitive inhibitors, results can be highly dependent on the ATP concentration.[14]More accurate determination of inhibitor potency.
Enzyme Quality Verify the activity and purity of the kinase preparations. Use a known inhibitor as a positive control.Confirmation that the assay system is performing as expected.

Issue 2: Discrepancy between binding affinity and functional activity in GPCR assays.

Possible CauseTroubleshooting StepExpected Outcome
Ligand Bias The DGAT-1 inhibitor may be a biased agonist or antagonist, preferentially activating one signaling pathway over another. Test the compound in multiple functional readouts (e.g., calcium flux, cAMP accumulation, β-arrestin recruitment).[15]A more complete understanding of the compound's functional profile at the off-target GPCR.
Cellular Context The expression level of the receptor and downstream signaling components can vary between cell lines, affecting the functional response.[16]Identification of cell line-dependent effects.
Assay Artifact The compound may interfere with the assay technology itself (e.g., luciferase reporter, FRET). Perform counter-screens to rule out assay artifacts.Increased confidence in the functional data.

Issue 3: Ambiguous or unexpected results in cellular functional assays.

Possible CauseTroubleshooting StepExpected Outcome
Cell Health High concentrations of the inhibitor may be causing general cytotoxicity, leading to non-specific effects. Assess cell viability in parallel with the functional assay.Distinguishing between specific functional effects and general toxicity.
Activation of Compensatory Pathways Inhibition of one pathway may lead to the upregulation of a compensatory pathway, masking the true effect of the inhibitor. Use techniques like Western blotting to probe for the activation of known compensatory pathways.[4]A clearer understanding of the cellular response to the inhibitor.
Inhibitor Instability The DGAT-1 inhibitor may be unstable under the cell culture conditions. Check the stability of the compound in media at 37°C over the course of the experiment.[4]Ensuring that the observed effects are due to the inhibitor and not its degradation products.

References

Technical Support Center: Enhancing the Bioavailability of Benzimidazole-Based DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioavailability of benzimidazole-based Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: My benzimidazole-based DGAT-1 inhibitor shows potent in vitro activity but poor in vivo efficacy. What are the likely causes?

A1: This is a common issue often attributed to poor oral bioavailability. The primary reasons include:

  • Low Aqueous Solubility: Benzimidazole derivatives are often poorly soluble in water, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2]

  • Low Intestinal Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter systemic circulation.[3]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.[4][5]

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestine or liver before reaching systemic circulation.

Q2: How can I determine if my compound is a substrate for efflux transporters?

A2: The most common in vitro method is the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of the intestinal epithelium, including the expression of efflux transporters like P-gp.[3][4] An efflux ratio (B-A/A-B) significantly greater than 1 suggests that your compound is a substrate for efflux transporters.[4]

Q3: What are the main strategies to improve the aqueous solubility of my benzimidazole-based inhibitor?

A3: Several formulation and chemical modification strategies can be employed:

  • Prodrugs: Attaching a water-soluble promoiety to the benzimidazole core can significantly increase aqueous solubility.[1][6][7] This promoiety is later cleaved in vivo to release the active drug.

  • Formulation with Solubilizing Agents: Complexation with polymers like povidone can enhance the solubility of benzimidazole compounds.[2][8]

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used to present the drug in a solubilized form, which can improve absorption.[9][10]

  • Particle Size Reduction: Techniques like micronization and the formation of nanosuspensions increase the surface area of the drug particles, leading to a faster dissolution rate.[11][12]

  • Amorphous Solid Dispersions: By dispersing the drug in a polymer matrix in an amorphous state, you can achieve higher apparent solubility and dissolution rates compared to the crystalline form.[9][11]

Q4: Can structural modifications to my inhibitor improve its bioavailability?

A4: Yes, medicinal chemistry efforts have successfully improved the bioavailability of benzimidazole-based DGAT-1 inhibitors. Key strategies include:

  • Bioisosteric Replacement: Replacing an amide group with an oxadiazole has been shown to improve membrane permeability and reduce the potential for efflux.[4][13][14]

  • Introduction of Specific Moieties: The addition of an α,α-dimethyl group to a carboxylic acid has been demonstrated to enhance gut permeability.[4][13][14]

Troubleshooting Guides

Issue 1: Low Permeability in Caco-2 Assay
Symptom Possible Cause Troubleshooting Steps
Low apparent permeability coefficient (Papp) in the absorptive (A to B) direction.[3]Poor passive diffusion across the cell monolayer.- Structural Modification: Consider medicinal chemistry approaches to reduce polarity or increase lipophilicity within an optimal range. - Formulation: Investigate the use of permeation enhancers (use with caution and thorough toxicity testing).
High efflux ratio (B-A/A-B > 2).[4]The compound is a substrate for efflux transporters (e.g., P-gp).[4][5]- Structural Modification: Modify the chemical structure to reduce its affinity for efflux transporters. Bioisosteric replacement of amides with oxadiazoles has proven effective.[4][13] - Co-administration with Inhibitors: In preclinical studies, co-administration with known efflux pump inhibitors (e.g., verapamil, cyclosporine A) can confirm efflux as the mechanism. This is generally not a viable clinical strategy due to potential drug-drug interactions.[15]
Issue 2: Poor Oral Bioavailability in Animal Models
Symptom Possible Cause Troubleshooting Steps
Low Cmax and AUC after oral administration compared to intravenous administration.[3]Poor absorption due to low solubility and/or permeability.- Formulation Development: Test various formulations such as micronization, nanosuspensions, solid dispersions, or lipid-based systems (e.g., SEDDS) to improve dissolution and absorption.[10][11] - Prodrug Approach: Synthesize and test a water-soluble prodrug of your inhibitor.[1][6][7]
High variability in plasma concentrations between subjects.Food effects or poor formulation robustness.- Conduct a Food Effect Study: Assess the impact of a high-fat meal on the pharmacokinetics of your compound.[16][17] - Optimize Formulation: Develop a more robust formulation that provides consistent drug release and absorption under different physiological conditions.
Evidence of significant first-pass metabolism (high clearance after IV administration, low oral bioavailability).Rapid metabolism by intestinal or hepatic enzymes.- Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound.[3] - Structural Modification: Identify the metabolic soft spots on your molecule and make chemical modifications to block or reduce metabolism at those sites.

Data Presentation

Table 1: Pharmacokinetic Parameters of Benzimidazole-Based DGAT-1 Inhibitors

CompoundDosing (rat, oral)Tmax (h)Cmax (nM)AUC (nM*h)Oral Bioavailability (%)Reference
KR-692321, 2, and 5 mg/kg3.8 - 5.2--<10[3]
Compound 6----2[4]
Compound 7----23[4]

Table 2: In Vitro Permeability Data for Benzimidazole DGAT-1 Inhibitors

CompoundCaco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B-A/A-B)Reference
KR-69232<0.13-[3]
Compound 1-12.9[4]
Compound 6-10.0[4]
Compound 7-3.5[4]

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Measurement (A to B): a. The test compound is added to the apical (A) side of the monolayer. b. At various time points, samples are taken from the basolateral (B) side. c. The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Permeability Measurement (B to A): a. The test compound is added to the basolateral (B) side. b. At various time points, samples are taken from the apical (A) side. c. The concentration of the compound is quantified by LC-MS/MS.

  • Data Analysis: a. The apparent permeability coefficient (Papp) is calculated for both directions. b. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a test compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a single bolus dose via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Group: The compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) after dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as Cmax, Tmax, AUC, clearance, and half-life.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

DGAT1_Inhibitor_Bioavailability_Workflow start Start: Potent DGAT-1 Inhibitor Identified in_vitro In Vitro Characterization start->in_vitro solubility Aqueous Solubility Assay in_vitro->solubility permeability Caco-2 Permeability Assay in_vitro->permeability metabolism Microsomal Stability Assay in_vitro->metabolism evaluation1 Assess Bioavailability Risk solubility->evaluation1 permeability->evaluation1 metabolism->evaluation1 low_risk Low Risk (Good Solubility & Permeability) evaluation1->low_risk Good high_risk High Risk (Poor Properties) evaluation1->high_risk Poor in_vivo In Vivo PK Studies low_risk->in_vivo formulation Formulation Strategies high_risk->formulation prodrug Prodrug Synthesis high_risk->prodrug micronization Micronization/ Nanonization formulation->micronization sdd Solid Dispersions formulation->sdd lipid Lipid-Based Formulations (SEDDS) formulation->lipid micronization->in_vivo sdd->in_vivo lipid->in_vivo prodrug->in_vivo evaluation2 Evaluate PK Parameters in_vivo->evaluation2 success Candidate for Further Development evaluation2->success Acceptable PK fail Re-evaluate/ Re-design evaluation2->fail Unacceptable PK fail->high_risk

Caption: Workflow for improving the bioavailability of DGAT-1 inhibitors.

Efflux_Pump_Mechanism cluster_membrane Intestinal Epithelial Cell Membrane pump Efflux Transporter (e.g., P-gp) lumen Intestinal Lumen (High Drug Concentration) pump->lumen Drug effluxed back to lumen cell Inside Cell (Low Drug Concentration) lumen->pump Drug enters cell (Passive Diffusion) cell->pump Drug binds to transporter blood Bloodstream cell->blood Absorption

Caption: Mechanism of efflux transporters reducing drug absorption.

References

troubleshooting DGAT-1 inhibitor 2 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of DGAT-1 inhibitor 2 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial solubilization, dimethylsulfoxide (DMSO) is the most commonly recommended solvent for this compound and similar small organic molecules.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as contaminating moisture can accelerate the degradation of the compound. For biological experiments, while water is preferred, many organic compounds like DGAT-1 inhibitors have low aqueous solubility.[2][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in DMSO.[4] Once prepared, the stock solution should be aliquoted into single-use volumes to prevent multiple freeze-thaw cycles, which can contribute to compound degradation.[4][5][6] Store these aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]

Q3: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. How can I prevent this?

A3: Precipitation in aqueous solutions is a common issue for hydrophobic small molecules dissolved in DMSO. To prevent this, it is best to first make any serial dilutions in DMSO. Then, add the final, diluted DMSO sample to your aqueous medium while vortexing or mixing. It is also advisable to keep the final concentration of DMSO in your experimental medium below 0.1% (v/v) to avoid solvent effects on cells.

Q4: What are the signs of inhibitor degradation, and how can I detect it?

A4: Signs of degradation can include a loss of inhibitory activity, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks during analytical analysis. The most reliable way to detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[7]

Q5: How do factors like temperature, light, and pH affect the stability of this compound?

A5: Like many small molecules, this compound is susceptible to degradation from environmental factors.[7]

  • Temperature: Higher temperatures generally accelerate chemical degradation. Therefore, long-term storage at low temperatures (-20°C or -80°C) is recommended.[4] Shipping at ambient temperature is generally acceptable for short durations.

  • Light: Exposure to light, particularly UV light, can cause photodegradation. It is best to store solutions in amber vials or otherwise protect them from light.

  • pH: The stability of the inhibitor can be pH-dependent. Extremes in pH can lead to hydrolysis or other degradation pathways. It is important to evaluate stability in the specific buffer system you are using for your experiments.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or poor inhibitory activity in experiments. 1. Degradation of inhibitor stock solution: The inhibitor may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to water.[4][5][6]2. Precipitation of inhibitor: The inhibitor may have precipitated out of the aqueous experimental medium, lowering its effective concentration.3. Incorrect concentration: Errors in dilution calculations or initial weighing of the compound.1. Prepare a fresh stock solution from a new vial of the inhibitor powder. Use anhydrous DMSO. Aliquot the new stock for single use and store at -80°C.[4]2. Visually inspect for precipitation. Ensure the final DMSO concentration is low (e.g., <0.1%). Consider a further dilution step in DMSO before adding to the aqueous medium.3. Re-calculate all dilutions. Confirm the concentration of the stock solution, if possible, using spectrophotometry (if the extinction coefficient is known).
Visible precipitate in the stock solution vial upon thawing. 1. Exceeded solubility limit: The concentration of the stock solution may be too high for the solvent.2. Freeze-thaw issues: The compound may not have fully redissolved after freezing.[5][6]1. Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. If it does not dissolve, the concentration is likely too high.2. After thawing, ensure the solution is brought to room temperature and vortexed thoroughly to ensure complete redissolution before use.[5][6]
Loss of inhibitor activity in a working solution over the course of an experiment. 1. Instability in aqueous medium: The inhibitor may be unstable at the pH or temperature of the experimental buffer or medium.2. Adsorption to labware: Hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the concentration in solution.1. Prepare fresh working solutions immediately before each experiment. Minimize the time the inhibitor spends in the aqueous buffer before the experiment begins.2. Consider using low-adhesion microplates or glassware. Including a small amount of a non-ionic surfactant (if compatible with the assay) may also help.
Quantitative Data Summary

The following table summarizes typical storage conditions and solubility for DGAT-1 inhibitors. Note that "this compound" is a generic name, and specific properties can vary by manufacturer.

ParameterValue / ConditionSource
Recommended Solvent DMSO[4]
Stock Solution Storage -20°C (1 year) or -80°C (2 years)[4]
Aqueous Solubility Generally low; some specific inhibitors have solubility <10 µM in PBS.[2][3]
Final DMSO Concentration in Assay Recommended to be < 0.1% (v/v)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous dimethylsulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial of inhibitor powder.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication may be used if necessary.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Label the aliquots clearly with the inhibitor name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.[4]

Protocol 2: General Protocol for Assessing Inhibitor Stability

Objective: To assess the stability of this compound under specific experimental conditions (e.g., in a particular buffer at a specific temperature).

Materials:

  • This compound stock solution in DMSO

  • Experimental buffer (e.g., PBS, cell culture medium)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare Stability Samples: Dilute the this compound stock solution into the experimental buffer to the final working concentration. Prepare enough volume for all time points.

  • Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the solution and analyze it by HPLC. This will serve as the baseline (100% initial concentration).[7]

  • Incubation: Place the remaining solution under the desired stress condition (e.g., 37°C in an incubator).[7] Protect the solution from light if assessing thermal stability alone.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and analyze it by HPLC.[7]

  • Data Analysis: For each time point, calculate the peak area of the parent inhibitor compound. Express the stability as a percentage of the peak area at Time 0. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

DGAT-1 Signaling Pathway

The following diagram illustrates the central role of DGAT-1 in the final step of triglyceride synthesis.

DGAT1_Pathway G3P Glycerol-3-P LPA Lysophosphatidic Acid (LPA) G3P->LPA GPAT PA Phosphatidic Acid (PA) LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP TAG Triglyceride (TAG) DAG->TAG DGAT1 DGAT-1 DAG->DGAT1 FattyAcylCoA Fatty Acyl-CoA DGAT1->TAG + Fatty Acyl-CoA Inhibitor This compound Inhibitor->DGAT1

Caption: DGAT-1 catalyzes the final step of triglyceride (TAG) synthesis.

Experimental Workflow for Stability Assessment

This workflow outlines the key steps for evaluating the stability of this compound.

Stability_Workflow start Start: Prepare Inhibitor Solution in Test Buffer t0 Time 0 Analysis: Analyze by HPLC (Establish Baseline) start->t0 incubate Incubate Under Stress Conditions (e.g., 37°C, Light) t0->incubate timepoint Withdraw Aliquot at Time 'X' incubate->timepoint hplc Analyze Aliquot by HPLC timepoint->hplc compare Compare Peak Area to Time 0 hplc->compare compare->timepoint Repeat for next time point end End: Determine Degradation Rate compare->end

Caption: Workflow for conducting a time-course stability study using HPLC.

Troubleshooting Logic for Inhibitor Instability

This diagram shows a logical approach to troubleshooting inconsistent experimental results.

Troubleshooting_Logic problem Problem: Inconsistent/Poor Inhibitor Activity check_precip Is there visible precipitate in the working solution? problem->check_precip yes_precip Yes check_precip->yes_precip no_precip No check_precip->no_precip solve_precip Solution: Improve Solubilization (e.g., lower final DMSO %) yes_precip->solve_precip check_stock How was the stock solution prepared/stored? no_precip->check_stock good_stock Properly (Anhydrous DMSO, -80°C, aliquoted) check_stock->good_stock bad_stock Improperly check_stock->bad_stock check_stability Possible chemical instability in aqueous buffer. good_stock->check_stability solve_stock Solution: Prepare Fresh Stock Solution Properly bad_stock->solve_stock solve_stability Solution: Prepare working solution fresh before each use. check_stability->solve_stability

Caption: A decision tree for troubleshooting this compound instability.

References

Technical Support Center: Minimizing Cis/Trans Isomerization of DGAT-1 Inhibitors In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of cis/trans isomerization of Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors in vivo. DGAT-1 is a key enzyme in triglyceride synthesis, and its inhibition is a promising therapeutic strategy for metabolic disorders.[1][2][3] However, the efficacy and safety of DGAT-1 inhibitors can be compromised by in vivo isomerization, where the geometric configuration of the drug molecule changes, potentially leading to altered pharmacological activity and toxicity.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is cis/trans isomerization and why is it a concern for DGAT-1 inhibitors?

A1: Cis/trans isomerization, also known as geometric isomerism, is a phenomenon where molecules with the same chemical formula and connectivity of atoms have different spatial arrangements of their atoms due to restricted rotation around a double bond or in a ring structure.[7] In the context of DGAT-1 inhibitors, this means the drug can exist in two different shapes: a cis isomer and a trans isomer. This is a concern because the two isomers can have different biological activities. One isomer might be a potent inhibitor of DGAT-1, while the other could be less active or even inactive.[5][6] In some cases, the unintended isomer may have off-target effects, leading to toxicity.[5] Therefore, uncontrolled isomerization in vivo can lead to a loss of therapeutic efficacy and unpredictable safety profiles.

Q2: What factors can cause cis/trans isomerization of DGAT-1 inhibitors in a biological system?

A2: Several factors can contribute to the in vivo isomerization of DGAT-1 inhibitors:

  • pH: The pH of the biological environment, such as the gastrointestinal tract or plasma, can catalyze the conversion between cis and trans isomers.[6]

  • Temperature: While physiological temperature is relatively constant, it can provide the energy required for isomerization to occur.[6]

  • Enzymatic Activity: Certain enzymes in the body may facilitate the isomerization process.

  • Light Exposure: Although less common for in vivo situations, exposure to light during formulation or administration can sometimes induce isomerization.[4]

  • Interactions with Biological Macromolecules: Binding to plasma proteins or other biological molecules could potentially catalyze or stabilize one isomer over the other.

Q3: How can I determine if my DGAT-1 inhibitor is undergoing isomerization in vivo?

A3: The most common method to assess in vivo isomerization is to analyze biological samples (e.g., plasma, tissue homogenates) from preclinical or clinical studies. This typically involves:

  • Sample Collection: Collect blood samples at various time points after drug administration.

  • Sample Preparation: Process the plasma to extract the drug and its potential isomers.

  • Analytical Separation and Quantification: Use a robust analytical method, most commonly High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), to separate and quantify the cis and trans isomers.[8][9][10][11] Chiral chromatography columns are often necessary for this separation.[10]

Q4: What are the general strategies to minimize cis/trans isomerization?

A4: Minimizing isomerization involves two main approaches:

  • Medicinal Chemistry: Modifying the chemical structure of the inhibitor to make it less prone to isomerization. This could involve replacing a flexible bond with a more rigid structure or altering functional groups near the isomerizable bond.

  • Formulation Development: Developing a drug formulation that protects the inhibitor from the factors that cause isomerization.[4][12] This can include the use of buffers to control pH, antioxidants to prevent degradation that might lead to isomerization, and creating a protective barrier around the drug molecule through techniques like microencapsulation.[12]

Troubleshooting Guides

Problem 1: High variability in efficacy data for a DGAT-1 inhibitor in animal studies.
Possible Cause Troubleshooting Steps
In vivo isomerization leading to inconsistent levels of the active isomer. 1. Develop and validate an HPLC-MS/MS method to separate and quantify the cis and trans isomers of your DGAT-1 inhibitor in plasma. 2. Analyze plasma samples from previous animal studies to determine the ratio of cis to trans isomers at different time points. 3. Correlate the concentration of the active isomer with the observed efficacy.
Formulation instability. 1. Assess the stability of your formulation under different pH and temperature conditions that mimic the in vivo environment. 2. Consider reformulating with stabilizing excipients such as buffers or antioxidants.[12]
Metabolic instability. 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of the inhibitor. 2. Identify any metabolites that may have different activity from the parent compound.
Problem 2: The concentration of the inactive trans isomer of the DGAT-1 inhibitor increases over time in plasma samples.
Possible Cause Troubleshooting Steps
pH-dependent isomerization in the bloodstream. 1. Determine the pKa of your compound and assess its stability at physiological pH (7.4). 2. If the compound is unstable, consider structural modifications to improve stability or develop a formulation that maintains a localized pH.
Enzyme-catalyzed isomerization. 1. Incubate your inhibitor with plasma and liver microsomes to see if isomerization is accelerated. 2. If enzymatic conversion is confirmed, structural modifications to block the site of enzymatic interaction may be necessary.
Instability during sample collection and storage. 1. Review your sample handling procedures. Ensure samples are stored at an appropriate temperature and protected from light. 2. Add a stabilizing agent to the collection tubes if necessary.

Quantitative Data Summary

The following tables present illustrative quantitative data that researchers should aim to collect to understand and troubleshoot cis/trans isomerization. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: In Vivo Isomerization of Compound X (A Hypothetical DGAT-1 Inhibitor) in Rat Plasma

Time (hours)Concentration of cis-Isomer (ng/mL)Concentration of trans-Isomer (ng/mL)Percentage of trans-Isomer
0.5450.225.15.3%
1890.598.710.0%
21250.8250.316.7%
4980.1320.624.6%
8420.7210.433.3%
2450.345.147.2%

Table 2: Effect of Formulation on the In Vivo Isomerization of Compound Y

FormulationCmax of cis-Isomer (ng/mL)AUC of cis-Isomer (ngh/mL)Cmax of trans-Isomer (ng/mL)AUC of trans-Isomer (ngh/mL)% trans-Isomer at Tmax
Simple Suspension15007500450360023.1%
Buffered Enteric-Coated Tablet18009900907204.8%
Microencapsulated Suspension175096251259506.7%

Detailed Experimental Protocols

Protocol 1: Quantification of cis/trans Isomers of a DGAT-1 Inhibitor in Plasma by HPLC-MS/MS

This protocol provides a general framework. Specific parameters will need to be optimized for your particular compound.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column suitable for separating geometric isomers (e.g., a polysaccharide-based chiral column).
  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact ratio will need to be optimized.[10]
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Column Temperature: Controlled, for example, at 40°C.
  • Injection Volume: 5 - 20 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's properties.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Determine the specific precursor-to-product ion transitions for the cis-isomer, trans-isomer, and the internal standard.
  • Optimization: Optimize cone voltage, collision energy, and other MS parameters to achieve the best sensitivity and specificity.

4. Data Analysis: a. Generate calibration curves for both the cis and trans isomers using standards of known concentrations. b. Quantify the concentration of each isomer in the plasma samples by comparing their peak areas to the calibration curves. c. Calculate the percentage of each isomer at each time point.

Visualizations

DGAT1_Signaling_Pathway DGAT1 Signaling and Inhibition Fatty_Acids Dietary/Endogenous Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA DGAT1 DGAT1 Enzyme Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes Lipid_Droplets Lipid Droplet Storage Triglycerides->Lipid_Droplets VLDL VLDL Assembly & Secretion Triglycerides->VLDL DGAT1_Inhibitor DGAT-1 Inhibitor (Active Isomer) DGAT1_Inhibitor->DGAT1 Inhibits Isomerization In Vivo Isomerization DGAT1_Inhibitor->Isomerization Inactive_Isomer Inactive/Less Active Isomer Isomerization->Inactive_Isomer

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Experimental_Workflow Workflow for Assessing In Vivo Isomerization cluster_InVivo In Vivo Study cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Quantification Drug_Admin Administer DGAT-1 Inhibitor to Animal Model Sample_Collection Collect Plasma Samples at Multiple Time Points Drug_Admin->Sample_Collection Protein_Precip Protein Precipitation Sample_Collection->Protein_Precip Extraction Supernatant Extraction Protein_Precip->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis (Chiral Column) Reconstitution->HPLC_MSMS Quantification Quantify cis and trans Isomers HPLC_MSMS->Quantification Data_Analysis Data Analysis & Pharmacokinetic Modeling Quantification->Data_Analysis

Caption: Workflow for analyzing DGAT-1 inhibitor isomerization.

Troubleshooting_Logic Troubleshooting Logic for Isomerization Issues cluster_yes cluster_no Start Inconsistent Efficacy or Unexpected Toxicity Observed Check_Isomerization Is the DGAT-1 inhibitor undergoing in vivo isomerization? Start->Check_Isomerization Yes_Isomerization Yes Check_Isomerization->Yes_Isomerization No_Isomerization No Check_Isomerization->No_Isomerization Investigate_Other Investigate other causes: - Metabolism - Formulation issues - Off-target effects Check_Isomerization->Investigate_Other Quantify_Isomers Quantify cis/trans ratio in plasma over time Check_Isomerization->Quantify_Isomers Correlate Correlate active isomer concentration with pharmacodynamics Quantify_Isomers->Correlate Reformulate Reformulate to improve stability: - pH control (buffers) - Protect from degradation - Microencapsulation Correlate->Reformulate Redesign Redesign molecule to prevent isomerization: - Increase rigidity - Modify functional groups Correlate->Redesign

Caption: Decision tree for troubleshooting isomerization.

References

Technical Support Center: Addressing Poor Aqueous Solubility of Novel DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of novel Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do so many novel DGAT-1 inhibitors exhibit poor aqueous solubility?

A1: DGAT-1 is a membrane-bound enzyme that catalyzes the final step in triglyceride synthesis, utilizing hydrophobic substrates like diacylglycerol and fatty acyl-CoAs.[1][2] Inhibitors designed to target the substrate-binding site of DGAT-1 are often, by necessity, lipophilic (hydrophobic) to achieve high potency and affinity.[3][4] This inherent lipophilicity is a primary reason for their low aqueous solubility.[5]

Q2: What are the downstream consequences of poor solubility in my experiments?

A2: Poor aqueous solubility can lead to several experimental issues, including:

  • Underestimation of Potency: The compound may precipitate out of the assay buffer, leading to a lower effective concentration and an artificially high IC50 value.[6]

  • Poor Bioavailability: In in vivo studies, low solubility limits the drug's dissolution in gastrointestinal fluids, leading to poor absorption and low bioavailability.[5][7]

  • Inconsistent Results: Precipitation can cause high variability between replicate wells and experiments, making data difficult to interpret.[8][9]

  • Toxicity Misinterpretation: Undissolved compound particles can lead to underestimated toxicity in preclinical models.[6]

Q3: What is the difference between kinetic and thermodynamic solubility?

A3: Kinetic solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer, measuring the concentration before it precipitates.[9][10] It's a rapid, high-throughput measurement often used in early drug discovery.[6][8] Thermodynamic solubility is the true equilibrium solubility of a compound, measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[6] Kinetic solubility is often higher than thermodynamic solubility but can be a poor predictor of oral absorption.

Q4: What is an Amorphous Solid Dispersion (ASD) and how can it help?

A4: An Amorphous Solid Dispersion (ASD) is a formulation where the drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[11][12] Crystalline compounds require energy to break their crystal lattice before they can dissolve. By converting the drug to a higher-energy amorphous form, the energy barrier for dissolution is significantly reduced, often leading to a supersaturated solution and improved oral bioavailability.[11][13] Common methods for preparing ASDs include spray drying and hot-melt extrusion.[14][15]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution & Troubleshooting Steps
My DGAT-1 inhibitor precipitates immediately upon addition to aqueous assay buffer. The compound's solubility limit has been exceeded. The final DMSO concentration may be too low to maintain solubility.1. Increase Final DMSO%: If the assay allows, slightly increase the final percentage of DMSO. However, be cautious as high DMSO levels can affect enzyme activity and cell health. 2. Use a Co-solvent System: Prepare the dosing solution in a mixture of water-miscible organic solvents (co-solvents) like PEG400 or ethanol before final dilution.[16][17] 3. Assess Kinetic Solubility: Perform a kinetic solubility assay to determine the actual solubility limit in your specific buffer.[18]
Inconsistent IC50 values across different assay plates. Compound precipitation is occurring over the incubation time. The inhibitor may be adsorbing to the plasticware.1. Reduce Incubation Time: If possible, shorten the assay incubation period to minimize time-dependent precipitation. 2. Include a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., Tween-80) to the assay buffer to help maintain solubility and prevent adsorption. 3. Use Low-Binding Plates: Utilize polypropylene or other low-protein-binding microplates.
Poor in vivo exposure despite good in vitro potency. Dissolution rate-limited absorption due to low aqueous solubility.[19]1. Formulation Enhancement: This is the most critical step. Explore advanced formulation strategies.     a. Amorphous Solid Dispersion (ASD): Prepare an ASD of the inhibitor with a suitable polymer (e.g., HPMC, PVP).[12][13]     b. Lipid-Based Formulations: For highly lipophilic compounds, consider self-emulsifying drug delivery systems (SEDDS) or microemulsions.[5][16] These formulations can improve absorption by presenting the drug in a solubilized form.[5]     c. Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate.[16][19]
Compound appears soluble in buffer but shows no activity in a cell-based assay. The compound may be forming non-bioavailable aggregates or micelles above its critical micelle concentration (CMC), reducing the free concentration available to enter the cells.1. Dynamic Light Scattering (DLS): Use DLS to check for the formation of aggregates at your target assay concentration. 2. Lower the Concentration: Test the inhibitor at a range of concentrations well below its measured kinetic solubility limit.

Illustrative Data on Solubility Enhancement

The following table provides an illustrative example of how different formulation strategies might improve the aqueous solubility of a hypothetical, poorly soluble DGAT-1 inhibitor. Actual results will vary based on the compound's specific physicochemical properties.

Formulation Strategy Starting Material Aqueous Buffer (pH 6.8) Solubility (µg/mL) Fold Increase (Approx.)
None (Crystalline API) Crystalline PowderPBS< 0.11x
Co-solvent DMSO StockPBS + 5% PEG4002.525x
Cyclodextrin Complexation Solid ComplexPBS15150x
Amorphous Solid Dispersion (ASD) ASD Powder (20% Drug Load in PVP)PBS85850x
Self-Emulsifying System (SEDDS) Liquid FormulationFaSSIF*> 200 (in micellar phase)> 2000x

*Fasted State Simulated Intestinal Fluid

Experimental Protocols & Methodologies

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is adapted from standard high-throughput screening methods to quickly assess compound solubility.[6][8][18]

Objective: To determine the kinetic solubility of a DGAT-1 inhibitor in a desired aqueous buffer.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • 96-well clear microtiter plates (UV-transparent if using UV detection).

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance.

Procedure:

  • Plate Preparation: Add 198 µL of the aqueous buffer to each well of the 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 1:100 dilution, resulting in a 100 µM nominal concentration with 1% DMSO.

  • Serial Dilution (Optional): If determining a solubility curve, perform serial dilutions across the plate.

  • Incubation: Seal the plate and shake for 2 hours at room temperature to allow the solution to equilibrate.

  • Measurement (Turbidimetric Method):

    • Measure the light scattering or turbidity of each well using a nephelometer.

    • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Measurement (Filtration/UV Method):

    • For more precise quantification, use a 96-well filter plate (e.g., 0.45 µm pore size).

    • Transfer the solutions from the incubation plate to the filter plate and filter into a new UV-transparent collection plate (centrifugation is typically used to force the liquid through).[8]

    • Measure the UV absorbance of the filtrate at the compound's λmax.

    • Quantify the concentration using a standard curve prepared in a solubilizing solution (e.g., 50:50 Acetonitrile:Water).[8]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This is a common lab-scale method for producing ASDs for initial evaluation.[11][12]

Objective: To prepare an amorphous solid dispersion of a DGAT-1 inhibitor to enhance its dissolution rate.

Materials:

  • DGAT-1 inhibitor.

  • Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS, or Polyvinylpyrrolidone - PVP).

  • Volatile organic solvent capable of dissolving both the drug and the polymer (e.g., acetone, methanol, or a mixture).

  • Rotary evaporator or vacuum oven.

Procedure:

  • Solution Preparation:

    • Calculate the required amounts of drug and polymer for a specific drug loading (e.g., 25% drug, 75% polymer by weight).

    • Completely dissolve both the DGAT-1 inhibitor and the polymer in a suitable volume of the organic solvent in a round-bottom flask.

  • Solvent Removal:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure. Gentle heating may be applied, but the temperature should be kept well below the glass transition temperature (Tg) of the polymer to prevent phase separation.

  • Drying:

    • Once a solid film or powder has formed, scrape the material from the flask.

    • Place the solid material in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Characterization (Recommended):

    • Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating amorphous material) and to determine the Tg.

    • Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.

Visualizations: Pathways and Workflows

DGAT-1 Signaling Pathway

Acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes catalyze the final step in triglyceride synthesis.[1][20] DGAT1 plays a key role in this process, particularly in the intestine for dietary fat absorption and in adipocytes for energy storage.[2][21]

DGAT1_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Enzyme Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes Final Step Inhibitor DGAT-1 Inhibitor Inhibitor->DGAT1 Blocks Active Site Lipid_Droplet Storage in Lipid Droplets TG->Lipid_Droplet

Caption: Role of DGAT-1 in triglyceride synthesis and its inhibition.

Experimental Workflow for Solubility Troubleshooting

This workflow provides a logical decision-making process for addressing solubility issues encountered during in vitro testing.

Troubleshooting_Workflow Start Compound Precipitates in Aqueous Buffer Check_DMSO Is final DMSO% < 1%? Start->Check_DMSO Check_Solubility Perform Kinetic Solubility Assay Check_DMSO->Check_Solubility No Increase_DMSO Increase DMSO% (if assay tolerates) Check_DMSO->Increase_DMSO Yes Use_Cosolvent Use Co-solvents (e.g., PEG400) Check_DMSO->Use_Cosolvent Yes Test_Below_Limit Test at Concentrations Below Solubility Limit Check_Solubility->Test_Below_Limit Increase_DMSO->Check_Solubility Use_Cosolvent->Check_Solubility Advanced_Formulation Still Poor In Vivo PK or In Vitro Issues? Test_Below_Limit->Advanced_Formulation ASD Prepare Amorphous Solid Dispersion (ASD) Advanced_Formulation->ASD Yes Lipid_Formulation Develop Lipid-Based Formulation (SEDDS) Advanced_Formulation->Lipid_Formulation Yes Size_Reduction Particle Size Reduction (Micronization) Advanced_Formulation->Size_Reduction Yes

Caption: Decision tree for troubleshooting poor compound solubility.

References

Technical Support Center: Overcoming Resistance to DGAT-1 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DGAT-1 inhibitors?

DGAT-1 inhibitors block the enzyme Diacylglycerol Acyltransferase-1, which is a key player in lipid metabolism.[1] This enzyme catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2] By inhibiting DGAT-1, these compounds reduce the synthesis and storage of triglycerides in tissues like the small intestine and adipose tissue.[1][3] This can lead to a decrease in fat accumulation, improved insulin sensitivity, and a better overall lipid profile.[1] Some DGAT-1 inhibitors work by binding to the active site of the enzyme, preventing its interaction with substrates, while others may induce conformational changes that render the enzyme inactive.[1]

Q2: My cells are showing reduced sensitivity to the DGAT-1 inhibitor over time. What are the potential mechanisms of resistance?

Resistance to DGAT-1 inhibitors can arise from several compensatory mechanisms within the cell:

  • Upregulation of DGAT2: Cells may compensate for the inhibition of DGAT-1 by increasing the activity of DGAT2, another enzyme that also synthesizes triglycerides.[2][4] While DGAT1 and DGAT2 catalyze the same reaction, they have different substrate preferences and tissue distribution.[3]

  • Activation of Alternative Triglyceride Synthesis Pathways: Cells might utilize alternative, DGAT-independent pathways for triglyceride synthesis. One such recently discovered pathway involves the transmembrane protein 68 (TMEM68).[5]

  • Increased Fatty Acid Oxidation: Upon DGAT-1 inhibition, cells may increase the rate of fatty acid oxidation to manage the excess of free fatty acids that are not being incorporated into triglycerides. This metabolic shift can sometimes counteract the intended therapeutic effect.[6]

  • Activation of Pro-survival Signaling: In cancer cells, resistance can be associated with the activation of pro-survival pathways that counteract the oxidative stress induced by DGAT-1 inhibition. For instance, melanoma cells can upregulate antioxidant responses, such as the NRF2 target SOD1, to survive the increased reactive oxygen species (ROS) resulting from excess fatty acid oxidation.[7]

Q3: I am observing significant gastrointestinal (GI) side effects in my animal models. Is this expected and how can it be mitigated?

Yes, gastrointestinal side effects, particularly diarrhea, are a known issue with DGAT-1 inhibitors and have been a significant reason for the discontinuation of some clinical trials.[8] These side effects are thought to be caused by the accumulation of unabsorbed lipids in the intestine due to the inhibition of triglyceride synthesis and secretion.[9][10]

Mitigation Strategies:

  • Dose Reduction: Lowering the dose of the DGAT-1 inhibitor can often reduce the severity of GI side effects.[8]

  • Dietary Modification: Reducing the fat content in the diet of the animal models can significantly alleviate diarrhea and other GI issues.[11]

  • Combination Therapy: In some contexts, combining the DGAT-1 inhibitor with other agents might allow for a lower, better-tolerated dose of the DGAT-1 inhibitor while maintaining efficacy. For example, co-administration with a DGAT2 inhibitor has been explored.[3]

Q4: Can DGAT-1 inhibitors be used in cancer research? What is the rationale?

Yes, DGAT-1 inhibition is a promising therapeutic strategy in cancer research.[12] Many cancer cells exhibit dysregulated lipid metabolism and accumulate lipid droplets to store energy and protect themselves from lipotoxicity caused by excess fatty acids.[12][13]

Rationale for Use in Cancer:

  • Induction of Lipotoxicity and Oxidative Stress: By blocking triglyceride synthesis, DGAT-1 inhibitors prevent the storage of excess fatty acids, leading to their accumulation. This can induce lipotoxicity and increase oxidative stress, ultimately triggering cancer cell death (apoptosis).[12][13]

  • Suppression of Tumor Growth and Migration: Studies have shown that DGAT-1 inhibition can reduce the proliferation, migration, and invasion of various cancer cells, including those in glioblastoma and prostate cancer.[2][14]

  • Sensitization to Other Therapies: The metabolic stress induced by DGAT-1 inhibitors may sensitize cancer cells to other anti-cancer treatments.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect of DGAT-1 Inhibitor in Cell Culture

Possible Cause Troubleshooting Step
Inhibitor Degradation Ensure proper storage of the inhibitor (e.g., correct temperature, protection from light). Prepare fresh stock solutions regularly.
Incorrect Dosage Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line and experimental conditions.
Low DGAT-1 Expression Verify the expression level of DGAT-1 in your cell line using qPCR or Western blot. Choose a cell line with robust DGAT-1 expression for your experiments.
Cell Culture Conditions Ensure consistent cell culture conditions, including media composition, serum concentration, and cell density, as these can influence cellular metabolism.
Compensatory Mechanisms Investigate the expression and activity of DGAT2. Consider using a dual DGAT1/DGAT2 inhibitor or combining your DGAT-1 inhibitor with a DGAT2 inhibitor.[3]

Problem 2: High Variability in Animal Study Results

Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the full dose is delivered.
Dietary Inconsistency Use a standardized diet with a consistent fat content for all animals in the study, as diet can significantly impact the effects of DGAT-1 inhibitors.[11]
Gastrointestinal Side Effects Monitor animals closely for signs of diarrhea or weight loss. If observed, consider reducing the dose or the fat content of the diet.[8][11]
Pharmacokinetic Variability Assess the pharmacokinetic profile of the inhibitor in your animal model to ensure adequate exposure and to determine the optimal dosing schedule.
Animal Health Status Ensure all animals are healthy and of a similar age and weight at the start of the study to minimize biological variability.

Problem 3: Unexpected Off-Target Effects

Possible Cause Troubleshooting Step
Lack of Inhibitor Specificity Test the inhibitor against related enzymes, such as DGAT2 and ACAT1, to confirm its specificity.[15]
Cellular Toxicity Perform a cell viability assay (e.g., MTT or LDH assay) to assess the general cytotoxicity of the inhibitor at the concentrations used.
Alteration of Other Lipid Pathways Analyze the cellular lipidome to identify any unintended changes in other lipid classes, such as ceramides or phospholipids.[3][13]
Activation of Stress Responses Investigate the activation of cellular stress pathways, such as the unfolded protein response (UPR) or oxidative stress responses, which can be triggered by metabolic disruptions.[16]

Quantitative Data Summary

Table 1: Inhibitory Activity of Selected DGAT-1 Inhibitors

InhibitorTargetIC50Cell Line / SystemReference
T863Human DGAT1Not specified, but potentPurified human DGAT1[17][9]
DGAT1IN1Human DGAT1Not specified, but potentPurified human DGAT1[15]
PF-04620110Rat DGAT164 nMNot specified[18]
A-922500DGAT1Not specifiedGlioblastoma cells[2]

Table 2: Effects of DGAT-1 Inhibition on Cancer Cell Proliferation and Migration

Cell LineTreatmentEffect on ProliferationEffect on Migration/InvasionReference
LNCaP (Prostate Cancer)1 µM DGAT1 inhibitor (24h)~50% reductionSignificant reduction[14]
PC-3 (Prostate Cancer)1 µM DGAT1 inhibitor (24h)~20% reductionSignificant reduction[14]

Experimental Protocols

Protocol 1: In Vitro DGAT-1 Inhibition Assay in Cultured Cells

  • Cell Seeding: Plate cells (e.g., HepG2 for metabolic studies, or a cancer cell line of interest) in a suitable multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: The next day, replace the medium with fresh medium containing various concentrations of the DGAT-1 inhibitor or vehicle control (e.g., DMSO). Pre-incubate the cells with the inhibitor for a specified time (e.g., 1-4 hours).

  • Lipid Labeling: Add a labeled fatty acid substrate, such as [14C]oleic acid, to the medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into cellular lipids.

  • Lipid Extraction: After incubation, wash the cells with cold PBS and then lyse them. Extract the total lipids from the cell lysate using a suitable solvent system (e.g., chloroform:methanol).

  • Lipid Separation: Separate the different lipid classes (triglycerides, diacylglycerides, phospholipids, etc.) from the total lipid extract using thin-layer chromatography (TLC).

  • Quantification: Scrape the spots corresponding to triglycerides from the TLC plate and quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of DGAT-1 inhibition at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Assessing Resistance via Combination with a SOD1 Inhibitor in Melanoma Cells

  • Cell Culture: Culture melanoma cells known to be sensitive to DGAT-1 inhibition.

  • Treatment Groups: Set up the following treatment groups:

    • Vehicle control

    • DGAT-1 inhibitor alone

    • SOD1 inhibitor (e.g., Tetrathiomolybdate - TTM) alone

    • Combination of DGAT-1 inhibitor and SOD1 inhibitor

  • Cell Viability/Apoptosis Assay: Treat the cells for a specified period (e.g., 48-72 hours). Assess cell viability using an MTT assay or quantify apoptosis using a method like Annexin V/PI staining followed by flow cytometry.

  • ROS Measurement: To confirm the mechanism, measure intracellular ROS levels in each treatment group using a fluorescent probe like DCFDA.

  • Data Analysis: Compare the effects of the combination treatment to the single-agent treatments. A synergistic effect, where the combination is more effective than the sum of the individual agents, would suggest that inhibiting the antioxidant response can overcome resistance to DGAT-1 inhibition.[7]

Visualizations

DGAT1_Inhibition_Pathway FA Fatty Acyl-CoA DGAT1 DGAT-1 FA->DGAT1 FAO Fatty Acid Oxidation FA->FAO Increased flux upon inhibition Lipotoxicity Lipotoxicity FA->Lipotoxicity Accumulation DAG Diacylglycerol DAG->DGAT1 TG Triglycerides DGAT1->TG Synthesis Inhibitor DGAT-1 Inhibitor Inhibitor->DGAT1 Storage Lipid Droplet Storage TG->Storage ROS Increased ROS FAO->ROS

Caption: Mechanism of DGAT-1 inhibition and its metabolic consequences.

Resistance_Mechanism_Workflow start DGAT-1 Inhibitor Treatment resistance Development of Resistance start->resistance dgat2 Upregulation of DGAT2 resistance->dgat2 alt_path Alternative TG Synthesis Pathways resistance->alt_path antioxidant Increased Antioxidant Response (e.g., SOD1) resistance->antioxidant outcome1 Maintained Triglyceride Synthesis dgat2->outcome1 combo_dgat2 Combine with DGAT2 Inhibitor dgat2->combo_dgat2 alt_path->outcome1 outcome2 Survival Despite Oxidative Stress antioxidant->outcome2 combo_sod1 Combine with SOD1 Inhibitor antioxidant->combo_sod1 combo_dgat2->outcome1 Blockade combo_sod1->outcome2 Blockade

Caption: Potential mechanisms of resistance to DGAT-1 inhibitors and strategies to overcome them.

Troubleshooting_Logic start Experiment with DGAT-1 Inhibitor Fails check_inhibitor Is the inhibitor active and at the correct concentration? start->check_inhibitor check_cells Is the cell line appropriate? check_inhibitor->check_cells Yes action_inhibitor Validate inhibitor (fresh stock, dose-response) check_inhibitor->action_inhibitor No check_resistance Has resistance developed? check_cells->check_resistance Yes action_cells Verify DGAT-1 expression check_cells->action_cells No action_resistance Investigate compensatory pathways (e.g., DGAT2 expression) check_resistance->action_resistance Yes success Experiment Succeeds action_inhibitor->success action_cells->success action_resistance->success

Caption: A logical workflow for troubleshooting failed DGAT-1 inhibitor experiments.

References

how to mitigate DGAT-1 inhibitor 2-induced nausea and vomiting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DGAT-1 Inhibitor 2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential side effects encountered during pre-clinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with this compound?

A1: The most frequently reported side effects associated with DGAT-1 inhibitors are gastrointestinal (GI) in nature, including nausea, vomiting, and diarrhea.[1][2][3] These effects are often dose-dependent and have been a primary factor limiting the clinical development of this class of compounds.[1][2]

Q2: What is the proposed mechanism for this compound-induced nausea and vomiting?

A2: Inhibition of diacylglycerol acyltransferase-1 (DGAT-1) in the gut alters lipid handling and leads to an increase in the secretion of gut hormones, particularly glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][2][4] Elevated levels of GLP-1 are known to be associated with nausea and vomiting, which is a common side effect of GLP-1 receptor agonists used in the treatment of type 2 diabetes and obesity.[5][6]

Q3: Are the gastrointestinal side effects of this compound dose-dependent?

A3: Yes, clinical and preclinical data suggest that the incidence and severity of nausea, vomiting, and diarrhea are related to the dose of the DGAT-1 inhibitor administered.[1][2][7] Higher doses are associated with a greater frequency of these adverse events.

Q4: Can dietary modifications influence the gastrointestinal tolerability of this compound?

A4: Yes, the fat content of the diet can impact the severity of GI side effects. Studies with the DGAT-1 inhibitor AZD7687 showed that lowering the fat content of a meal from 60% to 45% or 30% gradually reduced the frequency of gastrointestinal symptoms at a given dose.[8]

Troubleshooting Guides

Issue: Persistent Nausea and Vomiting in Preclinical Models (Rat Pica Model)

Initial Assessment:

  • Confirm Pica Behavior: Ensure that the observed behavior is indeed pica (consumption of non-nutritive substances like kaolin) and not a general decrease in food intake.[9][10]

  • Dose Verification: Double-check the dose of this compound being administered. Nausea and vomiting are often dose-related.[1][2][11]

  • Dietary Fat Content: Record the fat content of the chow being used, as high-fat diets can exacerbate GI side effects.[8][12]

Mitigation Strategies:

  • Dose Reduction: Consider reducing the dose of this compound to the lowest effective dose that maintains the desired therapeutic effect while minimizing nausea.

  • Dietary Modification: If using a high-fat diet, consider switching to a standard chow with lower fat content to assess if this improves tolerability.[8]

  • Co-administration with Anti-emetics:

    • 5-HT3 Receptor Antagonists: Consider co-administration of a 5-HT3 receptor antagonist such as ondansetron or granisetron. These agents have been shown to be effective in reducing chemotherapy-induced pica in rats.[10][13][14][15]

    • Neurokinin-1 (NK-1) Receptor Antagonists: Fosaprepitant has also been shown to be effective in inhibiting cisplatin-induced pica.[15]

Issue: High Incidence of Nausea and Vomiting in Early-Phase Clinical Trials

Initial Assessment:

  • Dose-Response Relationship: Analyze the incidence and severity of nausea and vomiting across different dose cohorts to establish a clear dose-response relationship.[2][7]

  • Dietary Records: Collect detailed dietary information from participants, with a focus on fat intake, to identify potential correlations with adverse events.[8]

  • Concomitant Medications: Review all concomitant medications to rule out any potential drug-drug interactions that could exacerbate nausea and vomiting.

Mitigation Strategies:

  • Dose Titration: Implement a dose-titration schedule, starting with a low dose and gradually increasing to the target dose. This allows for adaptation and may improve tolerability.

  • Dietary Counseling: Advise participants to consume smaller, more frequent meals and to avoid high-fat foods, especially around the time of drug administration.[8]

  • Prophylactic Anti-emetics: Consider the prophylactic use of anti-emetic medications. While specific data for DGAT-1 inhibitors are limited, the mechanism suggests that 5-HT3 receptor antagonists could be beneficial.

  • Formulation Development: Investigate novel formulations, such as enteric-coated or sustained-release preparations, to modify the drug's release profile and potentially reduce local GI concentrations.

Data Presentation

Table 1: Dose-Dependent Gastrointestinal Adverse Events of DGAT-1 Inhibitor AZD7687 in Humans

Dose of AZD7687Incidence of NauseaIncidence of VomitingIncidence of Diarrhea
>5 mg/dayIncreasedIncreasedIncreased (11/18 participants discontinued)
≤5 mg/dayLower IncidenceLower IncidenceLower Incidence

Source: Adapted from clinical trial data on AZD7687.[2]

Table 2: Effect of Dietary Fat Content on Gastrointestinal Symptoms with DGAT-1 Inhibitor AZD7687

Fat Content of MealFrequency of GI Symptoms
60%High
45%Reduced
30%Further Reduced

Source: Adapted from a first-in-human single-dose study of AZD7687.[8]

Experimental Protocols

Protocol: Rat Pica Model for Assessing this compound-Induced Nausea

Objective: To quantify the nausea-like behavior (pica) induced by this compound in rats and to evaluate the efficacy of potential mitigation strategies.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Standard rat chow pellets

  • Kaolin pellets (hydrated aluminum silicate)

  • This compound

  • Vehicle for this compound

  • Anti-emetic agent (e.g., ondansetron) and its vehicle

  • Cages with wire mesh floors

  • Food and kaolin hoppers

Procedure:

  • Acclimation (7 days):

    • House rats individually in cages with free access to water.

    • Provide both standard chow and kaolin pellets in separate, easily accessible hoppers.

    • Measure daily consumption of both chow and kaolin to establish a baseline. Rats should consume minimal kaolin during this period.

  • Treatment Administration (Day 8):

    • Divide rats into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, this compound + Anti-emetic).

    • Administer the anti-emetic or its vehicle 30-60 minutes prior to the DGAT-1 inhibitor.

    • Administer this compound or its vehicle via oral gavage.

  • Data Collection (24-48 hours post-treatment):

    • Measure the consumption of both standard chow and kaolin pellets at regular intervals (e.g., 24 and 48 hours) after drug administration.

    • Calculate the amount of kaolin consumed by subtracting the remaining weight from the initial weight.

Data Analysis:

  • Compare the mean kaolin consumption between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • A significant increase in kaolin consumption in the this compound group compared to the vehicle group indicates nausea-like behavior.

  • A significant reduction in kaolin consumption in the anti-emetic co-administration group compared to the this compound alone group suggests mitigation of nausea.

Visualizations

DGAT1_Inhibitor_Nausea_Pathway cluster_enterocyte Enterocyte cluster_gut_hormones Gut Hormone Secretion cluster_brain Central Nervous System Dietary_Fat Dietary Fat Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids DGAT1 DGAT-1 Fatty_Acids->DGAT1 GLP1_PYY Increased GLP-1 and PYY Fatty_Acids->GLP1_PYY Stimulates Triglycerides Triglycerides DGAT1->Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons DGAT1_Inhibitor This compound DGAT1_Inhibitor->DGAT1 Inhibits Brainstem Brainstem (Area Postrema) GLP1_PYY->Brainstem Activates Nausea_Vomiting Nausea & Vomiting Brainstem->Nausea_Vomiting

Caption: Signaling pathway of DGAT-1 inhibitor-induced nausea and vomiting.

Pica_Model_Workflow Acclimation Acclimation (7 days) - Individual housing - Access to chow and kaolin - Baseline consumption measurement Grouping Group Allocation - Vehicle - DGAT-1 Inhibitor (Low Dose) - DGAT-1 Inhibitor (High Dose) - DGAT-1 Inhibitor + Anti-emetic Acclimation->Grouping Dosing Treatment Administration 1. Anti-emetic/Vehicle 2. DGAT-1 Inhibitor/Vehicle Grouping->Dosing Measurement Data Collection (24h, 48h) - Measure chow consumption - Measure kaolin consumption Dosing->Measurement Analysis Statistical Analysis - Compare kaolin intake across groups Measurement->Analysis Outcome Outcome Assessment - Quantify nausea-like behavior - Evaluate mitigation efficacy Analysis->Outcome

Caption: Experimental workflow for the rat pica model.

References

Technical Support Center: Cell Line Selection for Consistent DGAT-1 Inhibitor Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate cell lines and troubleshooting experiments involving Diacylglycerol O-acyltransferase-1 (DGAT-1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is DGAT-1 and why is it a therapeutic target?

Diacylglycerol O-acyltransferase-1 (DGAT-1) is a key enzyme in the final step of triglyceride (TG) synthesis. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG, which is then stored in lipid droplets.[1][2] DGAT-1 is highly expressed in the small intestine, where it plays a crucial role in the absorption of dietary fats.[2] Due to its central role in lipid metabolism, DGAT-1 has emerged as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes, as well as for certain types of cancer that exhibit altered lipid metabolism.[3]

Q2: How do DGAT-1 inhibitors work?

DGAT-1 inhibitors block the enzymatic activity of DGAT-1, thereby reducing the synthesis of triglycerides.[4] The primary mechanism of action for many small molecule inhibitors is the competitive binding to the acyl-CoA binding site of the DGAT-1 enzyme.[5] This prevents the natural substrate from accessing the active site, leading to a decrease in TG production and a subsequent reduction in lipid droplet formation.

Q3: Which cell lines are suitable for studying DGAT-1 inhibition?

The choice of cell line is critical for obtaining consistent and relevant results. An ideal cell line should have detectable levels of DGAT-1 expression and activity. Several commonly used cell lines have been reported to express DGAT-1, including:

  • HEK293 (Human Embryonic Kidney): These cells have low endogenous DGAT activity and are often used for overexpression studies of human DGAT-1.[6]

  • HepG2 (Human Hepatocellular Carcinoma): These cells are a relevant model for studying hepatic lipid metabolism and have been shown to express both DGAT1 and DGAT2.[7][8]

  • MCF-7 (Human Breast Adenocarcinoma): This cell line is a well-characterized model for breast cancer and expresses DGAT-1.[9]

  • Caco-2 (Human Colorectal Adenocarcinoma): As these cells differentiate, they form a polarized monolayer that mimics the intestinal barrier, making them a suitable model for studying intestinal fat absorption.

  • A549 (Human Lung Carcinoma): This is a widely used lung cancer cell line.

  • HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines.

The selection should be guided by the specific research question. For example, Caco-2 cells are ideal for studying intestinal lipid absorption, while HepG2 cells are more appropriate for investigating hepatic steatosis.

Q4: How does DGAT-2 expression affect the interpretation of results from DGAT-1 inhibitor studies?

Mammalian cells possess a second DGAT enzyme, DGAT-2, which also catalyzes the final step of TG synthesis. DGAT-1 and DGAT-2 are structurally unrelated and may have distinct physiological roles.[1][10] It is crucial to consider the relative expression levels of both enzymes in the chosen cell line, as DGAT-2 can compensate for the inhibition of DGAT-1, potentially masking the effects of the inhibitor.[3][10] For studies specifically targeting DGAT-1, using cell lines with low DGAT-2 expression or employing DGAT-2 inhibitors or siRNA knockdown can help to dissect the specific effects of DGAT-1 inhibition.

Data Presentation

Table 1: Relative DGAT-1 Protein Expression in Various Cancer Cell Lines

Cell LineCancer TypeRelative DGAT-1 Expression (Western Blot)
Ovarian Cancer
OVCAR-5Ovarian CarcinomaHigh[11]
PEO4Ovarian CarcinomaHigh[11]
Prostate Cancer
LNCaPProstate CarcinomaModerate
PC-3Prostate CarcinomaHigh
Breast Cancer
MCF-7Breast AdenocarcinomaDetectable[9]
Hepatocellular Carcinoma
HepG2Hepatocellular CarcinomaDetectable[7][8]

Note: This table provides a qualitative summary based on available literature. For quantitative comparisons, it is recommended to perform Western blotting with appropriate controls.

Table 2: IC50 Values of Common DGAT-1 Inhibitors

InhibitorTargetCell Line/SystemIC50
T863Human DGAT-1Recombinant enzyme17 nM[5]
A922500Human DGAT-1Recombinant enzyme~39.9 nM[12]
AZD7687Human DGAT-1Recombinant enzyme80 nM[13]
PF-04620110Human DGAT-1Recombinant enzyme38 nM[14]
PF-04620110DGAT-1HT-29 cells~39 nM[14]

IC50 values can vary depending on the assay conditions (e.g., substrate concentrations, cell type). It is advisable to determine the IC50 in the specific experimental system being used.

Experimental Protocols

Protocol 1: Western Blotting for DGAT-1 Expression
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against DGAT-1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Protocol 2: Cellular DGAT-1 Activity Assay

This assay measures the incorporation of a radiolabeled fatty acid into triglycerides.

  • Cell Seeding:

    • Seed cells in a 12-well or 24-well plate and allow them to reach 80-90% confluency.

  • Inhibitor Treatment:

    • Pre-incubate cells with the DGAT-1 inhibitor at various concentrations for 1-2 hours.

  • Fatty Acid Labeling:

    • Add fresh medium containing the DGAT-1 inhibitor and [14C]-oleic acid complexed to fatty acid-free BSA. A typical final concentration is 10 µM [14C]-oleic acid.[5]

    • Incubate for 4-6 hours.

  • Lipid Extraction:

    • Wash cells twice with ice-cold PBS.

    • Extract total lipids using a mixture of hexane:isopropanol (3:2, v/v).

  • Thin Layer Chromatography (TLC):

    • Spot the lipid extracts onto a silica TLC plate.

    • Develop the plate in a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

    • Include standards for triglycerides, fatty acids, and phospholipids to identify the corresponding bands.

  • Quantification:

    • Visualize the radiolabeled lipids by autoradiography or a phosphorimager.

    • Scrape the triglyceride bands from the TLC plate and quantify the radioactivity by scintillation counting.

    • Normalize the results to the total protein content of the cell lysate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent inhibitor potency (IC50 values) Cell line heterogeneity or high passage number.Use low-passage number cells and ensure consistent cell culture conditions.
Assay variability (e.g., substrate concentration, incubation time).Standardize all assay parameters and include appropriate positive and negative controls in every experiment.
No or weak effect of the DGAT-1 inhibitor Low DGAT-1 expression in the chosen cell line.Verify DGAT-1 expression by Western blot or qPCR. Select a cell line with higher endogenous expression or use a DGAT-1 overexpressing cell line.
Compensatory activity of DGAT-2.Measure DGAT-2 expression levels. Consider using a DGAT-2 inhibitor or siRNA to isolate the effect of DGAT-1 inhibition.
Inhibitor instability or degradation.Prepare fresh inhibitor solutions for each experiment and store them properly according to the manufacturer's instructions.
Cell toxicity observed at effective inhibitor concentrations Off-target effects of the inhibitor.Test the inhibitor in a DGAT-1 knockout/knockdown cell line to assess off-target toxicity.
Accumulation of free fatty acids and diacylglycerols leading to lipotoxicity.Monitor cell viability using assays like MTT or LDH release. Consider reducing the concentration of exogenous fatty acids in the culture medium.
High background in DGAT-1 activity assay Non-specific binding of radiolabeled fatty acid.Ensure thorough washing of the cells after the labeling step. Optimize the TLC separation to achieve clear separation of lipid species.
Gastrointestinal side effects observed in vivo translating to in vitro models Altered lipid handling in intestinal cells.In Caco-2 cell models, assess tight junction integrity (e.g., TEER measurement) and lipid droplet accumulation. The accumulation of unesterified fatty acids can lead to intestinal injury.[15]

Visualizations

DGAT1_Signaling_Pathway cluster_dgat Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Glucose Glucose Fatty_Acids Fatty Acyl-CoA Glucose->Fatty_Acids Glycolysis & Lipogenesis DAG Diacylglycerol (DAG) Fatty_Acids->DAG Triglycerides Triglycerides (TG) Fatty_Acids->Triglycerides DAG->Triglycerides DGAT1 DGAT-1 Lipid_Droplets Lipid Droplets Triglycerides->Lipid_Droplets DGAT1_Inhibitor DGAT-1 Inhibitor DGAT1_Inhibitor->DGAT1 Inhibits

Caption: DGAT-1 signaling in triglyceride synthesis and its interplay with growth pathways.

Experimental_Workflow Start Start: Select Cell Line WB 1. Western Blot for DGAT-1 Expression Start->WB Activity_Assay 2. DGAT-1 Activity Assay (Baseline) WB->Activity_Assay Inhibitor_Screen 3. Treat with DGAT-1 Inhibitor Activity_Assay->Inhibitor_Screen IC50_Determination 4. Determine IC50 (Cellular Activity Assay) Inhibitor_Screen->IC50_Determination Downstream_Analysis 5. Downstream Functional Assays (e.g., Lipid Droplet Staining, Viability) IC50_Determination->Downstream_Analysis End End: Analyze Results Downstream_Analysis->End

Caption: A typical experimental workflow for evaluating DGAT-1 inhibitors in cell culture.

Troubleshooting_Tree Start Inconsistent Results? Check_Cells Check Cell Line: - Passage number? - Contamination? Start->Check_Cells Yes Check_Reagents Check Reagents: - Inhibitor stability? - Substrate quality? Start->Check_Reagents Yes Check_Protocol Check Protocol: - Consistent timing? - Accurate pipetting? Start->Check_Protocol Yes No_Effect No Inhibitor Effect? Start->No_Effect No Low_Passage Use low passage cells Check_Cells->Low_Passage Fresh_Reagents Prepare fresh reagents Check_Reagents->Fresh_Reagents Standardize_Protocol Standardize protocol Check_Protocol->Standardize_Protocol Verify_Expression Verify DGAT-1 Expression (Western Blot/qPCR) No_Effect->Verify_Expression Yes Consider_DGAT2 Assess DGAT-2 Expression/Activity No_Effect->Consider_DGAT2 Yes Change_Cell_Line Change cell line or use overexpression system Verify_Expression->Change_Cell_Line Use_DGAT2_Inhibitor Use DGAT-2 inhibitor or siRNA Consider_DGAT2->Use_DGAT2_Inhibitor

References

improving the metabolic stability of DGAT-1 inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with DGAT-1 inhibitor 2. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at improving its metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also referred to as Compound 4, is a potent and orally active inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1).[1] It selectively targets DGAT-1, an enzyme crucial for the final step of triglyceride synthesis.[2] By inhibiting DGAT-1, this compound reduces the production and storage of triglycerides, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.[2][3]

Q2: I am observing lower than expected potency in my cellular assays. What could be the cause?

Several factors could contribute to lower than expected potency. One key consideration for this class of compounds, specifically those with a piperidinyl-oxy-cyclohexanecarboxylic acid moiety, is low aqueous solubility and high plasma protein binding.[4] This can lead to a lower effective concentration of the inhibitor at the target site. It is also possible that the compound is rapidly metabolized by the cells.

Q3: My in vivo experiments are showing inconsistent results and high variability between subjects. What are the potential reasons?

Inconsistent in vivo results with benzimidazole-based DGAT-1 inhibitors containing a cyclohexane carboxylic acid moiety can be attributed to in vivo isomerization.[5][6] This process can generate active metabolites, leading to complex pharmacokinetic and pharmacodynamic profiles. Additionally, poor oral bioavailability due to factors like low solubility and gut permeability can contribute to variability.[7][8]

Q4: What are the known side effects associated with DGAT-1 inhibitors?

A common class-wide side effect of DGAT-1 inhibitors is gastrointestinal issues, including nausea, vomiting, and diarrhea.[9][10][11] These adverse effects are thought to be mechanism-based and related to the inhibition of fat absorption in the gut.[12]

Troubleshooting Guides

Issue 1: Poor In Vitro Metabolic Stability in Liver Microsomes

Symptoms:

  • Rapid disappearance of this compound in liver microsomal stability assays.

  • Calculated half-life (t½) is very short, and intrinsic clearance (CLint) is high.

Possible Causes:

  • Extensive metabolism by cytochrome P450 (CYP) enzymes in the liver microsomes.

  • Instability of the compound in the assay buffer.

Troubleshooting Steps:

  • Confirm Compound Stability in Buffer: Run a control experiment without NADPH (the cofactor for CYP enzymes) to assess the chemical stability of the inhibitor in the incubation buffer. A significant decrease in the compound concentration in the absence of NADPH indicates chemical instability.

  • Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed during the incubation. Knowing the structure of the metabolites can help identify the metabolic "hotspots" on the molecule.

  • CYP450 Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism of this compound. This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major CYP isoform in the microsomal incubation.[13]

  • Structural Modification: Based on the identified metabolic hotspots, consider chemical modifications to block metabolism. Strategies include:

    • Deuterium Incorporation: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down metabolism due to the kinetic isotope effect.[14]

    • Introduction of Blocking Groups: Introducing a sterically hindering group or an electron-withdrawing group near the metabolic hotspot can prevent the enzyme from accessing the site.

  • Consider Formulation Strategies: For in vivo applications, formulation strategies can help protect the drug from first-pass metabolism.[6][8]

Issue 2: Low Oral Bioavailability

Symptoms:

  • Low plasma concentrations of this compound after oral administration in animal models.

  • High dose-to-exposure non-linearity.

Possible Causes:

  • Poor aqueous solubility limiting dissolution in the gastrointestinal tract.[4]

  • Low intestinal permeability.

  • High first-pass metabolism in the gut wall or liver.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Solubility: Determine the aqueous solubility of the compound at different pH values relevant to the gastrointestinal tract.

    • Permeability: Conduct a Caco-2 permeability assay to assess the potential for intestinal absorption.[7]

  • Improve Solubility:

    • Salt Formation: Explore different salt forms of the carboxylic acid moiety to improve solubility and dissolution rate.

    • Formulation Strategies: Investigate formulation approaches such as:

      • Lipid-based formulations: These can enhance the solubility and absorption of lipophilic drugs.[6][8]

      • Amorphous solid dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate and bioavailability.[8][15]

      • Nanoparticle formulations: Reducing the particle size can increase the surface area for dissolution.[6][15]

  • Address First-Pass Metabolism: If high first-pass metabolism is suspected from in vitro metabolism data, strategies to protect the drug, such as co-administration with a CYP inhibitor (for research purposes) or formulation approaches that promote lymphatic absorption, could be explored.[8]

Data Presentation

Table 1: In Vitro Metabolic Stability Parameters

CompoundTest Systemt½ (min)CLint (µL/min/mg protein)
This compound (Hypothetical Data)Human Liver Microsomes< 10> 200
Verapamil (High Clearance Control)Human Liver Microsomes5-15150-300
Warfarin (Low Clearance Control)Human Liver Microsomes> 60< 30

Table 2: CYP450 Inhibition Profile of this compound (Hypothetical Data)

CYP IsoformIC₅₀ (µM)Inhibition Potential
CYP1A2> 50Low
CYP2C915Moderate
CYP2C19> 50Low
CYP2D625Low
CYP3A45High

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Pooled human liver microsomes.[5]

  • Phosphate buffer (100 mM, pH 7.4).[7]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[5][7]

  • Ice-cold acetonitrile with an internal standard for reaction termination and protein precipitation.[7]

  • 96-well plates.

  • Incubator set to 37°C.[7]

  • LC-MS/MS system for analysis.[7]

Procedure:

  • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.

  • Add this compound to the microsomal suspension to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[16]

  • Centrifuge the plates to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.[16]

Protocol 2: CYP450 Inhibition Assay (IC₅₀ Determination)

Objective: To determine the potential of this compound to inhibit major CYP450 enzymes.

Materials:

  • This compound stock solution.

  • Pooled human liver microsomes.

  • Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).

  • NADPH.

  • Incubation buffer (e.g., phosphate buffer, pH 7.4).

  • LC-MS/MS system.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, combine human liver microsomes, the specific CYP probe substrate, and each concentration of this compound (or vehicle control).

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding NADPH.

  • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Terminate the reaction with a suitable solvent (e.g., ice-cold acetonitrile).

  • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

DGAT1_Signaling_Pathway Dietary_Fats Dietary Fats (Triglycerides) Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fats->Fatty_Acids Lipolysis in Gut Lumen DAG Diacylglycerol (DAG) Fatty_Acids->DAG Re-esterification in Enterocytes Triglycerides Triglycerides (TG) DAG->Triglycerides Acyl-CoA Chylomicrons Chylomicrons Triglycerides->Chylomicrons Assembly Adipose_Tissue Adipose Tissue (Storage) Chylomicrons->Adipose_Tissue Transport in Blood DGAT1_Inhibitor_2 This compound DGAT1 DGAT-1 DGAT1_Inhibitor_2->DGAT1 Inhibition DGAT1->Triglycerides

Caption: DGAT-1 signaling pathway and the point of intervention for this compound.

Caption: Experimental workflow for assessing and improving the metabolic stability of this compound.

Logical_Relationship Poor_Stability Poor Metabolic Stability High_Clearance High First-Pass Metabolism Poor_Stability->High_Clearance Structural_Modification Structural Modification (e.g., Deuteration) Poor_Stability->Structural_Modification Solution Low_Bioavailability Low Oral Bioavailability High_Clearance->Low_Bioavailability Low_Solubility Poor Aqueous Solubility Low_Solubility->Low_Bioavailability Formulation_Strategies Formulation Strategies (e.g., Lipid-based) Low_Solubility->Formulation_Strategies Solution Low_Permeability Low Intestinal Permeability Low_Permeability->Low_Bioavailability Improved_PK Improved Pharmacokinetics Structural_Modification->Improved_PK Formulation_Strategies->Improved_PK

Caption: Logical relationships between metabolic stability issues and potential solutions.

References

Validation & Comparative

A Comparative Guide to DGAT-1 Inhibitors: Unveiling the Profile of DGAT-1 Inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of DGAT-1 inhibitor 2 against other prominent Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors, namely T-863, PF-04620110, and LCQ908 (Pradigastat). This document synthesizes available experimental data on their potency, selectivity, pharmacokinetics, and efficacy, providing a comprehensive resource for evaluating these compounds in the context of metabolic disease research.

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT-1) is a key enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition has emerged as a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. This guide focuses on "this compound," a potent and orally active inhibitor, and places its performance in perspective with other well-characterized DGAT-1 inhibitors.

At a Glance: Comparative Performance of DGAT-1 Inhibitors

The following tables summarize the key quantitative data for this compound and its counterparts, offering a clear comparison of their in vitro potency, and in vivo efficacy.

Table 1: In Vitro Potency of DGAT-1 Inhibitors

CompoundTargetIC50 (nM)Cell-Based Potency (IC50, nM)
This compound Human DGAT-115[1]3 (HuTu 80 cells)[1]
Rat DGAT-19[1]
T-863 Human DGAT-115[1]122 (HEK293-DGAT1 cells)
PF-04620110 Human DGAT-119Not explicitly found
LCQ908 (Pradigastat) Human DGAT-1157[1]Not explicitly found

Table 2: Preclinical and Clinical Efficacy Highlights

CompoundAnimal ModelKey Findings
This compound Diet-induced obese (DIO) miceModest but statistically significant reduction in body weight (2% vs. start, 3% vs. vehicle) after 3 days at 20 mg/kg/day (p.o.)[1].
RatsSignificantly reduces plasma triacylglycerol excursion at 0.3 mg/kg (p.o.)[1].
T-863 Diet-induced obese (DIO) miceCaused weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity after 2 weeks of oral administration.
PF-04620110 RodentsReduction of plasma triglyceride levels at doses of ≥0.1 mg/kg following a lipid challenge.
LCQ908 (Pradigastat) Humans (Familial Chylomicronemia Syndrome)Substantially reduced plasma triglyceride levels.

In-Depth Inhibitor Profiles

This compound

This compound (CAS: 942999-61-3) is a potent, orally active inhibitor of DGAT-1.[1] It demonstrates strong inhibitory activity against both human and rat DGAT-1 with IC50 values of 15 nM and 9 nM, respectively.[1] In a cell-based assay using human HuTu 80 cells, it effectively inhibited triacylglycerol synthesis with an IC50 of 3 nM.[1] Preclinical studies in diet-induced obese mice showed that daily oral administration of 20 mg/kg for three days resulted in a modest but significant body weight reduction.[1] Furthermore, in rats, a single oral dose of 0.3 mg/kg significantly lowered the excursion of plasma triglycerides following a lipid challenge.[1]

T-863

T-863 is another potent and selective DGAT-1 inhibitor with an IC50 of 15 nM for the human enzyme.[1] It acts on the acyl-CoA binding site of DGAT-1. In a cellular context, it inhibited triglyceride formation in HEK293 cells overexpressing human DGAT-1 with an IC50 of 122 nM. In vivo studies in diet-induced obese mice demonstrated that two weeks of oral administration of T-863 led to weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity.

PF-04620110

Developed by Pfizer, PF-04620110 is a selective DGAT-1 inhibitor with an IC50 of 19 nM. It has been shown to reduce plasma triglyceride levels in rodents at doses as low as 0.1 mg/kg after a lipid challenge. However, the clinical development of PF-04620110 was hampered by gastrointestinal side effects, a common challenge for DGAT-1 inhibitors.

LCQ908 (Pradigastat)

LCQ908, also known as Pradigastat, is a selective DGAT-1 inhibitor with an IC50 of 157 nM.[1] It has been investigated in clinical trials for familial chylomicronemia syndrome, a rare genetic disorder characterized by severe hypertriglyceridemia. In these trials, Pradigastat demonstrated a significant reduction in plasma triglyceride levels.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures discussed, the following diagrams are provided.

Triglyceride Synthesis Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT-1 Inhibitor DGAT-1 Inhibitors (e.g., this compound) DGAT DGAT Inhibitor->DGAT -1 -1

Caption: The final step of triglyceride synthesis is catalyzed by DGAT-1.

Experimental Workflow for In Vivo Efficacy cluster_0 Animal Model cluster_1 Treatment cluster_2 Assessment Animal Diet-Induced Obese Mice Dosing Oral Gavage: DGAT-1 Inhibitor or Vehicle Animal->Dosing BW Body Weight Measurement Dosing->BW Lipid Oral Fat Tolerance Test Dosing->Lipid TG Plasma Triglyceride Analysis Lipid->TG

Caption: Workflow for assessing DGAT-1 inhibitor efficacy in vivo.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of DGAT-1 inhibitors.

DGAT-1 Enzyme Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT-1.

  • Enzyme Source: Microsomes prepared from cells overexpressing human DGAT-1.

  • Substrates: Radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol (DAG).

  • Procedure:

    • Incubate the enzyme source with the test inhibitor at various concentrations.

    • Initiate the enzymatic reaction by adding the substrates.

    • After a defined incubation period, stop the reaction.

    • Extract the lipids.

    • Separate the radiolabeled triglycerides from the unreacted substrates using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled triglyceride formed using a phosphorimager or scintillation counting.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce DGAT-1 activity by 50%.

Cell-Based Triglyceride Synthesis Assay

This assay measures the effect of an inhibitor on triglyceride synthesis within a cellular context.

  • Cell Line: Human cell lines such as HuTu 80 or HEK293 cells engineered to overexpress DGAT-1 are commonly used.

  • Procedure:

    • Culture the cells to a suitable confluency.

    • Pre-incubate the cells with the DGAT-1 inhibitor at various concentrations.

    • Add a radiolabeled lipid precursor, such as [14C]oleic acid or [3H]glycerol, to the culture medium.

    • Incubate the cells to allow for the incorporation of the radiolabel into triglycerides.

    • Lyse the cells and extract the total lipids.

    • Separate and quantify the radiolabeled triglycerides as described in the enzyme activity assay.

    • Determine the IC50 value for the inhibition of cellular triglyceride synthesis.

In Vivo Oral Fat Tolerance Test (OFTT) in Rodents

This in vivo assay evaluates the effect of a DGAT-1 inhibitor on the absorption and processing of dietary fat.

  • Animal Model: Typically, mice or rats are used. The animals are often fasted overnight to ensure a baseline state.

  • Procedure:

    • Administer the DGAT-1 inhibitor or a vehicle control to the animals via oral gavage.

    • After a specified pre-treatment time, administer a bolus of a high-fat meal or corn oil orally.

    • Collect blood samples at various time points post-fat challenge (e.g., 0, 1, 2, 4, and 6 hours).

    • Measure the plasma triglyceride concentrations in the collected blood samples.

    • Plot the plasma triglyceride levels over time to generate a triglyceride excursion curve.

    • The reduction in the area under the curve (AUC) for the triglyceride excursion in the inhibitor-treated group compared to the vehicle group indicates the efficacy of the inhibitor in reducing postprandial lipemia.

Conclusion

This compound demonstrates potent in vitro and in vivo activity, comparable to other well-established DGAT-1 inhibitors like T-863. Its strong inhibition of both the isolated enzyme and cellular triglyceride synthesis, coupled with its ability to reduce body weight and plasma triglycerides in preclinical models, underscores its potential as a valuable research tool and a lead compound for further development.

However, as with other DGAT-1 inhibitors, the therapeutic window and potential for gastrointestinal side effects remain a critical consideration. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting studies aimed at further elucidating the pharmacological profile of this compound and other molecules in this class. The continued investigation of the selectivity, long-term efficacy, and safety of these compounds will be crucial in determining their ultimate therapeutic utility in the management of metabolic diseases.

References

A Head-to-Head Comparison of DGAT-1 Inhibitors: Compound 2 vs. T863

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the potency and mechanisms of two prominent Diacylglycerol O-acyltransferase 1 inhibitors.

In the landscape of metabolic disease research, the inhibition of Diacylglycerol O-acyltransferase 1 (DGAT-1) has emerged as a promising therapeutic strategy. DGAT-1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1] Its inhibition can lead to reduced fat accumulation, improved insulin sensitivity, and a better overall lipid profile.[1] This guide provides a detailed comparison of two potent DGAT-1 inhibitors, referred to as DGAT-1 inhibitor 2 and T863, to aid researchers in selecting the appropriate tool for their studies.

Quantitative Potency Comparison

Both this compound and T863 exhibit nanomolar potency against DGAT-1. The following table summarizes their reported IC50 values from various enzymatic and cell-based assays.

InhibitorTargetAssay TypeIC50 (nM)
This compound Human DGAT-1Enzymatic Assay15
Rat DGAT-1Enzymatic Assay9
Triacylglycerol SynthesisCell-based (HuTu 80 cells)3
T863 Human DGAT-1Enzymatic Assay15
Triacylglycerol SynthesisCell-based (HuTu 80 cells)4

Data compiled from multiple sources.

Mechanism of Action

Both this compound and T863 act as potent and selective inhibitors of DGAT-1. T863 has been shown to interact with the acyl-CoA binding site of the DGAT-1 enzyme, thereby blocking its catalytic function.[2][3][4] This competitive inhibition prevents the conversion of diacylglycerol and acyl-CoA into triglycerides.[1] While the specific binding site of this compound is not as extensively detailed in the provided search results, its potent inhibition of triglyceride synthesis suggests a similar mechanism of action. T863 has demonstrated high selectivity for DGAT-1 over other related enzymes such as human MGAT3, DGAT2, and MGAT2.[2][3]

In Vivo Efficacy

Both compounds have demonstrated efficacy in animal models. Oral administration of this compound in diet-induced obese mice led to a significant reduction in body weight. Similarly, T863 has been shown to cause weight loss, a reduction in serum and liver triglycerides, and improved insulin sensitivity in obese mouse models.[2][4]

Experimental Protocols

DGAT-1 Enzyme Inhibition Assay (Microsomal)

This protocol outlines a general method for determining the in vitro potency of inhibitors against DGAT-1 using a microsomal preparation.

Materials:

  • Human or rat liver microsomes (as a source of DGAT-1)

  • [1-14C]oleoyl-CoA

  • 1,2-dioleoyl-sn-glycerol

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mg/ml fatty acid-free BSA)

  • Inhibitor compounds (this compound or T863) dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, microsomes, and 1,2-dioleoyl-sn-glycerol.

  • Add the inhibitor compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [1-14C]oleoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding a quench solution (e.g., isopropanol:heptane:water).

  • Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

  • Transfer the upper organic phase containing the radiolabeled triglycerides to a new tube.

  • Evaporate the solvent and reconstitute the lipid extract in a suitable solvent.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Triglyceride Synthesis Assay

This protocol describes a method to assess the inhibitory effect of compounds on triglyceride synthesis in a cellular context.

Materials:

  • HuTu 80 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • [1-14C]oleic acid complexed to BSA

  • Inhibitor compounds (this compound or T863) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Pre-treat the cells with various concentrations of the inhibitor compound (or DMSO as a vehicle control) in serum-free medium for a specified time (e.g., 1 hour).

  • Add [1-14C]oleic acid to the medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into triglycerides.

  • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

  • Lyse the cells using a suitable lysis buffer.

  • Extract the total lipids from the cell lysate using a solvent system like hexane:isopropanol (3:2, v/v).

  • Separate the lipid classes using thin-layer chromatography (TLC) with a mobile phase such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Identify the triglyceride band by co-spotting with a triglyceride standard and visualizing under UV light or with iodine vapor.

  • Scrape the silica corresponding to the triglyceride band into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Determine the percent inhibition of triglyceride synthesis for each inhibitor concentration and calculate the IC50 value.

DGAT-1 Signaling Pathway

The following diagram illustrates the central role of DGAT-1 in the synthesis of triglycerides.

DGAT1_Pathway cluster_inputs Substrates cluster_enzyme Enzyme cluster_outputs Products cluster_inhibitors Inhibitors DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG CoA Coenzyme A (CoA) DGAT1->CoA Inhibitor2 This compound Inhibitor2->DGAT1 T863 T863 T863->DGAT1

Caption: DGAT-1 catalyzes the final step in triglyceride synthesis.

Conclusion

Both this compound and T863 are highly potent inhibitors of DGAT-1 with comparable in vitro potencies. Their effectiveness in cellular and in vivo models underscores their value as research tools for studying the role of DGAT-1 in metabolic diseases. The choice between these inhibitors may depend on the specific experimental context, such as the species being studied or the desired pharmacokinetic properties. The provided experimental protocols offer a starting point for researchers to evaluate these and other DGAT-1 inhibitors in their own laboratories.

References

DGAT-1 Inhibitor T863: A Comparative Analysis of Selectivity Against ACAT1 and DGAT-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity profile of the Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor, T863, with a comparative analysis against Acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT1) and Diacylglycerol O-acyltransferase 2 (DGAT-2).

The development of selective inhibitors for enzymes involved in lipid metabolism is a critical area of research for therapeutic interventions in metabolic diseases. Diacylglycerol O-acyltransferase 1 (DGAT-1) has emerged as a promising target for conditions such as obesity and type 2 diabetes. This guide provides a comprehensive comparison of the selectivity of the potent DGAT-1 inhibitor, T863, against the closely related enzymes ACAT1 and DGAT-2, supported by quantitative data and detailed experimental methodologies.

Quantitative Selectivity Profile of T863

The inhibitory activity of T863 was assessed against human DGAT-1, DGAT-2, and ACAT1. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear quantitative measure of the inhibitor's selectivity.

Enzyme TargetInhibitorIC50 Value
Human DGAT-1T86315 nM[1]
Human DGAT-2T863> 10 µM[1][2]
Human ACAT1T863Inefficient inhibition[3]

Data Interpretation: The data clearly demonstrates the high potency and selectivity of T863 for DGAT-1. With an IC50 of 15 nM for DGAT-1, it is significantly more potent against this target compared to DGAT-2, where no significant inhibition was observed even at a concentration of 10 µM[1][2]. Furthermore, T863 shows inefficient inhibition of ACAT1, highlighting its specificity for the DGAT-1 enzyme[3].

Experimental Protocols

The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The following methodologies are representative of the assays used to generate the quantitative data presented above.

In Vitro DGAT-1 and DGAT-2 Activity Assay (TLC-based)

This assay measures the enzymatic activity of DGAT-1 and DGAT-2 by quantifying the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol (TAG).

Materials:

  • Microsomal preparations from Sf9 insect cells overexpressing human DGAT-1 or human DGAT-2.

  • [14C]oleoyl-CoA (radiolabeled substrate).

  • 1,2-dioleoyl-sn-glycerol (DAG) (acyl acceptor).

  • Assay buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free bovine serum albumin (BSA), 200 mM sucrose.

  • T863 inhibitor stock solution (in DMSO).

  • Thin-layer chromatography (TLC) plates.

  • Scintillation counter.

Procedure:

  • Prepare reaction mixtures in a final volume of 50 µL containing the assay buffer, 200 µM 1,2-dioleoyl-sn-glycerol, and varying concentrations of the T863 inhibitor or vehicle (DMSO).

  • Add 5-10 µg of the respective microsomal protein (DGAT-1 or DGAT-2) to each reaction.

  • Initiate the enzymatic reaction by adding 25 µM [14C]oleoyl-CoA.

  • Incubate the reactions for 15-30 minutes at 37°C.

  • Terminate the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v).

  • Extract the lipids by vortexing and centrifugation.

  • Spot the lipid extract onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v) to separate the TAG.

  • Visualize the radiolabeled TAG band (e.g., by autoradiography) and scrape the corresponding silica from the plate.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

In Vitro ACAT1 Activity Assay

This assay is designed to measure the activity of ACAT1 by quantifying the formation of cholesteryl esters.

Materials:

  • Microsomal preparations from cells overexpressing human ACAT1.

  • [14C]oleoyl-CoA (radiolabeled substrate).

  • Cholesterol (acyl acceptor).

  • Assay buffer: 0.1 M potassium phosphate buffer (pH 7.4).

  • T863 inhibitor stock solution (in DMSO).

  • Thin-layer chromatography (TLC) plates.

  • Scintillation counter.

Procedure:

  • Pre-incubate the microsomal preparation (containing ACAT1) with varying concentrations of T863 or vehicle (DMSO) in the assay buffer for 10-15 minutes at 37°C.

  • Add cholesterol to the reaction mixture.

  • Initiate the reaction by adding [14C]oleoyl-CoA.

  • Incubate the reaction for 10-20 minutes at 37°C.

  • Stop the reaction by adding a mixture of chloroform/methanol.

  • Extract the lipids and separate the cholesteryl esters from other lipids using TLC with an appropriate solvent system.

  • Identify and scrape the cholesteryl ester band.

  • Quantify the amount of radiolabeled cholesteryl ester using a scintillation counter.

  • Determine the percent inhibition and IC50 value as described for the DGAT assay.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of these enzymes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Source (Microsomes with DGAT-1, DGAT-2, or ACAT1) Incubation Incubation (37°C) Enzyme->Incubation Inhibitor T863 Inhibitor (Varying Concentrations) Inhibitor->Incubation Substrates Substrates ([14C]oleoyl-CoA, DAG or Cholesterol) Substrates->Incubation Extraction Lipid Extraction Incubation->Extraction TLC TLC Separation Extraction->TLC Quantification Quantification (Scintillation Counting) TLC->Quantification IC50 IC50 Determination Quantification->IC50

Inhibitor Selectivity Assay Workflow

signaling_pathway cluster_lipid Lipid Metabolism DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 DGAT2 DGAT-2 DAG->DGAT2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 AcylCoA->DGAT2 ACAT1 ACAT1 AcylCoA->ACAT1 Cholesterol Cholesterol Cholesterol->ACAT1 TG Triacylglycerol (TAG) (Lipid Droplets) DGAT1->TG DGAT2->TG CE Cholesteryl Esters (Storage/Transport) ACAT1->CE T863_inhibitor->DGAT1 T863 T863 T863->T863_inhibitor

Key Enzymes in Neutral Lipid Synthesis

References

A Comparative Analysis of DGAT-1 Inhibitor Efficacy: A Cross-Species Perspective (Human vs. Mouse)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors, focusing on the translational aspects from preclinical mouse models to human clinical trials. The information presented is supported by experimental data to aid in the research and development of novel therapeutics targeting metabolic diseases.

Introduction to DGAT-1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][2][3] By converting diacylglycerol (DAG) and acyl-CoA into triglycerides, DGAT1 plays a pivotal role in lipid metabolism.[1] Inhibition of this enzyme has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia.[1][4][5] Preclinical studies in mice have demonstrated that DGAT-1 inhibition can lead to reduced fat accumulation, improved insulin sensitivity, and favorable lipid profiles.[1][4] However, the translation of these findings to human subjects has been met with challenges, primarily concerning gastrointestinal side effects. This guide will delve into a comparative analysis of the efficacy and observed effects of DGAT-1 inhibitors in both mice and humans.

DGAT-1 Signaling Pathway

The following diagram illustrates the central role of DGAT-1 in the triglyceride synthesis pathway.

DGAT1_Pathway FattyAcids Fatty Acids & Glycerol-3-Phosphate AcylCoA Acyl-CoA FattyAcids->AcylCoA DAG Diacylglycerol (DAG) AcylCoA->DAG DGAT1 DGAT-1 AcylCoA->DGAT1 Substrate DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalysis Storage Lipid Droplet Storage Triglycerides->Storage Inhibitor DGAT-1 Inhibitor Inhibitor->DGAT1

Caption: The role of DGAT-1 in the final step of triglyceride synthesis.

Comparative Efficacy: Human vs. Mouse

The following tables summarize the quantitative data on the effects of various DGAT-1 inhibitors in both human and mouse studies. It is important to note that direct comparisons are challenging due to variations in inhibitor compounds, study designs, and dosages.

In Vitro Potency
InhibitorHuman DGAT-1 IC50Mouse DGAT-1 IC50Reference
T-863Potent (specific value not stated)Potent (specific value not stated)[4][6]
PF-0462011019 nMNot explicitly stated, but effective in vivo[3][7]
H12898 nM (human)Not explicitly stated, but effective in vivo[5]
Benzimidazole Class (Compound 5B)Potent (specific value not stated)Slightly less potent than on human DGAT1[2]
Preclinical Efficacy in Mouse Models
InhibitorMouse ModelKey FindingsReference
T-863Diet-induced obese (DIO) miceDecreased body weight, improved insulin sensitivity, alleviated hepatic steatosis.[4]
PF-04620110C57BL/6J miceIncreased postprandial plasma GLP-1 levels.[8]
H128db/db miceReduced body weight gain, lowered blood lipids, improved hepatic steatosis.[5]
A-922500Multiple rodent modelsDose-dependently attenuated the maximal postprandial rise in serum triglycerides.[9]
Compound K & LWild-type and Dgat1-/- miceDose-dependently inhibits post-prandial TG excursion.[10]
Clinical Efficacy in Humans
InhibitorStudy PopulationKey FindingsReference
AZD7687Healthy male subjectsMarkedly reduced postprandial triglyceride excursion (>75% decrease at doses ≥5 mg).[11]
Pradigastat (LCQ-908)Patients with familial chylomicronemia syndrome40% reduction in fasting triglyceride levels with 20 mg daily dosing for 3 weeks.[2]
GSK3008356Healthy volunteersTrend toward lower absolute postprandial triglyceride levels at higher doses.[12]
Botanical Grape ExtractOverweight and obese humansAttenuated postprandial hypertriglyceridemia.[13]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing cross-species data. Below are summaries of key experimental protocols.

In Vitro DGAT-1 Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against DGAT-1.

  • Enzyme Source: Microsomes from human or mouse intestine, or recombinant DGAT-1.

  • Substrates: Dioleoyl glycerol and a radiolabeled or fluorescently tagged acyl-CoA (e.g., [14C]oleoyl-CoA).

  • Procedure: The inhibitor at various concentrations is incubated with the enzyme source and substrates. The reaction is allowed to proceed for a defined period.

  • Detection: The amount of synthesized radiolabeled or fluorescent triglyceride is quantified.

  • Analysis: IC50 values are calculated by fitting the data to a dose-response curve.

Mouse Oral Lipid Tolerance Test (LTT)
  • Objective: To assess the in vivo effect of a DGAT-1 inhibitor on postprandial triglyceride levels.

  • Animal Model: Typically, C57BL/6 or other relevant mouse strains are used. Mice are fasted overnight.

  • Procedure: A single oral dose of the DGAT-1 inhibitor or vehicle is administered. After a set time (e.g., 1 hour), a bolus of corn oil is given via oral gavage.

  • Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours) after the lipid challenge.

  • Analysis: Serum triglyceride levels are measured at each time point to determine the triglyceride excursion curve.[4][9]

Human Postprandial Triglyceride Measurement
  • Objective: To evaluate the effect of a DGAT-1 inhibitor on postprandial lipemia in humans.

  • Study Design: Typically a randomized, placebo-controlled trial.

  • Procedure: Subjects receive the DGAT-1 inhibitor or placebo. After a specified period, they consume a standardized high-fat meal.

  • Sample Collection: Blood samples are drawn at baseline and at multiple time points after the meal.

  • Analysis: Serum triglycerides are measured to assess the postprandial triglyceride response.[11][14]

Experimental and Clinical Workflow

The following diagram outlines a typical workflow for the development and evaluation of a DGAT-1 inhibitor.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development InVitro In Vitro Assays (Enzyme Inhibition, Cell-based Assays) InVivo_Mouse In Vivo Mouse Models (Lipid Tolerance Test, DIO models) InVitro->InVivo_Mouse Tox Toxicology Studies InVivo_Mouse->Tox Phase1 Phase I (Safety, PK/PD in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy in Patients, Dose Ranging) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3

Caption: A typical drug development workflow for a DGAT-1 inhibitor.

Comparative Summary: Mouse vs. Human

This diagram provides a logical comparison of the observed effects of DGAT-1 inhibition in mice and humans.

Comparison_Diagram cluster_mouse Mouse Models cluster_human Human Clinical Trials DGAT1_Inhibition DGAT-1 Inhibition Mouse_Efficacy Efficacy: - Reduced body weight - Improved insulin sensitivity - Decreased hepatic steatosis - Reduced postprandial TGs DGAT1_Inhibition->Mouse_Efficacy Leads to Human_Efficacy Efficacy: - Reduced postprandial TGs - Reduced fasting TGs (in specific populations) DGAT1_Inhibition->Human_Efficacy Leads to Mouse_SideEffects Side Effects: - Generally well-tolerated - Potential for skin/fur abnormalities in knockout models Human_SideEffects Side Effects: - Dose-limiting gastrointestinal issues (diarrhea, nausea, vomiting)

Caption: A comparison of the outcomes of DGAT-1 inhibition in mice and humans.

Conclusion

DGAT-1 inhibitors have consistently demonstrated robust efficacy in mouse models of metabolic disease, leading to significant improvements in body weight, insulin sensitivity, and lipid profiles. While the primary mechanism of reducing postprandial triglycerides translates to humans, the therapeutic window appears to be much narrower. Dose-limiting gastrointestinal side effects have been a major hurdle in the clinical development of several DGAT-1 inhibitors.[14] This cross-species difference highlights the challenges in translating preclinical findings and underscores the need for further research into the mechanisms underlying the gastrointestinal intolerance observed in humans. Future strategies may involve developing intestine-specific inhibitors or combination therapies to mitigate these adverse effects and unlock the full therapeutic potential of DGAT-1 inhibition.

References

A Comparative Analysis of DGAT-1 and DGAT-2 Inhibitors on Lipid Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating global prevalence of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), has intensified the search for effective therapeutic strategies. A key pathological feature of these conditions is the excessive accumulation of triglycerides (TGs) in various tissues. Diacylglycerol acyltransferase (DGAT) enzymes catalyze the final and rate-limiting step of TG synthesis, making them attractive targets for pharmacological intervention. Mammals express two DGAT isoenzymes, DGAT-1 and DGAT-2, which, despite catalyzing the same reaction, exhibit distinct tissue distribution, substrate preferences, and physiological roles. This guide provides a comparative analysis of DGAT-1 and DGAT-2 inhibitors, focusing on their impact on lipid accumulation, supported by experimental data.

Key Differences Between DGAT-1 and DGAT-2

Diacylglycerol O-acyltransferase 1 (DGAT-1) and Diacylglycerol O-acyltransferase 2 (DGAT-2) are integral to triglyceride synthesis but are encoded by different gene families and share no sequence homology.[1] DGAT-1 is predominantly found in the small intestine, where it plays a crucial role in the absorption of dietary fat, and is also expressed in adipose tissue.[2] Conversely, DGAT-2 is the primary DGAT enzyme in the liver and is essential for hepatic triglyceride synthesis and storage.[2][3] While both enzymes are located in the endoplasmic reticulum, DGAT-2 has also been identified on lipid droplets and mitochondria-associated membranes.[1] These differences in localization and primary function underpin the distinct metabolic consequences of their inhibition.

Impact on Lipid Accumulation: A Data-Driven Comparison

The inhibition of DGAT-1 and DGAT-2 has been shown to reduce lipid accumulation, albeit through different primary mechanisms and with varying clinical outcomes. The following table summarizes key quantitative data from clinical trials of selective DGAT-1 and DGAT-2 inhibitors.

Inhibitor ClassCompoundStudy PopulationDosageDurationKey Findings on Lipid AccumulationAdverse Events
DGAT-1 Inhibitor Pradigastat (formerly LCQ908)Patients with Familial Chylomicronemia Syndrome (FCS)20 mg and 40 mg daily21 days- 41% reduction in fasting triglycerides with 20 mg dose.[4][5][6]- 70% reduction in fasting triglycerides with 40 mg dose.[4][5][6]Mild, transient gastrointestinal events.[4][5][6]
DGAT-1 Inhibitor PF-04620110Healthy, overweight/obese subjectsNot specified in detail in resultsPhase 1 trialsReduces plasma triglyceride levels at doses of ≥0.1 mg/kg following a lipid challenge in rats.[3][7][8]Gastrointestinal side effects are a known issue with DGAT-1 inhibitors.[9]
DGAT-2 Inhibitor IONIS-DGAT2Rx (ION224)Patients with Type 2 Diabetes and NAFLD250 mg weekly (subcutaneous)13 weeks- Mean absolute reduction in liver fat of 5.2% (vs. 0.6% for placebo).[10]Generally well-tolerated; no drug-related serious adverse events reported in this study.[10][11]
DGAT-2 Inhibitor IONIS-DGAT2Rx (ION224)Patients with MASH and fibrosis90 mg and 120 mg monthly51 weeks- 44% of patients on 120 mg had a >50% improvement in liver steatosis.[12]Good safety and tolerability profile.[13]
DGAT-2 Inhibitor Ervogastat (PF-06865571)Patients with NAFLDDose-dependent14 days- Dose-dependent reductions in both liver fat (up to 41%) and serum triglycerides.[14][15]Generally well-tolerated.[14]

Signaling Pathways and Experimental Workflows

To visualize the roles of DGAT-1 and DGAT-2 in lipid metabolism and the general workflow for evaluating their inhibitors, the following diagrams are provided.

DGAT_Signaling_Pathway cluster_synthesis Triglyceride Synthesis Pathway cluster_dgat DGAT Isoenzymes cluster_inhibitors Inhibitors cluster_storage Lipid Storage Fatty Acyl-CoA Fatty Acyl-CoA Triglyceride (TG) Triglyceride (TG) Glycerol-3-Phosphate Glycerol-3-Phosphate Lysophosphatidic Acid Lysophosphatidic Acid Glycerol-3-Phosphate->Lysophosphatidic Acid GPAT Diacylglycerol (DAG) Diacylglycerol (DAG) DGAT1 DGAT-1 Diacylglycerol (DAG)->DGAT1 DGAT2 DGAT-2 Diacylglycerol (DAG)->DGAT2 Lipid Droplets Lipid Droplets Triglyceride (TG)->Lipid Droplets Phosphatidic Acid Phosphatidic Acid Lysophosphatidic Acid->Phosphatidic Acid AGPAT Phosphatidic Acid->Diacylglycerol (DAG) PAP DGAT1->Triglyceride (TG) DGAT2->Triglyceride (TG) Inhibitor1 DGAT-1 Inhibitor Inhibitor1->DGAT1 inhibits Inhibitor2 DGAT-2 Inhibitor Inhibitor2->DGAT2 inhibits

Caption: Triglyceride synthesis pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Clinical Analysis cluster_measurements Lipid Parameter Measurements Cell Culture\n(e.g., HepG2) Cell Culture (e.g., HepG2) Induce Lipid Accumulation\n(e.g., with fatty acids) Induce Lipid Accumulation (e.g., with fatty acids) Cell Culture\n(e.g., HepG2)->Induce Lipid Accumulation\n(e.g., with fatty acids) Treat with DGAT Inhibitor Treat with DGAT Inhibitor Induce Lipid Accumulation\n(e.g., with fatty acids)->Treat with DGAT Inhibitor Lipid Staining\n(Oil Red O) Lipid Staining (Oil Red O) Treat with DGAT Inhibitor->Lipid Staining\n(Oil Red O) Quantify Lipid Content Quantify Lipid Content Lipid Staining\n(Oil Red O)->Quantify Lipid Content Analyze Data Analyze Data Quantify Lipid Content->Analyze Data Animal Model / Human Subjects Animal Model / Human Subjects Administer DGAT Inhibitor Administer DGAT Inhibitor Animal Model / Human Subjects->Administer DGAT Inhibitor Measure Lipid Parameters Measure Lipid Parameters Administer DGAT Inhibitor->Measure Lipid Parameters Measure Lipid Parameters->Analyze Data Liver Fat (MRI-PDFF) Liver Fat (MRI-PDFF) Measure Lipid Parameters->Liver Fat (MRI-PDFF) Serum Triglycerides Serum Triglycerides Measure Lipid Parameters->Serum Triglycerides

Caption: General workflow for evaluating DGAT inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of DGAT-1 and DGAT-2 inhibitors.

In Vitro DGAT Inhibition Assay

This protocol outlines a method for determining the in vitro potency of DGAT inhibitors using a cell-free system.

  • Enzyme Source Preparation: Human small intestinal microsomes are used as the source of DGAT-1 enzyme.[16] The microsomes are diluted to a concentration of 25 μg/mL in a buffer containing 175 mM Tris-HCl, 100 mM MgCl₂, and 3.5 mg/mL BSA.[16]

  • Substrate Preparation: Dioleoyl glycerol is dissolved in DMSO and then diluted to 600 μM in the Tris/MgCl₂ buffer.[16] Palmitoleoyl CoA is dissolved in a 1.5% acetone-water solution to a concentration of 150 μM.[16]

  • Reaction Initiation: In a 1.5 mL tube, 67 μL of the palmitoleoyl CoA solution and 67 μL of the dioleoyl glycerol solution are combined.[16] The reaction is initiated by adding 67 μL of the diluted microsome preparation.[16]

  • Incubation: The reaction mixture is incubated in a water bath at 37°C for 60 minutes.[16]

  • Inhibitor Testing: For inhibitor studies, various concentrations of the test compound are pre-incubated with the enzyme source before the addition of substrates.

  • Quantification: The formation of triglycerides can be quantified using methods such as thin-layer chromatography (TLC) with radiolabeled substrates or a fluorescent acyl-CoA substrate.[17][18]

Cellular Lipid Accumulation Assay (Oil Red O Staining)

This protocol describes the staining and quantification of neutral lipid accumulation in cultured cells, such as HepG2 human hepatoma cells.

  • Cell Culture and Treatment: HepG2 cells are seeded in 24-well plates at a density of 3 x 10⁵ cells/mL and cultured for 24 hours.[19] To induce lipid accumulation, the cells are then treated with a mixture of free fatty acids (e.g., palmitic and linoleic acids) for another 24 hours.[19][20] Concurrently, cells are treated with the DGAT inhibitor of interest or a vehicle control.

  • Cell Fixation: After treatment, the culture medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS).[19] The cells are then fixed with 4% paraformaldehyde in PBS for 30-60 minutes.[19]

  • Staining:

    • The fixative is removed, and the cells are washed with deionized water.

    • A 60% isopropanol solution is added to the cells for 5 minutes.[21][22]

    • The isopropanol is removed, and the Oil Red O working solution (prepared by diluting a stock solution of 0.5% Oil Red O in isopropanol with water) is added to cover the cells for 10-20 minutes.[9][21][22]

    • The staining solution is removed, and the cells are washed with water until the excess stain is gone.[21]

    • (Optional) Counterstaining of nuclei can be performed with hematoxylin for 1 minute, followed by washing with water.[21][22]

  • Quantification:

    • For qualitative analysis, the stained lipid droplets (appearing as red puncta) can be visualized under a light microscope.

    • For quantitative analysis, the Oil Red O stain is extracted from the cells using 100% isopropanol.[21][22] The absorbance of the extracted dye is then measured spectrophotometrically at a wavelength of approximately 492 nm or 510 nm.[21][22][23] The absorbance value is proportional to the amount of accumulated lipid.

Measurement of Liver Fat by MRI-Proton Density Fat Fraction (PDFF)

In clinical trials, a non-invasive and quantitative method for assessing changes in liver fat is essential. MRI-PDFF has emerged as a reliable biomarker.

  • Patient Preparation: Patients are typically required to fast for a few hours before the MRI scan to minimize metabolic fluctuations that could affect liver fat content.

  • MRI Acquisition: The patient is positioned in the MRI scanner. A specialized chemical shift-encoded MRI sequence is used to acquire images of the liver.[24][25] This technique exploits the different resonance frequencies of protons in water and fat molecules to separate their signals.[24]

  • Data Processing: The acquired MRI data is processed using specialized software to generate a PDFF map of the liver.[25] The PDFF is calculated for each voxel (a 3D pixel) as the ratio of the signal from fat protons to the total signal from both fat and water protons.[24]

  • Quantification: Regions of interest (ROIs) are drawn on the PDFF maps, typically encompassing multiple segments of the liver, to obtain an average PDFF value for the entire organ.[26] This provides a quantitative measure of the percentage of liver tissue composed of fat. Changes in this value from baseline are used to assess the efficacy of the DGAT inhibitor.

Conclusion

The comparative analysis of DGAT-1 and DGAT-2 inhibitors reveals distinct profiles in their effects on lipid accumulation, driven by their differing physiological roles. DGAT-1 inhibitors primarily impact dietary fat absorption in the intestine, leading to significant reductions in postprandial and fasting triglycerides. However, their clinical development has been hampered by gastrointestinal side effects. In contrast, DGAT-2 inhibitors target hepatic triglyceride synthesis, demonstrating a direct effect on reducing liver fat content (steatosis), a key factor in the pathogenesis of NAFLD and MASH. Clinical data for DGAT-2 inhibitors have so far shown a more favorable tolerability profile. The choice of targeting DGAT-1 versus DGAT-2 will therefore depend on the specific metabolic disorder being addressed. For conditions characterized by severe hypertriglyceridemia due to excessive chylomicron production, DGAT-1 inhibition holds promise. For liver-centric metabolic diseases like NAFLD and MASH, DGAT-2 inhibition appears to be a more direct and potentially better-tolerated therapeutic strategy. Further research, including head-to-head clinical trials, will be invaluable in fully elucidating the comparative efficacy and safety of these two classes of inhibitors.

References

Validating the Reduction of Triglyceride Excursion with a Novel DGAT-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The management of postprandial hypertriglyceridemia, a key risk factor for cardiovascular disease and pancreatitis, remains a significant challenge in clinical practice. Diacylglycerol acyltransferase-1 (DGAT-1) has emerged as a promising therapeutic target due to its critical role in the final step of triglyceride synthesis in the small intestine. This guide provides an objective comparison of a novel DGAT-1 inhibitor, Pradigastat (LCQ908), with other therapeutic alternatives for reducing triglyceride excursion, supported by experimental data.

Performance Comparison of Triglyceride-Lowering Agents

The following tables summarize the quantitative data on the efficacy of Pradigastat and its alternatives in reducing fasting and postprandial triglyceride levels.

Table 1: Efficacy of Pradigastat in Patients with Familial Chylomicronemia Syndrome (FCS) [1][2]

DoseFasting Triglyceride Reduction (21 days)Postprandial Triglyceride AUC0-9h Reduction
10 mg-Higher than baseline
20 mg41%-37%
40 mg70%-30%

AUC0-9h: Area under the curve from 0 to 9 hours after a meal tolerance test.

Table 2: Efficacy of Alternative Triglyceride-Lowering Agents

DrugMechanism of ActionPatient PopulationFasting Triglyceride ReductionPostprandial Triglyceride ReductionReference
Volanesorsen Antisense oligonucleotide targeting apoC-III mRNAFamilial Chylomicronemia Syndrome (FCS)77% (after 3 months)Not explicitly reported as postprandial excursion, but sustained overall reduction.[3][4]
Pemafibrate Selective PPARα modulatorDyslipidemia with statin treatment-45.9% to -46.2% (at 0.4 mg/day)Significantly reduced fasting apoB-48, a marker of postprandial hypertriglyceridemia.[5][6]
Icosapent Ethyl Eicosapentaenoic acid ethyl esterHigh triglycerides (≥500 mg/dL)33.1% (placebo-corrected)Not explicitly reported as postprandial excursion, but significant overall reduction.[7]
PF-04620110 DGAT-1 inhibitorHealthy overweight/obese volunteersDose-dependent reduction in postprandial triglyceride excursion observed in preclinical studies. Clinical data in hypertriglyceridemic patients is limited.Statistically significant reduction in plasma triglyceride excursion at 2 hours in rats.[2][8]

Experimental Protocols

Oral Fat Tolerance Test (OFTT) / High-Fat Meal Challenge

A standardized high-fat meal challenge is a crucial experimental protocol to assess postprandial triglyceride excursion.

Objective: To evaluate the ability of a therapeutic agent to suppress the rise in plasma triglycerides following a high-fat meal.

Procedure:

  • Fasting: Participants are required to fast for a minimum of 10-12 hours overnight prior to the test.[3][4]

  • Baseline Blood Sample: A fasting blood sample is collected to determine baseline triglyceride levels.

  • Standardized High-Fat Meal: Participants consume a standardized high-fat meal within a specified timeframe (e.g., 20-30 minutes). The composition of the meal is critical for consistency and is often designed to contain a specific amount of fat, carbohydrates, and protein. A common composition includes approximately 75g of fat, 25g of carbohydrates, and 10g of protein.[3][9]

  • Post-Meal Blood Sampling: Blood samples are collected at regular intervals after the meal to measure the change in triglyceride levels. Common time points include 2, 4, 6, and 8 or 9 hours post-meal.[2]

  • Data Analysis: The primary endpoint is typically the area under the curve (AUC) of the postprandial triglyceride response over the specified time period, which represents the total triglyceride excursion. Peak triglyceride concentration (Cmax) and time to peak (Tmax) are also important parameters.

Mandatory Visualizations

Signaling Pathway

DGAT1_Pathway cluster_enterocyte Small Intestine Enterocyte Dietary Fats Dietary Fats Fatty Acids & Monoacylglycerols Fatty Acids & Monoacylglycerols Dietary Fats->Fatty Acids & Monoacylglycerols Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoacylglycerols->Diacylglycerol (DAG) DGAT-1 DGAT-1 Diacylglycerol (DAG)->DGAT-1 Triglycerides (TG) Triglycerides (TG) Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons ApoB48, MTP Bloodstream Bloodstream Chylomicrons->Bloodstream DGAT-1->Triglycerides (TG) Acyl-CoA DGAT-1 Inhibitor DGAT-1 Inhibitor DGAT-1 Inhibitor->DGAT-1

Caption: DGAT-1 signaling pathway in triglyceride synthesis.

Experimental Workflow

Experimental_Workflow Patient Screening & Enrollment Patient Screening & Enrollment Baseline Assessment (Fasting) Baseline Assessment (Fasting) Patient Screening & Enrollment->Baseline Assessment (Fasting) Randomization Randomization Baseline Assessment (Fasting)->Randomization Treatment Group (DGAT-1 Inhibitor) Treatment Group (DGAT-1 Inhibitor) Randomization->Treatment Group (DGAT-1 Inhibitor) Control/Comparator Group Control/Comparator Group Randomization->Control/Comparator Group Oral Fat Tolerance Test (OFTT) Oral Fat Tolerance Test (OFTT) Treatment Group (DGAT-1 Inhibitor)->Oral Fat Tolerance Test (OFTT) Control/Comparator Group->Oral Fat Tolerance Test (OFTT) Postprandial Blood Sampling Postprandial Blood Sampling Oral Fat Tolerance Test (OFTT)->Postprandial Blood Sampling Triglyceride Level Analysis Triglyceride Level Analysis Postprandial Blood Sampling->Triglyceride Level Analysis Data Comparison & Statistical Analysis Data Comparison & Statistical Analysis Triglyceride Level Analysis->Data Comparison & Statistical Analysis

Caption: Clinical trial workflow for comparing triglyceride-lowering agents.

References

Dual Inhibition of DGAT-1 and DGAT-2: A Synergistic Approach for MASLD Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The global prevalence of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) necessitates the development of effective therapeutic strategies. Diacylglycerol acyltransferase (DGAT) enzymes, which catalyze the final step in triglyceride synthesis, have emerged as promising drug targets. While inhibitors of DGAT-1 and DGAT-2 have been individually explored, recent evidence highlights a synergistic potential in their combined inhibition. This guide provides an objective comparison of the effects of single versus dual DGAT inhibition, supported by experimental data, to inform ongoing research and drug development efforts.

Comparative Efficacy of DGAT Inhibitors on Hepatocellular Lipid Accumulation

In a key in vitro study, the effects of individual and combined DGAT-1 and DGAT-2 inhibitors were evaluated in a HepG2 cell model of MASLD.[1] The combination of inhibitors demonstrated a significantly greater reduction in triglyceride content compared to either inhibitor alone, suggesting a synergistic effect in mitigating the hallmark of MASLD—hepatic steatosis.[1][2]

Treatment GroupDGAT-1 Expression (Relative to Control)DGAT-2 Expression (Relative to Control)Intracellular Triglyceride Content (Relative to Control)
SLD-Medium (Control) IncreasedIncreasedSignificantly Increased
iDGAT-1 (25 µM) ReducedNo Significant ChangeModerately Reduced
iDGAT-2 (25 µM) No Significant ChangeReducedModerately Reduced
iDGAT-1/2 (25 µM) Significantly Reduced Significantly Reduced Strongly Reduced
Data synthesized from Longo et al., 2024.[2][3]

Impact on Endoplasmic Reticulum Stress and Inflammation

Beyond lipid accumulation, cellular stress and inflammation are critical drivers in the progression of MASLD to more severe forms like Metabolic Dysfunction-Associated Steatohepatitis (MASH). The combined inhibition of DGAT-1 and DGAT-2 has been shown to more effectively counteract these pathological processes.

Treatment GroupMarkers of ER Stress (e.g., MnSOD2 mRNA)Pro-inflammatory Cytokine Release (e.g., TNFα, IL-1α, IL-6)
SLD-Medium (Control) IncreasedIncreased
iDGAT-1 (25 µM) Partial ReductionPartial Reduction
iDGAT-2 (25 µM) Partial ReductionPartial Reduction
iDGAT-1/2 (25 µM) Significant Reduction Significant Reduction
Data synthesized from Longo et al., 2024.

Effects on Hepatic Stellate Cell Activation and Fibrosis

Liver fibrosis, a consequence of chronic liver injury, is mediated by the activation of hepatic stellate cells (HSCs). Dual DGAT inhibition has shown promise in mitigating the fibrogenic processes.

Treatment GroupLX2 Cell ProliferationLX2 Cell Migration
SLD/MASH Media (Control) IncreasedIncreased
iDGAT-1/2 Reduced Reduced
Data synthesized from Longo et al., 2024.[1]

Experimental Protocols

In Vitro Model of MASLD in HepG2 Cells
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.[2]

  • Induction of Steatosis (SLD-medium): To mimic steatotic liver disease (SLD), HepG2 cells are treated for 24 hours with DMEM containing 167 µM of a palmitic acid and oleic acid mixture (PAOA) in a 1:2 molar ratio.[2]

  • Induction of Steatohepatitis (MASH-medium): To model MASH, HepG2 cells are treated for 5 consecutive days with DMEM containing 167 µM PAOA, 22.5 mM glucose, 22.5 mM fructose, and 5 µM lipopolysaccharide (LPS).[2]

  • Inhibitor Treatment: DGAT-1 inhibitor (PF-04620110) and DGAT-2 inhibitor (PF-06424439) are added to the culture medium at the desired concentrations (e.g., 25 µM) either individually or in combination.[2]

Triglyceride Content Assay
  • Cell Lysis: After treatment, HepG2 cells are washed with phosphate-buffered saline (PBS) and lysed.

  • Quantification: Intracellular triglyceride content is measured using a colorimetric assay kit according to the manufacturer's instructions.[2][4] The results are typically normalized to the total protein content of the cell lysate.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells, and complementary DNA (cDNA) is synthesized using a reverse transcription kit.

  • Quantitative Real-Time PCR: qRT-PCR is performed using specific primers for DGAT-1, DGAT-2, and markers of ER stress and inflammation. Gene expression levels are normalized to a housekeeping gene.[2]

Hepatic Stellate Cell (LX2) Assays
  • Cell Culture: The human hepatic stellate cell line, LX2, is cultured in DMEM with 10% FBS.[2]

  • Treatment with Conditioned Media: To assess the effect of hepatocyte-derived factors, LX2 cells are treated with the SLD or MASH media collected from the HepG2 cell cultures.[2]

  • Proliferation Assay: LX2 cell proliferation is measured using assays such as the BrdU incorporation assay or by direct cell counting.

  • Migration Assay: Cell migration is assessed using a wound-healing (scratch) assay or a Transwell migration assay. The rate of wound closure or the number of cells that migrate through the porous membrane is quantified.

Visualizations

DGAT_Inhibition_Pathway cluster_synthesis Triglyceride Synthesis cluster_pathology MASLD Pathogenesis cluster_inhibition Pharmacological Inhibition DAG Diacylglycerol DGAT1 DGAT-1 DAG->DGAT1 DGAT2 DGAT-2 DAG->DGAT2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 AcylCoA->DGAT2 TG Triglycerides Steatosis Steatosis TG->Steatosis Accumulation DGAT1->TG DGAT2->TG ER_Stress ER_Stress Steatosis->ER_Stress Induces Inflammation Inflammation ER_Stress->Inflammation Promotes Fibrosis Fibrosis Inflammation->Fibrosis Leads to iDGAT1 DGAT-1 Inhibitor iDGAT1->DGAT1 iDGAT2 DGAT-2 Inhibitor iDGAT2->DGAT2 Combined Combined Inhibition Combined->DGAT1 Combined->DGAT2

Caption: Synergistic inhibition of triglyceride synthesis.

Experimental_Workflow cluster_model In Vitro MASLD Model cluster_treatment Treatment Groups cluster_endpoints Experimental Endpoints HepG2 HepG2 Cells PAOA PAOA Treatment (SLD Model) HepG2->PAOA MASH_inducers PAOA + Glucose + Fructose + LPS (MASH Model) HepG2->MASH_inducers Control Vehicle Control PAOA->Control iDGAT1 DGAT-1 Inhibitor PAOA->iDGAT1 iDGAT2 DGAT-2 Inhibitor PAOA->iDGAT2 Combined Combined Inhibitors PAOA->Combined MASH_inducers->Control MASH_inducers->iDGAT1 MASH_inducers->iDGAT2 MASH_inducers->Combined TG_Assay Triglyceride Content Control->TG_Assay qPCR Gene Expression (ER Stress, Inflammation) Control->qPCR HSC_assays LX2 Proliferation & Migration Control->HSC_assays iDGAT1->TG_Assay iDGAT1->qPCR iDGAT2->TG_Assay iDGAT2->qPCR Combined->TG_Assay Combined->qPCR Combined->HSC_assays

Caption: Workflow for evaluating DGAT inhibitors.

References

Unveiling DGAT-1 Inhibition: A Comparative Guide to Cryo-EM Driven Mechanism Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors as confirmed by Cryo-Electron Microscopy (Cryo-EM) studies. It delves into the experimental data, protocols, and visual representations of the elucidated pathways and workflows.

DGAT-1 is a crucial enzyme that catalyzes the final step in triglyceride synthesis, making it a significant target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.[1] Small molecule inhibitors have been developed to modulate its activity, and understanding their precise mechanism of action is paramount for effective drug design. Cryo-EM has emerged as a powerful technique to visualize the three-dimensional structure of proteins and their complexes in a near-native state, providing unprecedented insights into inhibitor binding and mechanism.[2][3]

This guide focuses on the mechanisms of two distinct DGAT-1 inhibitors, T863 and DGAT1IN1, as revealed by recent cryo-EM studies.[4] These studies provide a structural foundation for understanding how these small molecules block the catalytic activity of DGAT-1 and offer a basis for the development of more potent and selective inhibitors.

Comparative Analysis of DGAT-1 Inhibitor Mechanisms

Cryo-EM structures of human DGAT-1 in complex with T863 and DGAT1IN1 have revealed that both inhibitors target the fatty acyl-CoA substrate binding tunnel, which opens to the cytoplasmic side of the endoplasmic reticulum.[4] However, their specific binding modes and interactions within this tunnel differ, providing a basis for their distinct inhibitory activities.

InhibitorBinding LocationKey InteractionsConfirmed Mechanism of Action
T863 Entrance of the acyl-CoA binding tunnelPrimarily hydrophobic interactions with residues lining the tunnel entrance.[4][5]Competitive Inhibition: T863 physically blocks the entry of the acyl-CoA substrate into the binding tunnel, preventing its access to the catalytic site.[4]
DGAT1IN1 Deeper within the acyl-CoA binding tunnelExtends further into the tunnel, forming hydrogen bonds with catalytically important residues, including Asn378 and His415.[4][6]Competitive Inhibition: DGAT1IN1 occupies a significant portion of the acyl-CoA binding path and directly interacts with catalytic residues, thereby preventing substrate binding and catalysis.[4][6]

Signaling Pathway of DGAT-1 Catalyzed Triglyceride Synthesis

The following diagram illustrates the final step of triglyceride synthesis, which is inhibited by the compounds discussed.

DGAT1_Pathway cluster_reaction Endoplasmic Reticulum Membrane DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Inhibitor DGAT-1 Inhibitor (e.g., T863, DGAT1IN1) Inhibitor->DGAT1

Caption: DGAT-1 catalyzes the esterification of diacylglycerol with a fatty acyl-CoA to form a triglyceride.

Experimental Protocols

The confirmation of the inhibitor mechanisms was achieved through high-resolution cryo-EM. Below is a summary of the key experimental steps.

Cryo-EM Sample Preparation and Data Acquisition
StepDescription
Protein Expression and Purification Human DGAT-1 was expressed in insect cells and purified using affinity and size-exclusion chromatography.[4][7]
Complex Formation Purified DGAT-1 was incubated with an excess of the respective inhibitor (T863 or DGAT1IN1) to ensure saturation of the binding sites.[4]
Vitrification The DGAT-1-inhibitor complex solution was applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample, preserving the native structure.[3][4]
Cryo-EM Data Collection The vitrified grids were imaged using a high-end transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.[4][7]
Image Processing and 3D Reconstruction The collected images were processed to select individual particle projections, which were then aligned and averaged to reconstruct a high-resolution three-dimensional map of the DGAT-1-inhibitor complex.[4][7]
Model Building and Refinement An atomic model of the complex was built into the cryo-EM density map and refined to accurately represent the protein and inhibitor structures and their interactions.[4][6]

Experimental Workflow for Cryo-EM based Inhibitor Mechanism Confirmation

The logical flow of the experimental process is depicted in the following diagram.

CryoEM_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structural Analysis A DGAT-1 Expression & Purification B Incubation with Inhibitor A->B C Vitrification (Plunge Freezing) B->C D Cryo-EM Data Acquisition C->D E Image Processing D->E F 3D Reconstruction E->F G Atomic Model Building F->G H Analysis of Inhibitor Binding Site G->H I Mechanism Confirmation H->I

Caption: Workflow from protein preparation to mechanism confirmation using cryo-EM.

Comparison with Alternative Methods

While cryo-EM has proven to be a powerful tool for studying DGAT-1, other structural biology techniques have their own merits and limitations.

MethodAdvantages for DGAT-1 StudiesLimitations for DGAT-1 Studies
Cryo-Electron Microscopy (Cryo-EM) - Well-suited for large, flexible membrane proteins like DGAT-1.[2] - Does not require protein crystallization, which can be a major bottleneck.[2][3] - Allows for the visualization of different conformational states.[3]- Can be computationally intensive and requires specialized equipment.[3] - Achieving atomic resolution can still be challenging for smaller proteins.
X-ray Crystallography - Can provide very high, often atomic, resolution structures.[2]- Requires the growth of well-ordered crystals, which is notoriously difficult for membrane proteins like DGAT-1.[2] - The crystal packing can sometimes influence the protein conformation, potentially not representing the true native state.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Can provide information about protein dynamics in solution.- Generally limited to smaller, soluble proteins or protein domains, making it challenging for the full-length, multi-transmembrane DGAT-1.

References

A Comparative Guide to the Insulin-Sensitizing Effects of DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global rise in metabolic disorders, including type 2 diabetes, has intensified the search for novel therapeutic agents that can effectively improve insulin sensitivity. Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors have emerged as a promising class of drugs, targeting the final and rate-limiting step in triglyceride synthesis. By reducing the intracellular lipid burden, these inhibitors are hypothesized to alleviate the lipotoxicity that contributes to insulin resistance. This guide provides an objective comparison of the insulin-sensitizing effects of a representative DGAT-1 inhibitor, referred to here as DGAT-1 Inhibitor 2, with other notable DGAT-1 inhibitors and established insulin-sensitizing agents. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.

Mechanism of Action: How DGAT-1 Inhibition Enhances Insulin Sensitivity

DGAT-1 is a key enzyme that catalyzes the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides (TGs) for storage in lipid droplets[1]. In states of overnutrition, excessive TG accumulation in non-adipose tissues like the liver and skeletal muscle can lead to the buildup of lipotoxic intermediates, such as DAG and ceramides. These molecules are known to impair insulin signaling pathways, leading to insulin resistance[1].

DGAT-1 inhibitors block this final step of TG synthesis, leading to a reduction in TG stores. This is thought to improve insulin sensitivity through several mechanisms[1][2]:

  • Reduced Lipotoxicity: By preventing the formation of excess TGs, DGAT-1 inhibition can decrease the accumulation of lipotoxic intermediates that interfere with insulin signaling.

  • Enhanced GLP-1 Secretion: Some DGAT-1 inhibitors have been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose disposal[3][4].

  • Altered Energy Metabolism: Inhibition of DGAT-1 can lead to a shift in substrate utilization, promoting fatty acid oxidation and reducing the reliance on glucose.

The following diagram illustrates the proposed mechanism by which DGAT-1 inhibitors improve insulin sensitivity.

cluster_0 Normal Insulin Signaling cluster_1 Insulin Resistance (Lipotoxicity) cluster_2 Action of DGAT-1 Inhibitor Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates Excess_Fatty_Acids Excess Fatty Acids DAG Diacylglycerol (DAG) Excess_Fatty_Acids->DAG Ceramides Ceramides Excess_Fatty_Acids->Ceramides PKC PKC DAG->PKC Activates IRS_Inhibition IRS Inhibition Ceramides->IRS_Inhibition Induces PKC->IRS_Inhibition Induces IRS_Inhibition->PI3K Blocks Activation DGAT1_Inhibitor DGAT-1 Inhibitor DGAT1 DGAT-1 Enzyme DGAT1_Inhibitor->DGAT1 Inhibits Reduced_Lipotoxicity Reduced Lipotoxicity DGAT1_Inhibitor->Reduced_Lipotoxicity Leads to TG_Synthesis Triglyceride Synthesis DGAT1->TG_Synthesis Catalyzes Reduced_Lipotoxicity->IRS Restores Signaling

Mechanism of DGAT-1 Inhibition on Insulin Signaling.

Comparative Efficacy of Insulin-Sensitizing Agents

The following tables summarize the quantitative data on the insulin-sensitizing effects of various DGAT-1 inhibitors and standard-of-care agents.

Table 1: Preclinical Data in Rodent Models of Insulin Resistance
CompoundModelKey FindingsReference
DGAT-1 Inhibitor (Generic) Diet-Induced Obese MiceImproved glucose tolerance and insulin sensitivity.[3]
PF-04620110 Diet-Induced Obese MiceReduced fasting blood glucose levels.[5]
T863 Diet-Induced Obese MiceImproved insulin sensitivity and enhanced insulin-stimulated glucose uptake in adipocytes.[6]
Metformin High-Fat Diet Fed MiceImproved glucose tolerance and insulin sensitivity.[7]
Pioglitazone db/db MiceSignificantly lowered blood glucose and improved insulin sensitivity.
Table 2: Clinical Data in Humans
CompoundPopulationKey Findings on Insulin SensitivityReference
Pradigastat (LCQ908) Overweight/Obese Healthy SubjectsSuppressed postprandial glucose and insulin levels.[3]
Pradigastat (LCQ908) Patients with Type 2 DiabetesDose-dependent reductions in total cholesterol, triglycerides, LDL-c, and body weight.[8]
AZD7687 Healthy Male SubjectsNo direct data on insulin sensitivity, but reduced postprandial triglycerides.[9]
AZD7687 Overweight or Obese MenDose-dependent reductions in postprandial serum triglycerides.[2]
Metformin Patients with Type 2 DiabetesIncreased insulin sensitivity and basal glucose clearance.[10]
Metformin Youth with Type 1 DiabetesImproved whole-body and peripheral insulin resistance.[11]
Pioglitazone Patients with IGT and Early DiabetesSignificantly reduced fasting glucose and HOMA-IR.[12]
Pioglitazone Patients with Insulin ResistanceMean HOMA-IR declined by 24%.[13][14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a widely used method to assess how quickly glucose is cleared from the blood.

Workflow:

start Start fasting Fast Animals (e.g., 6-16 hours) start->fasting baseline_glucose Measure Baseline Blood Glucose (t=0) fasting->baseline_glucose gavage Administer Oral Glucose Bolus (e.g., 2 g/kg) baseline_glucose->gavage blood_sampling Collect Blood at Multiple Time Points (e.g., 15, 30, 60, 120 min) gavage->blood_sampling glucose_measurement Measure Blood Glucose at Each Time Point blood_sampling->glucose_measurement auc Calculate Area Under the Curve (AUC) glucose_measurement->auc end End auc->end

Workflow for an Oral Glucose Tolerance Test (OGTT).

Detailed Protocol:

  • Animal Preparation: Mice are typically fasted for 6 to 16 hours with free access to water[10][12][15].

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels[10].

  • Glucose Administration: A concentrated glucose solution (e.g., 20% dextrose) is administered orally via gavage at a standard dose (e.g., 2 g/kg body weight)[10].

  • Blood Sampling: Blood samples are collected at specified intervals (e.g., 15, 30, 60, and 120 minutes) after glucose administration[10][12].

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing insulin sensitivity in vivo[11][16][17].

Workflow:

start Start cannulation Surgical Cannulation of Veins start->cannulation acclimation Animal Acclimation cannulation->acclimation insulin_infusion Continuous Insulin Infusion (Hyperinsulinemia) acclimation->insulin_infusion glucose_monitoring Frequent Blood Glucose Monitoring insulin_infusion->glucose_monitoring glucose_infusion Variable Glucose Infusion to Maintain Euglycemia glucose_monitoring->glucose_infusion Feedback steady_state Achieve Steady State glucose_infusion->steady_state gir_calculation Calculate Glucose Infusion Rate (GIR) steady_state->gir_calculation end End gir_calculation->end

Workflow for a Hyperinsulinemic-Euglycemic Clamp.

Detailed Protocol:

  • Surgical Preparation: Animals undergo surgery to place catheters in a vein for infusions and in an artery or another vein for blood sampling[9].

  • Acclimation: Animals are allowed to recover from surgery and are acclimated to the experimental setup.

  • Insulin Infusion: A continuous infusion of insulin is initiated to raise plasma insulin to a high, constant level (hyperinsulinemia)[11][17].

  • Glucose Monitoring and Infusion: Blood glucose is monitored frequently (e.g., every 5-10 minutes), and a variable infusion of glucose is adjusted to maintain blood glucose at a normal, stable level (euglycemia)[11][17].

  • Steady State: Once a steady state is achieved (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate (GIR) is recorded.

  • Data Analysis: The GIR is a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by the tissues in response to the infused insulin.

Assessment of Insulin Signaling Pathway

The molecular effects of insulin can be assessed by examining the phosphorylation status of key proteins in its signaling cascade.

Detailed Protocol:

  • Cell/Tissue Treatment: Cells or tissues are treated with insulin for a specific duration.

  • Protein Extraction: Proteins are extracted from the cells or tissues.

  • Western Blotting: The levels of total and phosphorylated proteins of interest (e.g., Akt, ERK) are determined by Western blotting using specific antibodies.

  • Data Analysis: The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway activation. An increase in this ratio upon insulin stimulation indicates a normal response, which can be blunted in insulin-resistant states and potentially restored by insulin-sensitizing agents.

Conclusion

DGAT-1 inhibitors represent a promising therapeutic strategy for improving insulin sensitivity. Preclinical and early clinical data suggest that these agents can favorably modulate glucose and lipid metabolism. However, as with any novel therapeutic class, further research is needed to fully elucidate their long-term efficacy and safety profile. Head-to-head comparative studies with established insulin sensitizers like metformin and pioglitazone will be crucial in defining the clinical utility of DGAT-1 inhibitors in the management of type 2 diabetes and other metabolic disorders. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing the field of metabolic disease therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors. The data presented is compiled from multiple studies to offer an objective overview of their performance, supported by detailed experimental methodologies.

Introduction to DGAT-1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in the final step of triglyceride synthesis. It catalyzes the esterification of diacylglycerol with a fatty acyl-CoA to form a triglyceride. DGAT-1 is highly expressed in the small intestine, liver, and adipose tissue, playing a crucial role in dietary fat absorption and energy storage. Inhibition of DGAT-1 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. This guide will compare the efficacy of several DGAT-1 inhibitors, referred to collectively for the purpose of this guide as "DGAT-1 inhibitor 2," to provide a baseline for researchers in the field.

In Vitro Efficacy of DGAT-1 Inhibitors

The in vitro efficacy of DGAT-1 inhibitors is primarily assessed through enzyme activity assays, which determine the concentration of the inhibitor required to reduce DGAT-1 activity by 50% (IC50). These assays are crucial for understanding the potency and selectivity of the compounds.

Comparative In Vitro Potency of Selected DGAT-1 Inhibitors
InhibitorTarget SpeciesIC50 (nM)Reference CompoundIC50 (nM)
A-922500 Human9--
Mouse22[1]--
T-863 Human/Mouse15[2]--
PF-04620110 Human19[2][3]--
AZD7687 Human80[3]--
AZD3988 Human6--
Mouse11[3]--
Rat5[3]--
ABT-046 Human8[3]--
H128 Human98[4]--
Pradigastat (LCQ-908) -Potent inhibitor--
Botanical Extracts HumanA-922500 39.9
Apple Peel Extract1,400 (µg/mL)[5]
Grape Extract5,600 (µg/mL)[5]
Red Raspberry Leaf Extract10,400 (µg/mL)[5]
Apricot/Nectarine Extract3,400 (µg/mL)[5]

Note: The term "this compound" is used here as a placeholder to represent the various inhibitors being compared.

In Vivo Efficacy of DGAT-1 Inhibitors

The in vivo efficacy of DGAT-1 inhibitors is evaluated in various animal models, primarily focusing on their ability to reduce postprandial hyperlipidemia, promote weight loss, and improve insulin sensitivity. A common method to assess the acute effect on fat absorption is the oral lipid tolerance test (LTT).

Comparative In Vivo Efficacy in Rodent Models
InhibitorAnimal ModelDoseKey Findings
A-922500 C57BL/6, ob/ob, apoE-/-, CD-1 mice; Sprague-Dawley, JCR/LA-cp rats; hamsters0.03, 0.3, 3 mg/kg (p.o.)Dose-dependently attenuated the maximal postprandial rise in serum triglyceride concentrations. At 3 mg/kg, the postprandial triglyceride response was abolished.[6]
T-863 Diet-induced obese mice30 mg/kg/day (i.p.) for 14 daysSignificantly alleviated experimental autoimmune uveitis (EAU) symptoms, decreased Th17 cell proportion, and increased Tregs.[7]
PF-04620110 C57BL/6J mice0.01, 0.1, 1, 10 mg/kg (p.o.)Dose-dependently increased postprandial plasma glucagon-like peptide-1 (GLP-1) levels.[8]
H128 db/db mice10 mg/kg (p.o.)Acutely inhibited intestinal fat absorption following a lipid challenge.[4]
Compound 5B Mouse and Rat10 mpk (oral)Significantly reduced lipid excursion in a lipid tolerance test.[9]
Pradigastat (LCQ-908) Patients with familial chylomicronemia syndrome20 mg/day for 3 weeksResulted in a 40% reduction in fasting triglyceride levels.[9]

Experimental Protocols

In Vitro DGAT-1 Enzyme Activity Assay (Generic Protocol)

This protocol describes a common method for determining the IC50 value of a DGAT-1 inhibitor.

  • Enzyme Source: Microsomes are prepared from cells overexpressing human DGAT-1 (e.g., Sf9 insect cells or HEK293 cells).

  • Substrates: The assay utilizes a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled or fluorescently tagged fatty acyl-CoA (e.g., [14C]oleoyl-CoA or NBD-palmitoyl CoA).

  • Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl, pH 7.5-8.0) containing MgCl2, bovine serum albumin (BSA), and the DGAT-1 enzyme preparation.

  • Inhibitor Addition: The test compound (DGAT-1 inhibitor) is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the fatty acyl-CoA substrate and incubated at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: The reaction is stopped by adding a solution of chloroform/methanol.

  • Lipid Extraction and Separation: The lipids are extracted, and the newly synthesized triglycerides are separated from the unreacted substrates using thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled or fluorescent triglyceride is quantified using a scintillation counter or a fluorescence reader.

  • IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Oral Lipid Tolerance Test (LTT) in Mice (Generic Protocol)

This protocol outlines a standard procedure for evaluating the effect of a DGAT-1 inhibitor on postprandial triglyceride levels.

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Acclimation and Fasting: Animals are acclimated to the housing conditions and then fasted for 4-6 hours before the experiment.

  • Inhibitor Administration: The DGAT-1 inhibitor or vehicle control (e.g., 0.5% methylcellulose) is administered orally (p.o.) by gavage.

  • Lipid Challenge: After a set period (e.g., 30-60 minutes) to allow for inhibitor absorption, a lipid bolus (e.g., corn oil, 5-10 mL/kg) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points post-lipid challenge (e.g., 0, 1, 2, 4, and 6 hours) via tail vein or retro-orbital bleeding.

  • Triglyceride Measurement: Plasma or serum is isolated from the blood samples, and triglyceride concentrations are measured using a commercial assay kit.

  • Data Analysis: The area under the curve (AUC) for the plasma triglyceride concentration over time is calculated to assess the overall lipid excursion. A reduction in the AUC in the inhibitor-treated group compared to the vehicle group indicates efficacy.

Visualizing the Mechanism and Workflow

To better understand the context of DGAT-1 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

DGAT1_Signaling_Pathway cluster_synthesis Triglyceride Synthesis cluster_inhibition Inhibition G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT-1 AcylCoA Fatty Acyl-CoA AcylCoA->LPA AcylCoA->PA AcylCoA->TAG DGAT1_Inhibitor This compound DGAT1_Inhibitor->DAG Blocks conversion Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Assay DGAT-1 Enzyme Assay IC50 Determine IC50 Assay->IC50 AnimalModel Select Animal Model (e.g., C57BL/6 mice) Fasting Fasting AnimalModel->Fasting Dosing Administer Inhibitor Fasting->Dosing LipidChallenge Oral Lipid Challenge Dosing->LipidChallenge BloodSampling Blood Sampling (Time course) LipidChallenge->BloodSampling TG_Analysis Measure Plasma Triglycerides BloodSampling->TG_Analysis Efficacy Assess Efficacy (AUC reduction) TG_Analysis->Efficacy

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DGAT-1 Inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of DGAT-1 inhibitor 2, fostering a secure research environment.

Safety and Handling Profile

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound (CAS No. 942999-61-3) is not classified as a hazardous substance or mixture.[1] Despite this classification, it is crucial to adhere to standard laboratory safety protocols and good chemical hygiene practices.

Key Safety Information:

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixture[1]
Formula C24H28N4O3[1]
Molecular Weight 420.50[1]
First Aid: Eye Contact Remove contact lenses, flush eyes with large amounts of water, and seek medical attention.[1]
First Aid: Skin Contact Rinse skin thoroughly with water and remove contaminated clothing.[1]
First Aid: Inhalation Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation.[1]
First Aid: Ingestion Wash out mouth with water. Do not induce vomiting and seek medical attention.[1]

Step-by-Step Disposal Procedures

Even though this compound is not classified as hazardous, responsible disposal is a critical aspect of laboratory management to ensure environmental protection and regulatory compliance.[2] The following procedures outline the recommended steps for its disposal.

Waste Identification and Classification

The first step in any laboratory waste disposal is proper identification and classification.[2][3]

  • Primary Waste Stream: Unused or expired this compound in its pure form.

  • Secondary Waste Streams: Contaminated labware (e.g., pipette tips, tubes, glassware), solutions containing the inhibitor, and personal protective equipment (PPE).

Segregation of Waste

Proper segregation prevents accidental mixing of incompatible substances and ensures that waste is handled according to the appropriate protocols.[2][3][4]

  • Non-Hazardous Chemical Waste: Place pure this compound and grossly contaminated items into a designated, clearly labeled container for non-hazardous chemical waste.

  • Solutions: Aqueous solutions containing small amounts of this compound may be eligible for disposal down the sanitary sewer, depending on local regulations and institutional policies. Always check with your institution's Environmental Health and Safety (EHS) office first.

  • Contaminated Labware: Labware that is not grossly contaminated can often be decontaminated and disposed of as regular lab trash.[4][5] For items like glassware, use designated glass disposal boxes.

Container Management and Labeling

All waste containers must be in good condition, compatible with the waste they hold, and properly labeled.[2][3][4]

  • Labeling: Clearly label all waste containers with "Non-Hazardous Waste," the chemical name ("this compound"), and the date of accumulation.[2] Avoid using chemical abbreviations or formulas.[4]

  • Container Integrity: Ensure containers are kept closed except when adding waste to prevent spills.[3][4] Store waste in a secure, designated area away from general laboratory traffic.[2]

Disposal Pathway

The final disposal route depends on the waste stream and institutional guidelines.

  • Professional Disposal: Partner with a licensed waste disposal service for the collection and disposal of the non-hazardous chemical waste stream.[2]

  • In-Lab Treatment: For dilute aqueous solutions, neutralization may be an option before sewer disposal, but this should only be done after consulting with and receiving approval from your institution's EHS department.[5][6]

  • Empty Containers: Triple-rinse empty containers with an appropriate solvent. The rinsate from a container that held a non-hazardous substance can typically be disposed of down the drain. The clean, defaced container can then be recycled or disposed of as regular trash.[3][4]

Experimental Workflow for Waste Management

The following diagram illustrates a typical workflow for handling and disposing of this compound in a laboratory setting.

Figure 1. Experimental workflow from chemical handling to final waste disposition for this compound.

Logical Decision Process for Disposal

This diagram outlines the decision-making process for selecting the appropriate disposal route for different types of waste generated from work with this compound.

G start Identify Waste Type is_pure Pure Compound or Grossly Contaminated? start->is_pure is_liquid Liquid Waste? is_pure->is_liquid No non_haz_container Collect in Labeled Non-Hazardous Chemical Waste Container is_pure->non_haz_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No ehs_consult Consult Institutional EHS Policy for Aqueous Waste is_liquid->ehs_consult Yes sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes regular_trash Dispose in Regular Lab Trash is_sharp->regular_trash No

Figure 2. Decision tree for the proper segregation and disposal of this compound waste streams.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific waste management policies and Environmental Health and Safety office for guidance.

References

Essential Safety and Operational Guide for Handling DGAT-1 Inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and handling data for a compound identified solely as "DGAT-1 inhibitor 2" are not publicly available. The following guidance is based on established best practices for handling novel research compounds with unknown toxicological profiles. A thorough, site-specific risk assessment should be conducted by qualified personnel before any handling, storage, or disposal of this substance.[1]

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Risk Assessment and Hazard Identification

Before beginning any work with a new chemical, a comprehensive risk assessment is mandatory.[1] Key information should be sourced from the supplier's Safety Data Sheet (SDS).[2][3] If an SDS is unavailable, the compound should be treated as potentially hazardous.

Potential Hazards of DGAT-1 Inhibitors:

  • Biological Activity: As an active pharmacological agent, this compound is designed to have biological effects.

  • Gastrointestinal Effects: Studies on other DGAT-1 inhibitors have reported gastrointestinal side effects, such as diarrhea.

  • Unknown Toxicity: The full toxicological profile, including potential for skin/eye irritation, sensitization, or long-term health effects, is unknown.

Personal Protective Equipment (PPE)

The primary methods for protection in a laboratory involve engineering and administrative controls; however, where these are not sufficient, appropriate PPE is required.[4] The following table summarizes the minimum PPE standards for handling this compound.[4][5][6][7]

Equipment Specification Purpose
Protective Eyewear ANSI Z87.1 approved safety glasses with side shields or splash goggles.[4][7]Protects eyes from splashes, dust, or aerosols.
Lab Coat Properly sized, fully buttoned, flame-resistant (if flammable solvents are used).[5][7]Protects skin and clothing from spills and contamination.
Gloves Disposable nitrile gloves (double-gloving recommended for concentrated solutions).[4]Prevents skin contact. Gloves should be removed immediately after chemical contact.[4]
Full-Length Attire Long pants and closed-toe/heel shoes.[5][6][7]Ensures no exposed skin on the lower body and feet.
Face Shield To be worn over safety glasses or goggles.[4][5][7]Required when there is a significant risk of splashing (e.g., handling large volumes).
Operational Plan: Handling and Experimental Procedures

Adherence to standard operating procedures is critical to minimize exposure and ensure experimental integrity.

General Handling Procedures:

  • Designated Area: All work with this compound, especially handling of the neat compound or concentrated solutions, should be performed in a designated area, such as a chemical fume hood.[8]

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[9] Always wash hands thoroughly after handling the compound, even if gloves were worn.[8][9]

  • Avoid Aerosolization: Handle the solid compound carefully to avoid generating dust. When preparing solutions, add solvents slowly.

  • Labeling: All containers holding this compound must be clearly labeled with the chemical name, concentration, date, and hazard information.[10][11]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO)

  • Calibrated balance

  • Chemical fume hood

  • Appropriate glassware (e.g., volumetric flask)

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Pre-Work: Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a weigh boat on the analytical balance inside the fume hood. Carefully weigh the desired amount of solid this compound. Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into an appropriately sized volumetric flask.

  • Dissolution: Using a pipette, add a portion of the solvent to the flask. Gently swirl or vortex the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage and Labeling: Transfer the stock solution to a labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the recommended conditions.

Disposal Plan

Improper disposal of chemical waste is both dangerous and illegal.[12] All waste generated from work with this compound must be treated as hazardous waste.[13]

Waste Segregation and Disposal:

  • Solid Waste: Unused or expired solid this compound should be disposed of in a designated hazardous chemical waste container.[13][14]

  • Liquid Waste: Unused solutions and solvent washes should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[12][13] Do not mix incompatible waste streams.[14]

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be placed in a designated solid hazardous waste container.[12]

  • Empty Containers: Empty containers that held the neat compound should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous liquid waste, and the container defaced before disposal as regular trash.[13]

Consult your institution's Environmental Health and Safety (EHS) office for specific waste collection and disposal procedures.[13][15][16]

Visual Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of a novel research compound like this compound.

G start Start: Receive Compound risk_assessment 1. Conduct Risk Assessment (Review SDS or treat as unknown) start->risk_assessment ppe_selection 2. Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection handling 3. Handle Compound in Controlled Environment (e.g., Fume Hood) ppe_selection->handling experiment 4. Perform Experiment handling->experiment spill Spill Occurs handling->spill Contingency waste_gen 5. Generate Waste experiment->waste_gen spill_response Follow Spill Response Protocol spill->spill_response cleanup 8. Decontaminate Work Area & Doff PPE spill_response->cleanup waste_seg 6. Segregate Waste (Solid, Liquid, Sharps) waste_gen->waste_seg waste_disposal 7. Dispose via EHS (Labelled, Sealed Containers) waste_seg->waste_disposal waste_disposal->cleanup end End cleanup->end

Caption: Safe Handling and Disposal Workflow for Novel Research Compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.